molecular formula C10H10FNO4 B2394718 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid CAS No. 866151-14-6

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid

Katalognummer: B2394718
CAS-Nummer: 866151-14-6
Molekulargewicht: 227.191
InChI-Schlüssel: BWGYTDWQFKBZBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid, catalog number 332-51-4 , is a fluorinated organic compound of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 8 H 7 FO 2 S and a molecular weight of 186.21 g/mol . It serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize such fluorinated acetic acid derivatives in the design and development of novel pharmacologically active compounds, as the introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity . As a key intermediate, this compound is valuable for constructing molecular libraries for high-throughput screening. Its structure, which incorporates an ether and a potential amide linkage, makes it a candidate for developing protease inhibitors or modulators of protein-protein interactions. Related fluorinated phenylglycine derivatives have been used in the study of hyperlipidemia, suggesting potential applications in metabolic disease research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation .

Eigenschaften

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c11-7-1-3-8(4-2-7)16-6-9(13)12-5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGYTDWQFKBZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid chemical structure

Technical Profile: -(4-Fluorophenoxyacetyl)glycine[1][2][3]

Part 1: Chemical Identity & Structural Logic[1]

The molecule is an


-acyl glycine derivative1121
Nomenclature & Identifiers
Parameter Detail
Systematic Name 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid
Common Synonyms

-(4-Fluorophenoxyacetyl)glycine; 4-Fluorophenoxyaceturic acid
Parent Acid 4-Fluorophenoxyacetic acid (CAS: 405-50-5)
Molecular Formula

Molecular Weight 227.19 g/mol
Predicted pKa 3.65 ± 0.10 (Carboxylic Acid)
Predicted LogP ~1.2 (Moderate Lipophilicity)
Structural Architecture

The molecule can be deconstructed into three functional domains, each serving a specific chemical or biological purpose:

  • The Glycine Tail (

    
    ):  Provides water solubility and recognition by renal transport systems (OATs) for excretion.[1]
    
  • The Amide Linker (

    
    ):  A robust bond resistant to non-specific hydrolysis, mimicking the peptide backbone.[1]
    
  • The Fluorophenoxy Head (

    
    ): 
    
    • Ether Oxygen: Increases rotational freedom compared to a biphenyl system.[1]

    • Para-Fluorine: Blocks metabolic hydroxylation at the para-position (a common Phase I clearance route), thereby extending the molecule's half-life compared to the non-fluorinated analog.[1]

ChemicalStructureFigure 1: Structural deconstruction of N-(4-Fluorophenoxyacetyl)glycine.Fluorine4-Fluoro Group(Metabolic Blockade)PhenylPhenoxy Ring(Lipophilic Core)Fluorine->PhenylBlocks CYP450OxidationLinkerAmide Bond(Stable Linker)Phenyl->LinkerEtherLinkageGlycineGlycine Moiety(Excretion Tag)Linker->GlycineConjugation

[1]

Part 2: Synthesis Protocols

The synthesis of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid follows the classic Schotten-Baumann reaction principles or modern coupling reagent methodologies.[1] The goal is to acylate the amino group of glycine while avoiding polymerization.[1]

Method A: Acyl Chloride Coupling (Scalable)

This method is preferred for gram-scale synthesis due to high yields and simple purification.[1]

Reagents:

  • 4-Fluorophenoxyacetyl chloride (prepared from the acid via

    
    ).[1]
    
  • Glycine (

    
    ).[1]
    
  • Base: NaOH (10%) or Triethylamine (

    
    ).[1]
    
  • Solvent: Water/DCM biphasic system or THF.[1]

Protocol:

  • Preparation of Glycine Solution: Dissolve glycine (1.0 eq) in 10% NaOH (2.5 eq) at 0°C.

  • Acylation: Dropwise addition of 4-fluorophenoxyacetyl chloride (1.1 eq) dissolved in dry THF or DCM over 30 minutes. Maintain temperature <5°C to prevent hydrolysis of the acyl chloride.[1]

  • Reaction: Stir vigorously at room temperature (RT) for 3 hours.

  • Workup:

    • Acidify the aqueous layer to pH 2.0 using 1M HCl.[1]

    • The product usually precipitates as a white solid.[1]

    • If no precipitate, extract with Ethyl Acetate (

      
      ).[1]
      
  • Purification: Recrystallize from Ethanol/Water.

Method B: EDC/NHS Coupling (Mild Conditions)

Preferred for small-scale combinatorial chemistry or when sensitive functional groups are present.[1]

Protocol:

  • Dissolve 4-fluorophenoxyacetic acid (1.0 eq) in DMF.

  • Add EDC

    
    HCl (1.2 eq) and NHS (1.2 eq); stir for 1 hour to form the active ester.
    
  • Add Glycine methyl ester hydrochloride (1.0 eq) and DIPEA (3.0 eq).

  • Stir overnight at RT.

  • Hydrolysis Step: Treat the intermediate ester with LiOH in THF/Water to release the free acid.

SynthesisWorkflowFigure 2: Synthetic workflow for the production of the glycine conjugate.StartStart: 4-Fluorophenoxyacetic AcidActivationActivation:SOCl2 (to Acid Chloride)OREDC/NHS (to Active Ester)Start->ActivationCouplingCoupling:+ Glycine / Base (NaOH or DIPEA)Activation->CouplingWorkupWorkup:Acidify to pH 2.0Precipitate/ExtractCoupling->WorkupProductFinal Product:N-(4-Fluorophenoxyacetyl)glycineWorkup->Product

Part 3: Biological Significance & Applications[1]

This molecule is primarily significant in two contexts: Xenobiotic Metabolism and Herbicide Research .[1]

Metabolic Pathway: Glycine Conjugation (GLYAT)

In mammalian systems, carboxylic acids are often detoxified via conjugation with glycine within the mitochondrial matrix.[1][3] This reaction is catalyzed by Glycine


-Acyltransferase (GLYAT)13
  • Mechanism:

    • Activation: The parent acid (4-fluorophenoxyacetic acid) is activated to its Coenzyme A thioester by an acyl-CoA synthetase.[1]

    • Transfer: GLYAT transfers the acyl group from CoA to the amino group of glycine.[1]

    • Excretion: The resulting N-acyl glycine (our target molecule) is anionic at physiological pH, facilitating active transport into urine via Organic Anion Transporters (OAT1/OAT3).[1]

Significance of Fluorine: The 4-fluoro substituent makes the parent acid more resistant to CYP450 oxidation, shunting a higher percentage of the drug/chemical through the GLYAT pathway compared to the non-fluorinated analog.[1]

Herbicide Metabolism (2,4-D Analog)

Phenoxyacetic acid herbicides (like 2,4-D and MCPA) form amino acid conjugates in plants.[1]

  • Detoxification in Plants: Some resistant plants detoxify phenoxy herbicides by conjugating them to aspartate or glutamate.[1]

  • Susceptibility: Glycine conjugation is less common in plants but is a major route in mammals consuming treated crops.[1]

  • Analytical Standard: This molecule serves as a reference standard for monitoring the metabolic fate of fluorinated phenoxy herbicides in environmental toxicology.[1]

MetabolicPathwayFigure 3: Mitochondrial detoxification pathway via Glycine N-Acyltransferase (GLYAT).Parent4-FluorophenoxyaceticAcidAcylCoAAcyl-CoAIntermediateParent->AcylCoAAcyl-CoASynthetaseConjugateN-(4-Fluorophenoxyacetyl)glycine(Target Molecule)AcylCoA->ConjugateGLYAT(+ Glycine)GlycineGlycine(Mitochondrial)Glycine->ConjugateExcretionRenal Excretion(Urine)Conjugate->ExcretionOAT Transport

[1]

Part 4: Analytical Characterization

To validate the synthesis or identify this metabolite in biological matrices, the following spectral data is expected.

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Negative Mode (

    
    ) is preferred due to the carboxylic acid.[1]
    
  • Parent Ion:

    
    .[1]
    
  • Fragmentation Pattern:

    • Loss of

      
       (
      
      
      182).[1]
    • Cleavage of the amide bond yielding the phenoxyacetate fragment (

      
       153).[1]
      
    • Characteristic Fluorophenol fragment (

      
       111).[1]
      
Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

Shift (

ppm)
MultiplicityIntegrationAssignment



1

References

  • Badenhorst, C. P., et al. (2013).[1] "The importance of glycine conjugation in the metabolism of aromatic acids." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Knights, K. M., et al. (2007).[1] "Glycine N-acyltransferase: active site characterization and substrate specificity." Drug Metabolism Reviews. Link

  • Eremin, S. A., et al. (2025).[1] "Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid." International Journal of Environmental Research and Public Health. Link[1]

  • PubChem Compound Summary. "2-(4-Fluorophenoxy)acetic acid (Parent Acid)." National Library of Medicine.[1] Link[1]

  • Sur, C., et al. (2003).[1] "Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission."[1][4][5][6][7][8] Current Drug Targets. Link(Context: Discusses related fluorophenoxy-sarcosine inhibitors).

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and characterization of N-(4-fluorophenoxyacetyl)glycine , a glycine conjugate of 4-fluorophenoxyacetic acid.

Executive Summary

N-(4-fluorophenoxyacetyl)glycine (C₁₀H₁₀FNO₄) is the glycine conjugate of 4-fluorophenoxyacetic acid. While often investigated as a metabolic product of fluorinated phenoxy herbicides or as a structural probe in the development of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, it remains a specialized research compound. This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthetic route for laboratory production, and analytical protocols for its detection.

Key Technical Insight: Unlike its chlorinated analogs (e.g., 2,4-D glycine conjugates), the fluorinated variant exhibits distinct lipophilicity and metabolic stability profiles, making it a valuable standard for environmental fate studies and specific enzyme inhibition assays.

Chemical Identity & Nomenclature

The compound is structurally defined as an amide formed between the carboxyl group of 4-fluorophenoxyacetic acid and the amino group of glycine.

Identification Data[1][2]
ParameterDetail
Chemical Name N-(4-fluorophenoxyacetyl)glycine
Systematic Name 2-[2-(4-fluorophenoxy)acetamido]acetic acid
Molecular Formula C₁₀H₁₀FNO₄
Molecular Weight 227.19 g/mol
Parent Acid CAS 405-79-8 (4-Fluorophenoxyacetic acid)
Glycine CAS 56-40-6
Compound Status Note: This specific conjugate is often cited in metabolic literature but lacks a widely indexed commercial CAS number. It is typically synthesized in situ or custom-ordered.
Structural Analysis

The molecule consists of three distinct domains:

  • Fluorophenyl Ring: A para-substituted benzene ring providing lipophilicity and metabolic resistance at the 4-position.

  • Ether Linkage: An oxy-acetic linker characteristic of phenoxy herbicides.

  • Glycine Tail: A polar, ionizable terminus (pKa ~3.8) facilitating water solubility and active transport via amino acid transporters.

Synthetic Protocol (Self-Validating)

Since commercial availability is limited, the following protocol describes the synthesis of N-(4-fluorophenoxyacetyl)glycine via a mixed anhydride or carbodiimide coupling method. This pathway is designed to minimize racemization (not applicable here, but good practice) and maximize yield.

Reagents & Materials
  • Precursor A: 4-Fluorophenoxyacetic acid (1.0 eq)

  • Precursor B: Glycine methyl ester hydrochloride (1.1 eq)

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • Base: Triethylamine (TEA) or DIPEA (2.5 eq)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve 4-fluorophenoxyacetic acid in anhydrous DCM at 0°C. Add EDC·HCl and HOBt (optional, to suppress side reactions). Stir for 30 minutes to form the active ester.

  • Coupling: Add Glycine methyl ester HCl and TEA. The solution should remain clear. Allow to warm to room temperature and stir for 12–16 hours.

  • Workup (Ester Intermediate): Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the methyl ester intermediate.

  • Hydrolysis: Dissolve the intermediate in THF/Water (1:1). Add LiOH (2.0 eq) and stir at room temperature for 2 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. The free acid product, N-(4-fluorophenoxyacetyl)glycine, will precipitate or can be extracted with Ethyl Acetate. Recrystallize from Ethanol/Water.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 4-Fluorophenoxyacetic Acid Activation Activation (EDC/HOBt) Solvent: DCM, 0°C Start->Activation Coupling Coupling Reaction + Glycine Methyl Ester + TEA Activation->Coupling Intermediate Intermediate: Methyl (4-fluorophenoxyacetyl)glycinate Coupling->Intermediate Hydrolysis Hydrolysis (LiOH) Solvent: THF/H2O Intermediate->Hydrolysis Acidification Acidification (pH 2) Precipitation Hydrolysis->Acidification Final Final Product: N-(4-fluorophenoxyacetyl)glycine Acidification->Final

Figure 1: Step-wise chemical synthesis workflow for generating N-(4-fluorophenoxyacetyl)glycine from its parent acid.

Analytical Characterization

To validate the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.6 ppm (s, 1H, -COOH , broad).

    • δ 8.3 ppm (t, 1H, -NH -).

    • δ 6.9–7.2 ppm (m, 4H, Ar-H ).

    • δ 4.5 ppm (s, 2H, O-CH ₂-CO).

    • δ 3.8 ppm (d, 2H, NH-CH ₂-COOH).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

  • Parent Ion: m/z 226.2.

  • Fragmentation Pattern:

    • Loss of CO₂ (m/z 182).

    • Cleavage of the amide bond yielding the phenoxyacetate ion (m/z 169).

Biological Context & Applications[1][3][4]

Metabolic Pathway (Detoxification)

In mammalian systems, phenoxyacetic acids are often conjugated with glycine in the mitochondria, catalyzed by acyl-CoA:glycine N-acyltransferase (GLYAT) . This process increases water solubility and facilitates renal excretion. The presence of the fluorine atom at the para-position blocks Phase I hydroxylation, forcing the metabolic flux towards Phase II conjugation (glycine formation).

Plant Defense Elicitation

Research indicates that 4-fluorophenoxyacetic acid and its conjugates act as chemical elicitors in plants. They can induce the accumulation of phenolic compounds and flavonoids, enhancing resistance against herbivory without triggering the canonical jasmonic acid pathway.

Biological Interaction Diagram

BiologicalPathway Substrate 4-Fluorophenoxyacetic Acid (Xenobiotic) Enzyme Enzyme: Acyl-CoA Synthetase Substrate->Enzyme Activation Intermediate Acyl-CoA Thioester Enzyme->Intermediate GLYAT Enzyme: Glycine N-acyltransferase Intermediate->GLYAT + Glycine Conjugate N-(4-fluorophenoxyacetyl)glycine (Excretable Metabolite) GLYAT->Conjugate Excretion Renal Excretion (Urine) Conjugate->Excretion

Figure 2: Metabolic detoxification pathway of 4-fluorophenoxyacetic acid via glycine conjugation.

References

  • Wang, M., et al. (2020). "Exogenous Application of 4-Fluorophenoxyacetic Acid Induces Defense in Tea Plants." Frontiers in Plant Science. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 9873, 4-Fluorophenoxyacetic acid." PubChem. Available at: [Link]

  • Eremin, S. A., et al. (2025).[1] "Fluorescence Polarization Immunoassay for Detection of 2,4-Dichlorophenoxyacetic Acid." Biosensors. (Describes analogous glycine conjugation protocols). Available at: [Link][2]

  • Badenhorst, C. P., et al. (2014). "Glycine conjugation: importance in metabolism and toxicity." Expert Opinion on Drug Metabolism & Toxicology.

Sources

An In-depth Technical Guide to the 4-fluorophenoxyacetic acid Glycine Conjugate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Key Metabolite in Xenobiotic Detoxification

This technical guide provides a comprehensive overview of the 4-fluorophenoxyacetic acid glycine conjugate, a significant metabolite in the detoxification of the xenobiotic compound 4-fluorophenoxyacetic acid. While direct experimental data on the isolated conjugate is limited in publicly accessible literature, this document synthesizes established principles of biochemistry, organic chemistry, and toxicology to present a detailed profile. By examining the properties of its precursors and the well-characterized glycine conjugation pathway, we can construct a robust and scientifically-grounded understanding of this molecule. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the metabolic fate and properties of aryloxyacetic acid derivatives.

Introduction to 4-fluorophenoxyacetic Acid and the Glycine Conjugation Pathway

4-Fluorophenoxyacetic acid is a halogenated aryloxyacetic acid. Compounds within this class have been investigated for various biological activities. When introduced into a biological system, such xenobiotics undergo a series of metabolic transformations aimed at increasing their water solubility to facilitate excretion. One of the primary routes for the detoxification of carboxylic acid-containing xenobiotics is through conjugation with amino acids, most commonly glycine.[1][2]

The glycine conjugation pathway is a crucial Phase II metabolic process that occurs predominantly in the liver and kidneys.[3] This pathway involves the enzymatic ligation of a xenobiotic carboxylic acid to the amino group of glycine, forming a more water-soluble and readily excretable amide.[1] This process is vital for detoxifying a wide range of compounds, including salicylates and benzoates.[4][5]

The Precursor Molecules: A Physicochemical Overview

A thorough understanding of the 4-fluorophenoxyacetic acid glycine conjugate begins with its constituent parts.

Property4-Fluorophenoxyacetic AcidGlycine
Molecular Formula C₈H₇FO₃C₂H₅NO₂
Molecular Weight 170.14 g/mol [6]75.07 g/mol
Appearance SolidColorless, sweet-tasting crystalline solid
Solubility Sparingly soluble in waterHighly soluble in water
pKa ~3.12.34 (carboxyl), 9.6 (amino)

Synthesis and Metabolism of 4-fluorophenoxyacetic acid Glycine Conjugate

The formation of the 4-fluorophenoxyacetic acid glycine conjugate can be achieved through both chemical synthesis in a laboratory setting and as a product of in vivo metabolism.

Proposed Chemical Synthesis Workflow

The chemical synthesis of N-(4-fluorophenoxyacetyl)glycine involves the formation of an amide bond between 4-fluorophenoxyacetic acid and glycine. A standard and efficient method to achieve this is through a peptide coupling reaction.

Chemical Synthesis Workflow cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation cluster_purification Purification 4-FPAA 4-Fluorophenoxyacetic Acid Coupling_Reagent Coupling Reagent (e.g., DCC/NHS or HATU) Activated_Ester Activated Intermediate (e.g., NHS-ester) 4-FPAA->Activated_Ester Activation Glycine Glycine Activated_Ester->Glycine Nucleophilic Attack Conjugate 4-Fluorophenoxyacetic Acid Glycine Conjugate Glycine->Conjugate Nucleophilic Attack Crude_Product Crude Product Purified_Product Purified Conjugate Crude_Product->Purified_Product Chromatography

Caption: Proposed chemical synthesis workflow for 4-fluorophenoxyacetic acid glycine conjugate.

Detailed Protocol:

  • Activation of 4-fluorophenoxyacetic acid:

    • Dissolve 1 equivalent of 4-fluorophenoxyacetic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

    • Add 1.1 equivalents of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of N-hydroxysuccinimide (NHS), or a uronium-based coupling agent like HATU.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester intermediate.

  • Coupling with Glycine:

    • In a separate flask, dissolve 1.2 equivalents of glycine in a suitable solvent, which may require the use of a base (e.g., sodium bicarbonate in water or triethylamine in an organic solvent) to deprotonate the amino group.

    • Slowly add the solution of the activated 4-fluorophenoxyacetic acid to the glycine solution.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).

    • If a two-phase system was used, separate the organic layer.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-fluorophenoxyacetic acid glycine conjugate.

In Vivo Metabolic Pathway: Glycine Conjugation

The metabolic formation of the conjugate follows a well-established two-step enzymatic process.

Metabolic Pathway 4-FPAA 4-Fluorophenoxyacetic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 4-FPAA->Acyl_CoA_Synthetase 4-FPAA_CoA 4-Fluorophenoxyacetyl-CoA Acyl_CoA_Synthetase->4-FPAA_CoA + ATP + CoASH GLYAT Glycine N-Acyltransferase (GLYAT) 4-FPAA_CoA->GLYAT Conjugate 4-Fluorophenoxyacetic Acid Glycine Conjugate GLYAT->Conjugate Glycine Glycine Glycine->GLYAT Excretion Urinary Excretion Conjugate->Excretion

Caption: The in vivo metabolic pathway of 4-fluorophenoxyacetic acid via glycine conjugation.

Enzymatic Steps:

  • Activation to Acyl-CoA Ester: 4-fluorophenoxyacetic acid is first activated to its corresponding thioester, 4-fluorophenoxyacetyl-CoA. This reaction is catalyzed by a mitochondrial acyl-CoA synthetase and requires ATP and Coenzyme A (CoASH).[5]

  • Conjugation with Glycine: The activated 4-fluorophenoxyacetyl-CoA then serves as a substrate for glycine N-acyltransferase (GLYAT).[1][4] This enzyme catalyzes the transfer of the 4-fluorophenoxyacetyl group to the amino group of glycine, forming the final conjugate and releasing CoASH.

Physicochemical and Biological Properties of the Conjugate

Based on the structure of the 4-fluorophenoxyacetic acid glycine conjugate, we can infer its key properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₀FNO₄Combination of 4-fluorophenoxyacetic acid (C₈H₇FO₃) and glycine (C₂H₅NO₂) with the loss of a water molecule (H₂O).
Molecular Weight 227.19 g/mol Sum of the molecular weights of the reactants minus the molecular weight of water.
Solubility Increased water solubility compared to the parent acid.The addition of the polar amino acid moiety and the formation of an amide bond increases the overall polarity and potential for hydrogen bonding with water.
LogP (Octanol-Water Partition Coefficient) Lower than 4-fluorophenoxyacetic acid.Increased hydrophilicity due to the glycine moiety will lead to a lower LogP value.
Biological Activity Generally considered a detoxification product with reduced biological activity compared to the parent compound.The primary role of glycine conjugation is to facilitate the excretion of xenobiotics, thereby terminating their biological effects.[2]
Toxicological Profile Expected to have a lower toxicity profile than 4-fluorophenoxyacetic acid.Glycine conjugation is a detoxification pathway, and the resulting conjugate is typically less toxic and more readily eliminated from the body.

Potential Biological Significance and Research Applications

The formation of the 4-fluorophenoxyacetic acid glycine conjugate is a clear indication of the metabolic processing of the parent compound. Studying this conjugate can provide valuable insights into:

  • Pharmacokinetics and Drug Metabolism: Quantifying the formation of the glycine conjugate is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 4-fluorophenoxyacetic acid and related compounds.

  • Toxicology: The extent of glycine conjugation can be a determinant of the potential toxicity of the parent compound. A high rate of conjugation would suggest efficient detoxification.

  • Enzyme Inhibition/Induction Studies: The interaction of 4-fluorophenoxyacetic acid with acyl-CoA synthetases and glycine N-acyltransferase can be investigated to determine if it acts as a substrate, inhibitor, or inducer of these important metabolic enzymes.

Conclusion

The 4-fluorophenoxyacetic acid glycine conjugate is the primary metabolic product of 4-fluorophenoxyacetic acid, formed through the well-established glycine conjugation pathway. While direct experimental data for this specific molecule is not extensively available, a comprehensive understanding of its properties and formation can be derived from the known characteristics of its precursors and the biochemical principles of xenobiotic metabolism. This technical guide provides a foundational framework for researchers and professionals working with aryloxyacetic acids, enabling a more complete picture of their metabolic fate and biological implications. Further targeted research on the isolated conjugate would be beneficial to validate these inferred properties and to explore any potential unique biological activities.

References

  • Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology.[1]

  • Xenobiotics that are metabolized to acyl-CoA and glycine conjugates. ResearchGate.[4]

  • Schematic representation of the glycine conjugation pathway. Step 1 is... ResearchGate.[5]

  • Xenobiotic metabolism. Wikipedia.[2]

  • The xenobiotic detoxification pathway - glycine conjugation - is downregulated in a mouse model of Leigh syndrome. PubMed.[3]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC.[7]

  • Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. ResearchGate.[8]

  • Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry.[9]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. ResearchGate.[10]

  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. PMC.[11]

  • 4-FLUOROPHENOXYACETIC ACID. gsrs.ncats.nih.gov.[6]

Sources

Biological Activity and Therapeutic Potential of Fluorinated Phenoxyacetyl Glycines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Phenoxyacetyl Glycines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated Phenoxyacetyl Glycines (FPAGs) represent a specialized chemical scaffold at the intersection of peptidomimetics and halogenated pharmacophores. By conjugating a fluorinated phenoxyacetic acid core with a glycine moiety, researchers generate compounds that exhibit enhanced metabolic stability, altered lipophilicity, and specific biological activities ranging from antimicrobial to antineoplastic effects.

This guide provides a comprehensive technical analysis of the FPAG scaffold, detailing the structural rationale for fluorination, synthetic pathways, biological activity profiles, and structure-activity relationships (SAR).

Chemical Rationale: The Fluorine Effect

The incorporation of fluorine into the phenoxyacetyl glycine scaffold is not arbitrary; it is a strategic medicinal chemistry modification designed to overcome the limitations of the parent non-fluorinated compounds.

Metabolic Stability

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol). Substitution of hydrogen with fluorine, particularly at the para position of the phenoxy ring, blocks metabolic hydroxylation mediated by Cytochrome P450 enzymes. This extends the half-life (


) of the molecule in vivo.
Lipophilicity and Permeability

Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å). Its introduction alters the electronic distribution of the aromatic ring without imposing significant steric hindrance.

  • LogP Modulation: Fluorination typically increases lipophilicity, enhancing passive transport across bacterial cell walls or the blood-brain barrier.

  • pKa Shift: The electron-withdrawing nature of fluorine on the phenoxy ring lowers the pKa of the amide proton in the glycine linker, potentially strengthening hydrogen bonding interactions with target protein active sites.

Synthesis Strategies

The synthesis of FPAGs follows a modular "Convergent Pathway," allowing for the rapid generation of libraries by varying the fluorinated phenol starting material.

Core Synthetic Pathway

The protocol involves two primary stages:

  • Williamson Ether Synthesis: Coupling a fluorophenol with a haloacetate to form the acid.

  • Amide Coupling: Conjugating the acid with glycine methyl ester, followed by optional hydrolysis.

SynthesisPathway Phenol Fluorinated Phenol (Starting Material) Intermediate Fluorophenoxyacetic Acid Phenol->Intermediate Reflux/Basic Chloroacetic Chloroacetic Acid (+ NaOH) Chloroacetic->Intermediate Product Fluorinated Phenoxyacetyl Glycine Ester Intermediate->Product Amide Bond Formation Glycine Glycine Methyl Ester (HCl salt) Glycine->Product Coupling Coupling Agent (EDC/HOBt or SOCl2) Coupling->Product Final Free Acid (FPAG) Product->Final Deprotection Hydrolysis Hydrolysis (LiOH/THF)

Figure 1: Modular synthesis pathway for Fluorinated Phenoxyacetyl Glycines (FPAGs).

Experimental Protocol: Synthesis of N-(4-Fluorophenoxyacetyl)glycine

Reagents: 4-Fluorophenol, Chloroacetic acid, Glycine methyl ester HCl, EDC·HCl, HOBt, DIPEA, DMF.

  • Ether Formation: Dissolve 4-fluorophenol (10 mmol) in NaOH (10%, 20 mL). Add chloroacetic acid (12 mmol) dropwise. Reflux for 4 hours. Acidify with HCl to precipitate 4-fluorophenoxyacetic acid. Recrystallize from ethanol.

  • Coupling: Dissolve the acid (5 mmol) in DMF (15 mL). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C. Add Glycine methyl ester HCl (1.2 eq) and DIPEA (3 eq). Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Validation: Verify structure via ¹H-NMR (look for singlet at ~4.5 ppm for -OCH₂- and doublet at ~4.0 ppm for -NH-CH₂-).

Biological Activity Profiles

Antimicrobial and Antifungal Activity

FPAGs exhibit significant activity against Gram-positive bacteria and specific fungal strains. The mechanism involves the disruption of cell membrane integrity, facilitated by the lipophilic fluorinated tail.

  • Target: Bacterial cell wall biosynthesis and membrane permeability.

  • Data: Analogous phenoxyacetamide derivatives have shown MIC values ranging from 12.5 to 50 µg/mL against S. aureus and M. tuberculosis strains [1]. The glycine moiety acts as a carrier, utilizing amino acid transporters to penetrate the bacterial envelope before the phenoxy tail exerts toxicity.

Anticancer (Cytotoxicity)

Recent studies on phenoxyacetamide derivatives highlight their potential as apoptotic inducers in hepatocellular carcinoma (HepG2) cell lines.

  • Mechanism: Inhibition of colony formation and induction of Reactive Oxygen Species (ROS).

  • Potency: Fluorinated derivatives often outperform their non-fluorinated counterparts due to enhanced cellular uptake. IC50 values in the low micromolar range (1.4 - 6.9 µM) have been reported for related phenoxy-hydrazide scaffolds [2].

Herbicidal Activity (Auxin Mimicry)

Historically, phenoxyacetic acids (e.g., 2,4-D) are potent auxins. Conjugation with glycine is a natural detoxification pathway in plants. However, synthetic fluorinated analogs can resist hydrolysis by plant amidases.

  • Effect: The compound acts as a "slow-release" auxin or a competitive inhibitor of auxin transport, leading to uncontrolled growth and plant death in susceptible weed species.

  • Selectivity: Fluorination at the 2,4-positions enhances herbicidal potency while altering selectivity between monocots and dicots.

Structure-Activity Relationship (SAR)

The biological efficacy of FPAGs is strictly governed by the positioning of the fluorine atom and the nature of the glycine terminus.

SAR_Logic Core FPAG Scaffold ParaF Para-Fluorine (4-F) Core->ParaF OrthoF Ortho-Fluorine (2-F) Core->OrthoF GlycineOH Glycine Free Acid (-COOH) Core->GlycineOH GlycineOR Glycine Ester (-COOMe) Core->GlycineOR MetabStab Blocks Metabolism (Increases t1/2) ParaF->MetabStab Steric Steric Blockade (Alters Receptor Fit) OrthoF->Steric Solubility High Water Solubility (Rapid Excretion) GlycineOH->Solubility Permeability High Lipophilicity (Cell Penetration) GlycineOR->Permeability

Figure 2: Structure-Activity Relationship (SAR) mapping of the FPAG scaffold.

Key SAR Findings
ModificationBiological EffectMechanism
4-Fluoro (Para) Increased Stability Blocks CYP450 oxidation; ideal for systemic drugs.
2-Fluoro (Ortho) Altered Potency Introduces steric twist; often reduces auxin activity but may enhance antimicrobial binding.
Glycine Ester High Cellular Uptake Acts as a prodrug; ester is cleaved intracellularly to release active acid.
Glycine Acid High Solubility Improved aqueous solubility but reduced membrane permeability; often less active in vitro.

References

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives. JETIR. (2023).

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer. MDPI Molecules. (2023).

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. MDPI Pharmaceuticals. (2021).

  • Structure-Activity Relationship of Fluorinated Sialic Acid Inhibitors. ACS Bioconjugate Chemistry. (2021).

  • Novel N-(phosphonomethyl) glycine derivatives: Design, characterization and biological activity. European Journal of Medicinal Chemistry. (2005).

Technical Guide: Metabolic Pathway and Fate of 4-Fluorophenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate of 4-fluorophenoxyacetic acid (4-FPA). It is structured to serve drug development professionals and environmental scientists, distinguishing between mammalian biotransformation (pharmacokinetics/stability) and microbial biodegradation (environmental mineralization).

Executive Summary

4-Fluorophenoxyacetic acid (4-FPA) represents a critical structural motif in medicinal chemistry and a model substrate in environmental toxicology. In drug design, the 4-fluorophenoxy moiety is frequently employed to block metabolic "soft spots" (para-hydroxylation), enhancing the metabolic stability of candidate molecules. Conversely, in environmental microbiology, 4-FPA serves as a probe for investigating the capacity of soil bacteria to cleave the chemically robust C-F bond (bond energy ~116 kcal/mol).

This guide delineates the divergent pathways of 4-FPA:

  • Mammalian Systems: Characterized by high metabolic stability, limited O-dealkylation, and Phase II conjugation.

  • Microbial Systems: Characterized by enzymatic ether cleavage followed by ring hydroxylation and specific defluorination mechanisms.

Physicochemical Context & Reactivity

The metabolic fate of 4-FPA is dictated by the fluorine atom at the para position.

  • Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring, which deactivates the ring towards electrophilic attack (e.g., by CYP450 iron-oxo species).

  • Steric/Lipophilic Effect: The fluorine atom mimics hydrogen sterically (Van der Waals radius: 1.47 Å vs 1.20 Å for H) but increases lipophilicity, potentially altering enzyme binding affinity.

  • C-F Bond Strength: The C-F bond is the strongest single bond to carbon. Biological cleavage requires specialized enzymatic machinery, typically found in specific soil bacteria (Ralstonia, Arthrobacter) rather than mammalian liver microsomes.

Mammalian Metabolism: Biotransformation & Stability

In mammalian systems (e.g., Rat, Human), 4-FPA is primarily recognized as a stable acid rather than a substrate for extensive degradation.

Phase I Metabolism

Unlike non-fluorinated phenoxy acids, 4-FPA resists ring hydroxylation at the para position.

  • O-Dealkylation (Minor Pathway): Cytochrome P450 enzymes (specifically CYP2C and CYP3A isoforms) may catalyze the cleavage of the ether bond to yield 4-fluorophenol and glyoxylic acid . However, this reaction is generally slow due to the electron-deficient nature of the fluorinated ring.

  • Ring Hydroxylation: Negligible. The fluorine atom effectively blocks the primary site of oxidative metabolism.

Phase II Metabolism

The primary route of clearance is conjugation of the carboxylic acid moiety.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxyl group, forming 4-fluorophenoxyacetyl-glucuronide .

  • Amino Acid Conjugation: Formation of glycine or taurine conjugates (e.g., 4-fluorophenoxyacetyl-glycine ) via acyl-CoA intermediates.

Key Insight for Drug Design: The 4-fluorophenoxy scaffold is often retained intact in drug metabolites, making it a "metabolically robust" anchor for lead optimization.

Microbial Biodegradation: The Defluorination Pathway

Bacteria utilize 4-FPA as a carbon source through a sequence of activation, cleavage, and mineralization. This process is critical for the remediation of halogenated herbicides.

Pathway Logic

The degradation proceeds in three distinct phases:

  • Ether Cleavage: Removal of the acetate side chain.

  • Ring Activation: Hydroxylation to form a catechol or hydroquinone.

  • Ring Cleavage & Defluorination: Opening the aromatic ring and releasing fluoride ion (F⁻).

Detailed Enzymatic Steps
Step 1: Ether Cleavage (The TfdA Reaction)

The initial attack is catalyzed by an


-ketoglutarate-dependent dioxygenase  (homologous to TfdA from Cupriavidus necator).
  • Mechanism: The enzyme uses Fe(II) and

    
    -ketoglutarate to hydroxylate the methylene carbon adjacent to the ether oxygen. This creates an unstable hemiacetal which spontaneously collapses.
    
  • Products: 4-Fluorophenol + Glyoxylate .

Step 2: Conversion to 4-Fluorocatechol

4-Fluorophenol monooxygenase (a flavin-dependent hydroxylase) introduces a hydroxyl group ortho to the existing phenol.

  • Substrate: 4-Fluorophenol + NADH + O₂

  • Product: 4-Fluorocatechol (4-fluoro-1,2-dihydroxybenzene).

Step 3: Ortho-Cleavage and Defluorination

This is the critical defluorination step, often following the "modified ortho-cleavage pathway."

  • Ring Opening: Catechol 1,2-dioxygenase (Type II) cleaves the intradiol bond of 4-fluorocatechol.

    • Product:3-Fluoro-cis,cis-muconate .

  • Cycloisomerization: Chloromuconate cycloisomerase converts the muconate to a lactone.

    • Mechanism:[1][2][3][4][5][6] The enzyme catalyzes the formation of 4-fluoromuconolactone .

  • Defluorination: The instability of the fluorine on the lactone ring (or during the subsequent hydrolase step) leads to the elimination of HF.

    • Product:Maleylacetate (fluorine-free).

  • TCA Cycle Entry: Maleylacetate is reduced to

    
    -ketoadipate , eventually entering the TCA cycle as Succinyl-CoA and Acetyl-CoA.
    

Visualization of Pathways[2][7]

Diagram 1: Bacterial Biodegradation Pathway (Graphviz)

This diagram illustrates the conversion of 4-FPA to TCA cycle intermediates, highlighting the critical defluorination step.

BiodegradationPathway cluster_env Bacterial Environment (e.g., Ralstonia, Arthrobacter) FPA 4-Fluorophenoxyacetic Acid (4-FPA) FP 4-Fluorophenol FPA->FP Ether Cleavage (TfdA Dioxygenase) Gly Glyoxylate FPA->Gly FC 4-Fluorocatechol FP->FC Phenol Hydroxylase (NADH, O2) FM 3-Fluoro-cis,cis-muconate FC->FM Catechol 1,2-Dioxygenase (Ortho Cleavage) FML 4-Fluoromuconolactone FM->FML Cycloisomerase MA Maleylacetate FML->MA Defluorination (Spontaneous/Enzymatic) HF HF (Fluoride Release) FML->HF TCA TCA Cycle (Succinyl-CoA + Acetyl-CoA) MA->TCA Beta-Ketoadipate Pathway

Caption: Figure 1. Bacterial biodegradation of 4-FPA via the modified ortho-cleavage pathway, resulting in defluorination and mineralization.

Experimental Protocols

Protocol A: Determination of Metabolic Stability (Liver Microsomes)

Objective: To assess the Phase I stability of 4-FPA in a mammalian context.

  • Preparation:

    • Thaw pooled human/rat liver microsomes (20 mg/mL protein) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock of 4-FPA in DMSO.

  • Incubation System:

    • Test: 1 µM 4-FPA + 0.5 mg/mL Microsomes + 1 mM NADPH (regenerating system).

    • Negative Control: Minus NADPH.

    • Positive Control: Testosterone (high turnover) or Warfarin (low turnover).

  • Reaction:

    • Incubate at 37°C in a shaking water bath.

    • Time points: 0, 15, 30, 60 min.

  • Termination & Extraction:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., 4-chlorophenoxyacetic acid).

    • Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent depletion. Calculate

      
       and 
      
      
      
      .
Protocol B: Isolation of Bacterial Metabolites

Objective: To identify intermediates (e.g., 4-fluorophenol) from bacterial degradation.[3][7]

  • Culture Conditions:

    • Inoculate Ralstonia sp. or Arthrobacter sp. in Minimal Salt Medium (MSM).

    • Supplement with 4-FPA (2 mM) as the sole carbon source.

    • Incubate at 30°C, 150 rpm.

  • Sampling:

    • Collect 5 mL aliquots at 0, 12, 24, 48 hours.

    • Centrifuge (10,000 x g, 10 min) to remove cells.

  • Extraction:

    • Acidify supernatant to pH 2.0 with 6M HCl.

    • Extract 3x with equal volume of Ethyl Acetate.

    • Dry organic layer over anhydrous

      
      .
      
  • Derivatization (Optional for GC-MS):

    • Treat residue with BSTFA + 1% TMCS (60°C, 30 min) to silylate hydroxyl/carboxyl groups.

  • Detection:

    • Analyze via GC-MS (EI mode).

    • Look for characteristic fragments: m/z 112 (4-fluorophenol), m/z 218 (TMS-derivative of 4-fluorophenol).

Quantitative Data Summary

ParameterMammalian System (Human/Rat)Bacterial System (Soil Isolates)
Primary Fate Excretion (Unchanged/Conjugated)Mineralization (

+

)
Key Enzyme UGTs (Conjugation), CYP450 (Minor)TfdA (Ether cleavage), Dioxygenases
Defluorination Rare / NegligibleHigh (Stoichiometric release)
Major Metabolite 4-FPA-Glucuronide4-Fluorocatechol / Maleylacetate
Half-Life Long (High metabolic stability)Short (Hours to Days in adapted soil)

References

  • Schlomann, M. (1994). Evolution of chlorocatechol catabolic pathways. Biodegradation. Link

  • Arora, P.K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories. Link

  • Murphy, C.D. (2010). Biodegradation of fluorinated compounds in the environment. Microbial Biotechnology. Link

  • Rendic, S., & Guengerich, F.P. (2015).[4] Survey of Human Oxidoreductases and Cytochrome P450 Enzymes Involved in the Metabolism of Xenobiotic and Natural Chemicals. Chemical Research in Toxicology. Link

  • Pieper, D.H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology. Link

Sources

The Emerging Frontier of N-Acyl Glycine Derivatives in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities that can modulate biological pathways with high specificity and efficacy is paramount. Among the classes of molecules garnering significant attention are the N-acyl glycine derivatives. These amphipathic molecules, characterized by a hydrophilic glycine head group and a lipophilic fatty acid tail, represent a versatile scaffold for the development of new therapeutic agents. This technical guide provides an in-depth exploration of N-acyl glycine derivatives, from their synthesis and biological evaluation to their mechanisms of action and therapeutic potential, designed for researchers, scientists, and drug development professionals.

The Rationale for N-Acyl Glycine Derivatives in Drug Discovery

N-acyl amino acids, including N-acyl glycines, are endogenous signaling molecules that have been identified in various mammalian tissues, playing crucial roles in a range of physiological processes.[1] Their structural similarity to endocannabinoids, such as anandamide, has spurred investigations into their own unique biological activities and therapeutic applications. A key advantage of this class of compounds is their potential for high selectivity and favorable safety profiles, as they often modulate specific targets without engaging cannabinoid or opioid receptors, thereby avoiding the associated adverse effects.[2]

Synthetic Strategies for N-Acyl Glycine Derivatives

The synthesis of N-acyl glycine derivatives is a critical step in their development as drug candidates. The choice of synthetic route depends on the desired acyl chain and any modifications to the glycine backbone. Two primary and effective methods are highlighted below.

Peptide Coupling-Based Synthesis

A robust and widely used method for the synthesis of N-acyl glycines involves a two-step process utilizing standard peptide coupling reagents.[3] This approach offers high yields and is amenable to the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Two-Step Synthesis of N-Acyl Glycines [3]

  • Amide Bond Formation:

    • To a solution of the desired monounsaturated fatty acid (MUFA) in a suitable organic solvent (e.g., dichloromethane or dimethylformamide), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add glycine ethyl ester and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture.

    • Continue stirring at room temperature for 18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting N-acyl glycine ethyl ester by column chromatography on silica gel.

  • Ester Hydrolysis (Deprotection):

    • Dissolve the purified N-acyl glycine ethyl ester in a mixture of tetrahydrofuran (THF) and water.

    • Add an aqueous solution of sodium hydroxide (NaOH).

    • Stir the reaction mixture at room temperature for 3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Acidify the reaction mixture with 1N HCl to precipitate the N-acyl glycine product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final N-acyl glycine derivative.

Diagram of the Peptide Coupling-Based Synthesis Workflow:

G cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Ester Hydrolysis A Monounsaturated Fatty Acid (MUFA) D N-Acyl Glycine Ethyl Ester A->D Coupling B Glycine Ethyl Ester B->D C EDCI, HOBt, NEt3 C->D E N-Acyl Glycine Ethyl Ester G N-Acyl Glycine E->G Hydrolysis F NaOH, H2O/THF F->G

Caption: Workflow for the two-step synthesis of N-acyl glycines.

Modified Schotten-Baumann Reaction

An alternative and efficient method for the N-acylation of amino acids is a variation of the Schotten-Baumann reaction. This method utilizes acyl chlorides and can be performed in the presence of cationic surfactants to improve reaction efficiency.[4]

Key Molecular Targets and Mechanisms of Action

N-acyl glycine derivatives exert their pharmacological effects through modulation of various molecular targets. The primary and most extensively studied target is the glycine transporter 2 (GlyT2), making these compounds promising candidates for the treatment of chronic pain.

Inhibition of Glycine Transporter 2 (GlyT2)

GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic neurotransmission. Inhibition of GlyT2 leads to an increase in the concentration of glycine in the synapse, enhancing inhibitory signaling and producing an analgesic effect.

N-acyl glycines have been identified as selective, non-competitive inhibitors of GlyT2.[5] They reduce the maximum transport capacity (Imax) of GlyT2 without significantly altering the affinity of the transporter for glycine (EC50).[5] This mechanism of action is thought to provide a more nuanced modulation of glycinergic signaling compared to full, competitive inhibitors, potentially leading to a better safety profile.

Diagram of GlyT2 Inhibition by N-Acyl Glycine Derivatives:

G cluster_synapse Glycinergic Synapse Presynaptic Presynaptic Neuron Glycine Vesicles GlyT2 SynapticCleft Synaptic Cleft Presynaptic:port1->SynapticCleft Release Postsynaptic Postsynaptic Neuron Glycine Receptors SynapticCleft->Presynaptic:port2 Reuptake SynapticCleft->Postsynaptic:port3 Binding NAG N-Acyl Glycine Derivative NAG->Presynaptic:port2 Inhibition Glycine Glycine

Caption: Inhibition of GlyT2 by N-acyl glycine derivatives enhances glycinergic signaling.

Modulation of Glycine Receptors (GlyRs)

In addition to inhibiting GlyT2, certain N-acyl glycine derivatives have been shown to act as positive allosteric modulators (PAMs) of glycine receptors (GlyRs).[6] GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission. As PAMs, these compounds enhance the response of GlyRs to glycine, leading to increased chloride influx and neuronal hyperpolarization. This dual mechanism of action—inhibiting glycine reuptake and potentiating receptor activity—makes N-acyl glycines particularly attractive as analgesics.

Other Potential Mechanisms

Research has suggested other potential mechanisms of action for N-acyl glycine derivatives, including:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH): Some N-acyl amino acids may inhibit FAAH, the enzyme responsible for the degradation of anandamide, leading to increased endocannabinoid tone and analgesic effects.[2]

  • Interaction with G-Protein Coupled Receptors (GPCRs): N-acyl glycines have been shown to interact with orphan GPCRs such as GPR18.[2] More recently, they have been identified as ligands for GPR40/FFAR1, GPR55, GPR119, and GPR120/FFAR4, potentiating GLP-1 secretion.[7]

  • Modulation of Ion Channels: There is evidence to suggest that N-acyl amino acids can modulate the activity of certain ion channels, such as T-type calcium channels.[2]

Pharmacological Data of Representative N-Acyl Glycine Derivatives

The following table summarizes the in vitro potencies of several key N-acyl glycine derivatives as inhibitors of GlyT2.

CompoundAcyl ChainIC50 (µM) for GlyT2Reference
N-arachidonyl glycine (NAGly)C20:4 (ω-6)~9[3][8]
N-oleoyl glycine (NOGly)C18:1 (ω-9)0.5[5]
C16 ω6 glycineC16:1 (ω-6)0.81 - 3.5[3]
Oleoyl-d-lysineOleoyl0.0483[9]
Oleoyl-l-lysineOleoyl0.0255[5]

Preclinical Evaluation of N-Acyl Glycine Derivatives

The therapeutic potential of N-acyl glycine derivatives, particularly as analgesics, has been evaluated in various preclinical models of chronic pain.

Experimental Workflow: In Vivo Evaluation in a Neuropathic Pain Model [5]

  • Induction of Neuropathic Pain:

    • A model of neuropathic pain, such as the partial sciatic nerve ligation model, is surgically induced in rodents.

    • Animals are allowed to recover for a period of 14 days to allow for the development of chronic pain symptoms.

  • Drug Administration:

    • The test compound (N-acyl glycine derivative) or vehicle is administered to the animals, typically via intraperitoneal (i.p.) injection.

  • Assessment of Analgesia:

    • Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using the von Frey test at various time points post-injection.

    • A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

  • Pharmacokinetic Analysis:

    • Blood and brain tissue samples are collected at different time points to determine the plasma and brain concentrations of the compound, providing insights into its absorption, distribution, and ability to cross the blood-brain barrier.

Diagram of the In Vivo Experimental Workflow:

G A Surgical Induction of Neuropathic Pain (e.g., Nerve Ligation) B Post-Surgical Recovery (14 days) A->B C Administration of N-Acyl Glycine Derivative or Vehicle (i.p.) B->C D Behavioral Testing (von Frey Test) at Multiple Time Points C->D E Pharmacokinetic Analysis (Blood and Brain Samples) C->E F Data Analysis: Analgesic Efficacy & Pharmacokinetic Profile D->F E->F

Caption: Workflow for the preclinical evaluation of N-acyl glycine derivatives in a neuropathic pain model.

Future Directions and Conclusion

N-acyl glycine derivatives represent a promising class of molecules for drug discovery, with their primary application to date being the development of novel analgesics. The ability to selectively modulate the glycinergic system through a dual mechanism of GlyT2 inhibition and GlyR potentiation offers a significant advantage over existing pain therapies. Future research in this area will likely focus on:

  • Optimization of Pharmacokinetic Properties: Improving the metabolic stability and oral bioavailability of these compounds will be crucial for their clinical translation.

  • Exploration of Other Therapeutic Areas: Given their diverse biological activities, N-acyl glycines may have therapeutic potential in other areas, such as metabolic disorders, inflammation, and neurodegenerative diseases.

  • Elucidation of Novel Targets: Further investigation into the molecular targets and signaling pathways of N-acyl glycines will undoubtedly uncover new opportunities for drug development.

References

  • Krishnan, K., & Mustafa, M. R. (2018). N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Pharmacological reviews, 70(3), 549–571. [Link]

  • Rawling, T., Maclean, J., & Vandenberg, R. J. (2017). Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. OPUS at UTS. [Link]

  • Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., … Vandenberg, R. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of medicinal chemistry, 62(5), 2466–2484. [Link]

  • Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., … Vandenberg, R. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ResearchGate. [Link]

  • Petronzi, C., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules (Basel, Switzerland), 24(23), 4401. [Link]

  • Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., … Vandenberg, R. J. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. PubMed, 62(5), 2466-2484. [Link]

  • Rawling, T., Maclean, J., & Vandenberg, R. J. (2017). Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2. PubMed, 12(9), e0185133. [Link]

  • Sheipouri, D., Gallagher, C. I., Shimmon, S., Rawling, T., & Vandenberg, R. J. (2020). Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors. Neuropharmacology, 170, 108044. [Link]

  • Drzazga, A., Szymański, P., & Bernatek, M. (2024). N-acyl glycines produced by commensal bacteria potentiate GLP-1 secretion as GPCR ligands. Biomedicine & Pharmacotherapy, 180, 117467. [Link]

  • Katritzky, A. R., & Ledoux, S. (1996). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Request PDF. [Link]

Sources

Technical Guide: Analysis of Fluorinated Phenoxy Acid Metabolites in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of fluorinated phenoxy acid metabolites in urine is a critical workflow in toxicological biomonitoring and pharmacokinetic profiling. These compounds, primarily deriving from herbicides (e.g., Fluazifop-P-butyl) and pyrethroid insecticides (yielding 4-fluoro-3-phenoxybenzoic acid), present unique analytical challenges due to the electronegativity and lipophilicity introduced by the fluorine atom.

This guide moves beyond standard pesticide residue analysis, focusing on the specific physicochemical alterations caused by fluorination—namely, pKa shifts and mass defect changes—and how to leverage these for high-sensitivity LC-MS/MS quantification.

Chemical & Metabolic Context

The Fluorine Effect

The substitution of hydrogen with fluorine in phenoxy acid structures significantly alters their metabolic stability and ionization efficiency.

  • Acidity (pKa Shift): Fluorine's high electronegativity (3.98 Pauling scale) exerts a strong inductive effect, lowering the pKa of the carboxylic acid group. For example, while non-fluorinated phenoxy acids have pKa values around 3.0–3.5, fluorinated analogs often drop below 3.0. This necessitates careful pH control during Solid Phase Extraction (SPE) to ensure complete ionization or protonation depending on the retention mechanism.

  • Metabolic Pathway: The primary metabolic route involves the hydrolysis of the parent ester to the free acid, followed by Phase II conjugation.

Metabolic Signaling Pathway

The following diagram illustrates the biotransformation of a representative fluorinated phenoxy ester (e.g., Fluazifop-butyl) into its urinary metabolites.

MetabolicPathway Parent Parent Ester (e.g., Fluazifop-butyl) Liver Liver/Plasma Carboxylesterases Parent->Liver Acid Free Acid Metabolite (Active Biomarker) Liver->Acid Hydrolysis UGT Phase II Enzymes (UGT) Acid->UGT Excretion Renal Excretion Acid->Excretion Minor Route Conjugate Acyl-Glucuronide (Unstable in Urine) UGT->Conjugate Glucuronidation Conjugate->Excretion Major Route

Figure 1: Biotransformation pathway of fluorinated phenoxy esters. Note that urinary analysis typically requires back-hydrolysis of the conjugate to quantify the 'Total Acid' load.

Analytical Strategy & Instrumentation

Instrumentation Choice: LC-MS/MS vs. GC-MS

While GC-MS is historically used, it requires derivatization (e.g., pentafluorobenzylation) to render the polar acids volatile. LC-MS/MS (Triple Quadrupole) is the superior choice for high-throughput analysis due to:

  • Direct Analysis: No derivatization required.

  • Sensitivity: Negative Electrospray Ionization (ESI-) is highly efficient for phenoxy acids due to the stable carboxylate anion, further stabilized by the electron-withdrawing fluorine atoms.

Experimental Workflow

The critical step in this protocol is the hydrolysis phase. Since a significant portion of the metabolite exists as a glucuronide conjugate, failure to hydrolyze will result in underestimation of the total body burden.

Workflow cluster_prep Sample Preparation cluster_extract Extraction (SPE) cluster_analysis Quantitation Urine Urine Sample (1-2 mL) IS Add Internal Standard (13C or D3 analogs) Urine->IS Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 37°C, 2h) Condition Condition SPE (MeOH -> Water -> Acid) Hydrolysis->Condition IS->Hydrolysis Load Load Sample Condition->Load Wash Wash (5% MeOH in 0.1% Formic Acid) Load->Wash Elute Elute (100% MeOH or ACN) Wash->Elute Evap Evaporate & Reconstitute (Mobile Phase A:B 90:10) Elute->Evap LCMS LC-MS/MS (ESI-) MRM Mode Evap->LCMS

Figure 2: Optimized analytical workflow for total fluorinated phenoxy acid determination.

Detailed Experimental Protocol

Reagents & Standards
  • Target Analytes: Fluazifop-P-acid, 4-Fluoro-3-phenoxybenzoic acid (4F3PBA).

  • Internal Standards (IS): Fluazifop-d3 or 2,4-D-d3 (generic surrogate if specific IS unavailable).

  • Enzyme:

    
    -glucuronidase (Helix pomatia or E. coli).
    
  • SPE Cartridges: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB). Note: WAX is preferred for cleaner extracts of acidic metabolites.

Step-by-Step Methodology

Step 1: Hydrolysis

  • Aliquot 1.0 mL of urine into a glass centrifuge tube.

  • Add 50

    
    L of Internal Standard solution (100 ng/mL).
    
  • Add 1.0 mL of 0.2 M Sodium Acetate buffer (pH 5.0).

  • Add 20

    
    L 
    
    
    
    -glucuronidase enzyme.
  • Vortex and incubate at 37°C for 2 hours. Causality: This cleaves the glucuronide moiety, releasing the free acid for total quantitation.

Step 2: Solid Phase Extraction (WAX Protocol)

  • Conditioning: 2 mL Methanol followed by 2 mL Water (HPLC grade).

  • Loading: Load the hydrolyzed urine sample (pH adjusted to ~5.0).

  • Washing:

    • Wash 1: 2 mL 2% Formic Acid (removes neutrals/bases).

    • Wash 2: 2 mL 100% Methanol (removes hydrophobic neutrals). Critical: Since we are using Anion Exchange, the acidic analytes remain bound to the positively charged sorbent while neutrals are washed away.

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The base neutralizes the anion exchange interaction, releasing the phenoxy acids.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.01% Acetic Acid (Avoid high formic acid concentrations in Negative mode as it can suppress ionization).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 8 minutes.

Mass Spectrometry Parameters (ESI Negative)

The presence of fluorine often allows for specific fragmentation patterns.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Fluazifop-P-acid 326.1254.0226.018 / 22
4F3PBA 231.0187.093.015 / 25
2,4-D (Ref) 219.0161.0125.018 / 22

Table 1: MRM Transitions. Note that for Fluazifop, the loss of 72 Da corresponds to the cleavage of the propionic acid side chain.

Data Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (e.g., FDA Bioanalytical Method Validation), the following criteria must be met:

  • Linearity:

    
     over the range of 0.1 – 100 ng/mL.
    
  • Matrix Effect (ME): Calculate ME using the equation:

    
    
    Acceptable range: 
    
    
    
    . If suppression exceeds 20%, switch to WAX SPE or use Deuterated IS.
  • Stability: Freeze-thaw stability (3 cycles) must be verified, as fluorinated compounds can sometimes adsorb to plastic containers. Use silanized glass if adsorption is observed.

Performance Metrics Summary
ParameterSpecificationTypical Result
LOD (Limit of Detection) S/N > 30.05 ng/mL
LOQ (Limit of Quantitation) S/N > 100.20 ng/mL
Recovery (SPE) 80% - 120%92%

4%
Intra-day Precision CV < 15%3.5%

Table 2: Typical validation metrics for fluorinated phenoxy acid analysis in urine.

References

  • Lindh, C. H., et al. (2008).[2] "Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • US EPA. (2014). "Fluazifop-P-Butyl: Analytical Method for the Determination of Fluazifop-P-Butyl, Fluazifop-P-Acid and Compound X in Soil Using LC-MS/MS." Environmental Protection Agency. Link

  • Barr, D. B., et al. (2010).[3] "Urinary concentrations of metabolites of pyrethroid insecticides in the general U.S. population." Environmental Health Perspectives. Link

  • Shahsavari, Z., et al. (2023). "Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine." Molecules. Link

Sources

The Pharmacophore Frontier: 2-(4-Fluorophenoxy)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Experimental Guide [1]

Executive Summary

The 2-(4-fluorophenoxy)acetamide scaffold represents a privileged structure in modern medicinal chemistry, particularly within neurotherapeutics.[1] This moiety combines the metabolic resilience of the para-fluorine substitution with the hydrogen-bonding capability of the acetamide linker.

This guide analyzes the scaffold’s utility as a bioisostere in drug design, specifically targeting Voltage-Gated Sodium Channels (VGSCs) for epilepsy and Monoamine Oxidase B (MAO-B) for Parkinson’s disease.[1] It provides validated synthetic protocols, mechanistic insights, and rigorous experimental workflows for researchers.[1]

Part 1: Medicinal Chemistry Rationale[2][3][4][5][6][7][8]

The Fluorine Effect

The introduction of a fluorine atom at the para-position of the phenoxy ring is not arbitrary; it is a calculated optimization strategy.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para-position blocks CYP450-mediated hydroxylation, a primary metabolic clearance pathway for phenoxy-based drugs.[1]

  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ), enhancing Blood-Brain Barrier (BBB) penetration—a critical requirement for CNS-active agents.[1]
    
  • Electronic Effects: The electronegativity of fluorine pulls electron density from the aromatic ring, altering the

    
    -
    
    
    
    stacking interactions within the binding pockets of target proteins (e.g., the aromatic cage of MAO-B).
The Acetamide Linker

The acetamide group (


) acts as a flexible hinge.[1]
  • H-Bonding: The carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen acts as a donor. This dual functionality allows the molecule to anchor into protein backbones (e.g., Leu171 in hMAO-B).[1]

  • Spacer Function: It maintains an optimal distance (approx. 3.5–4.0 Å) between the aromatic "head" (fluorophenoxy) and the variable "tail" (amine), which determines target selectivity.[1]

Part 2: Synthetic Pathways[1][9]

Two primary routes exist for synthesizing these derivatives. Route A is preferred for high-throughput library generation due to its operational simplicity and high yields.

Pathway Visualization (DOT)[1]

SynthesisRoutes Phenol 4-Fluorophenol CondA Route A: K2CO3, KI (cat) Acetone/ACN, Reflux Phenol->CondA ChloroAcet 2-Chloroacetamide Derivatives ChloroAcet->CondA Acid 2-(4-fluorophenoxy) acetic acid CondB Route B: EDC/HOBt or SOCl2 DCM/DMF Acid->CondB Amine Primary/Secondary Amine Amine->CondB Product 2-(4-fluorophenoxy) acetamide Derivative CondA->Product Nucleophilic Substitution (Williamson Ether Type) CondB->Product Amide Coupling

Figure 1: Dual synthetic strategies.[1] Route A utilizes nucleophilic substitution, while Route B employs amide coupling.[1]

Part 3: Pharmacological Mechanisms[1]

Anticonvulsant Activity (VGSC Modulation)

Derivatives of this class (structurally related to Safinamide and Lacosamide) function primarily by stabilizing the inactivated state of voltage-gated sodium channels.

  • Mechanism: They do not block the channel pore directly. Instead, they bind to the "slow inactivation" gate.

  • Result: This prevents high-frequency repetitive neuronal firing (seizure activity) without impairing normal physiological action potentials.[1]

MAO-B Inhibition

The 4-fluorophenoxy moiety mimics the substrate benzyl group.

  • Binding Mode: The scaffold occupies the entrance cavity of the MAO-B active site. The fluorine atom interacts with hydrophobic residues (e.g., Pro102), while the acetamide chain extends toward the FAD cofactor.[1]

Sphingomyelin Synthase 1 (SMS1) Inhibition

Recent literature (Wang et al., 2015) identifies specific sulfonamide-linked phenoxyacetamides (SAPAs) as potent inhibitors of SMS1, a target for atherosclerosis.[1][2]

Part 4: Experimental Protocols

Protocol: Synthesis via Route A (Williamson Ether Analogue)

This protocol is optimized for yield and purity without column chromatography.[1]

Materials:

  • 4-Fluorophenol (10 mmol)[1]

  • 2-Chloro-N-substituted acetamide (10 mmol)[1]

  • Anhydrous Potassium Carbonate (

    
    , 15 mmol)[1]
    
  • Potassium Iodide (KI, catalytic amount, 0.5 mmol)[1]

  • Solvent: Dry Acetone or Acetonitrile (30 mL)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenol in dry acetone. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add the corresponding 2-chloro-N-substituted acetamide and catalytic KI.

    • Note: KI accelerates the reaction via the Finkelstein reaction mechanism (in situ generation of the more reactive iodo-intermediate).

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
    
  • Work-up:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Evaporate the solvent under reduced pressure.

  • Purification: The crude residue is often a solid. Recrystallize from Ethanol/Water (8:2) to obtain pure crystals.

Protocol: In Vivo Anticonvulsant Screening (MES Test)

The Maximal Electroshock Seizure (MES) test is the "gold standard" for identifying compounds that prevent seizure spread (Na+ channel mechanism).[1]

Subject: Male albino mice (CF-1 strain, 18–25 g).[1] Control: Phenytoin (Reference standard).[1]

Workflow:

  • Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Doses typically range from 30 to 300 mg/kg.

  • Latency: Wait 30 minutes (or the time of peak effect, TPE).

  • Shock Induction: Apply an electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2 s duration).[1]

    • Safety Note: Apply electrolyte solution to eyes prior to shock to prevent local damage.

  • Endpoint: Observe for the presence or absence of tonic hindlimb extension (THE).

    • Protection: Abolition of THE (hindlimbs do not extend to a 180° angle) indicates anticonvulsant activity.

Part 5: Data Summary & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in literature for the amide nitrogen substituents (


) attached to the 2-(4-fluorophenoxy)acetamide core.
N-Substituent (

)
Primary ActivityPotency TrendMechanism Note
Benzyl AnticonvulsantHighOptimal hydrophobic fit in VGSC binding site.[1]
Phenylpiperazine AnticonvulsantModerateBulky group; activity depends on distal phenyl substitution.
Alkyl (Ethyl/Propyl) Weak/InactiveLowLacks sufficient hydrophobic interaction for Na+ channel stabilization.[1]
Phenethylsulfamoyl SMS1 InhibitionHigh (

)
Specific interaction with Sphingomyelin Synthase 1 active site.[1][2]
Mechanistic Diagram: Na+ Channel Modulation[1]

NaChannelMechanism Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactive Inactivated State (Refractory) Open->Inactive Fast Inactivation Inactive->Resting Repolarization Drug 2-(4-fluorophenoxy) acetamide Ligand Drug->Inactive Stabilizes State (Prevents Recovery)

Figure 2: The ligand binds preferentially to the Inactivated State, slowing the recovery to the Resting State and preventing high-frequency seizure firing.

References

  • Wang, Y., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors.[1][2] Bioorganic & Medicinal Chemistry.

  • Bhat, M. A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.[1][4] BioMed Research International.

  • Rybka, S., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[1] Medicinal Chemistry Research. [1][5]

  • Mathew, B., et al. (2016). Potent and Selective Monoamine Oxidase-B Inhibitory Activity: Fluoro- vs. Trifluoromethyl-4-hydroxylated Chalcone Derivatives.[1] Chemistry & Biodiversity.

Sources

Technical Guide: Glycine Conjugation of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for drug development scientists investigating the metabolic fate of fluorinated carboxylic acids.

Executive Summary

In medicinal chemistry, fluorine substitution is a strategic tool to modulate pKa, lipophilicity, and metabolic stability.[1] However, carboxylic acid moieties—whether parent pharmacophores or oxidative metabolites—are susceptible to Phase II conjugation.[2] While glucuronidation is common, glycine conjugation is a critical, often under-appreciated pathway for benzoic acid derivatives and certain aliphatic acids.

For fluorinated substrates, this pathway presents a unique paradox:

  • Electronic Activation: Fluorine’s electron-withdrawing nature lowers pKa, theoretically stabilizing the acyl-adenylate intermediate.

  • Steric/Kinetic Inhibition: Ortho-substitution or heavy fluorination can sterically hinder the distinct two-step enzymatic mechanism (Acyl-CoA Synthetase

    
     Glycine N-Acyltransferase).
    

This guide provides the mechanistic basis, synthetic protocols for reference standards, and analytical workflows to characterize this pathway.

Mechanistic Foundations

Glycine conjugation is strictly mitochondrial in origin, unlike microsomal glucuronidation. It requires the sequential action of two enzymes localized in the mitochondrial matrix.

The Two-Step Conjugation Pathway
  • Activation (ATP-Dependent): The carboxylic acid is activated by Acyl-CoA Synthetase (ACS) , specifically the medium-chain family (e.g., ACSM2B). This proceeds via an acyl-adenylate intermediate to form a high-energy Acyl-CoA thioester.

  • Transacylation: Glycine N-Acyltransferase (GLYAT) catalyzes the nucleophilic attack of the glycine amino group on the thioester carbonyl, releasing CoASH and the acylglycine conjugate.

Pathway Visualization

The following diagram illustrates the obligate mitochondrial flow and the critical points where fluorine substitution influences kinetics.

GlycineConjugation cluster_mito Mitochondrial Matrix Acid Fluorinated Carboxylic Acid Intermediate Acyl-Adenylate (Transient) Acid->Intermediate Acyl-CoA Synthetase (ACS) (Mg2+ dependent) ATP ATP ATP->Intermediate CoA CoASH AcylCoA Fluorobenzoyl-CoA (Thioester) CoA->AcylCoA Intermediate->AcylCoA AMP release Conjugate Fluorobenzoylglycine (Metabolite) AcylCoA->Conjugate Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->Conjugate

Figure 1: The sequential activation and transfer mechanism of glycine conjugation.[3] Note that ACS is the rate-limiting step for many sterically hindered fluorinated acids.

The Fluorine Effect: Structure-Activity Relationships

Fluorine imposes distinct physicochemical changes that alter substrate affinity for ACS and GLYAT.

Electronic Effects (pKa Shift)

Fluorine is highly electronegative.[4] Substituting hydrogen with fluorine on a benzoic acid ring significantly lowers the pKa (e.g., Benzoic acid pKa ~4.2 vs. 2-Fluorobenzoic acid pKa ~3.3).

  • Impact: The carboxylate anion is stabilized.[5][6][7] While this facilitates initial binding to the ACS active site (which recognizes the anion), it can destabilize the transition state for the nucleophilic attack by ATP if the electron density is too low, potentially reducing

    
    .
    
Positional Effects (Steric Hindrance)
  • Para (4-F) & Meta (3-F): Generally well-tolerated. These substrates often show conjugation rates comparable to non-fluorinated parents.

  • Ortho (2-F): Significant steric clash. The ACS enzyme pocket has strict steric requirements. Ortho-substitution often blocks the formation of the acyl-adenylate intermediate.

  • Poly-fluorination: Highly fluorinated aliphatic acids (e.g., perfluorinated chains) are often poor substrates for ACS, rendering them metabolically inert regarding conjugation, which contributes to their persistence.

Data Summary: Fluorine Substitution vs. Conjugation Potential

Substrate ClassRepresentative StructurepKa (Approx)ACS AffinityGLYAT TurnoverPrimary Metabolic Fate
Benzoic Acid

4.2HighHighGlycine Conjugation (Hippurate)
4-Fluorobenzoic Acid

4.1HighHighGlycine Conjugation
2-Fluorobenzoic Acid

3.3LowLowExcretion Unchanged / Glucuronidation
Trifluoromethyl-benzoic

3.6ModerateModerateMixed (Glycine + Glucuronide)
Perfluoroalkanoic Acid

(PFOA)
< 1.0NegligibleNegligibleNone (Persistent)

Experimental Protocols

Chemical Synthesis of Reference Standards

To validate biological assays, you must synthesize the authentic glycine conjugate (e.g., N-(4-fluorobenzoyl)glycine). The Schotten-Baumann reaction is the most robust method for fluorinated substrates.

Reagents:

  • Fluorinated Carboxylic Acid (1.0 eq)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Glycine (1.2 eq)

  • Base: NaOH (aq) or Triethylamine (organic)

Protocol (Step-by-Step):

  • Acid Chloride Formation: Dissolve the fluorinated acid (e.g., 4-fluorobenzoic acid, 5 mmol) in dry DCM (10 mL). Add

    
     (7.5 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.
    
  • Coupling: Dissolve Glycine (6 mmol) in 10 mL of 1M NaOH at 0°C.

  • Addition: Dropwise add the crude acid chloride (dissolved in 2 mL dry acetone or dioxane) to the glycine solution while vigorously stirring.

  • pH Maintenance: Maintain pH > 10 by adding additional NaOH if necessary. Stir for 1 hour at RT.

  • Workup: Acidify the mixture carefully with 6M HCl to pH ~2. The fluorinated benzoylglycine conjugate usually precipitates as a white solid.

  • Purification: Filter and recrystallize from Water/Ethanol.

  • Validation: Confirm via

    
    -NMR (look for glycine 
    
    
    
    doublet at ~4.0 ppm and amide NH triplet) and
    
    
    -NMR.
In Vitro Metabolic Stability Assay

Critical Note: Standard S9 or microsomal fractions are often insufficient because the requisite enzymes (ACS/GLYAT) are mitochondrial. You must use isolated mitochondria or fresh hepatocytes .

Workflow Diagram:

AssayWorkflow Start Test Compound (Fluorinated Acid) System Biological System: Fresh Hepatocytes OR Isolated Mitochondria + ATP/CoA Start->System Incubation Incubation 37°C, pH 7.4, 0-60 min System->Incubation Quench Quench Ice-cold Acetonitrile + Internal Std Incubation->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis

Figure 2: In vitro workflow for assessing glycine conjugation competence.

Assay Conditions:

  • Substrate Conc: 10

    
    
    
  • Cofactors: ATP (5 mM), Coenzyme A (1 mM),

    
     (5 mM). Essential for mitochondrial fraction assays.
    
  • Control: Benzoic Acid (Positive Control for glycine conjugation).

Analytical Strategies (LC-MS/MS)

Fluorinated conjugates exhibit distinct mass spectral signatures.

  • Ionization: Negative Electrospray Ionization (ESI-) is preferred for carboxylic acids and their glycine conjugates.

  • Fragmentation Pattern:

    • Precursor:

      
      
      
    • Common Neutral Loss: Loss of

      
       (44 Da) or Glycine moiety (75 Da).
      
    • Diagnostic Ion: The cleavage of the amide bond typically yields the fluorinated benzoate anion

      
      .
      
    • Example (4-Fluorobenzoylglycine):

      • Precursor: m/z 196

      • Product Ions: m/z 152 (Loss of

        
        ), m/z 139 (Fluorobenzoate anion), m/z 74 (Glycine fragment).
        

References

  • Drug Metabolism and Disposition:Mitochondrial Acyl-CoA Synthetase and Glycine N-Acyltransferase: The Key Enzymes in the Glycine Conjugation of Xenobiotics.

  • Journal of Biological Chemistry:Substrate Specificity of Human Glycine N-Acyltransferase.

  • Chemical Research in Toxicology:Metabolism of Fluorinated Carboxylic Acids. (Discusses the stability of PFOA vs.

  • BenchChem Protocols:Synthesis of 3-Fluorobenzoyl-CoA and related conjugates. (Source for chemical synthesis conditions).

  • Xenobiotica:The influence of fluorine substitution on the metabolism of benzoic acid derivatives. (Comparative study of ortho/meta/para substitution effects).

Sources

Strategic Optimization of Phenoxyacetylglycine Scaffolds: From Hit to Lead

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of Phenoxyacetylglycine (PAG) analogs, focusing on their role as HIF-Prolyl Hydroxylase (HIF-PH) inhibitors . These molecules function as 2-oxoglutarate (2-OG) mimetics , stabilizing Hypoxia-Inducible Factor (HIF) to treat anemia and ischemia.

The Pharmacophore & Mechanistic Basis

The N-phenoxyacetylglycine scaffold represents a "minimal pharmacophore" for inhibiting 2-OG-dependent dioxygenases. Its structural logic is derived from mimicking the endogenous cofactor, 2-oxoglutarate (α-ketoglutarate) .

Mechanism of Action: Competitive Chelation

The core biological activity relies on the molecule's ability to bind to the active site Iron (Fe²⁺) within the PHD enzyme catalytic pocket.

  • The Glycine Moiety: The carboxylate anion provides a monodentate or bidentate ligand to the Fe²⁺.

  • The Amide Carbonyl: Acts as the second donor ligand, completing the bidentate chelation geometry.

  • The Phenoxy Wing: Projects into the hydrophobic sub-pocket (often occupied by the substrate's proline residue), providing binding affinity beyond simple metal chelation.

Binding Mode Visualization

The following diagram illustrates the competitive binding mechanism against the endogenous cofactor 2-OG.

BindingMode Fe Active Site Fe(II) HIF HIF-1α Substrate Fe->HIF Hydroxylates Proline 2 2 OG Endogenous 2-Oxoglutarate OG->Fe Chelates (Native) PAG Phenoxyacetylglycine Analog PAG->Fe Chelates (Inhibitor) Stabilization HIF Stabilization (EPO Production) PAG->Stabilization Result Degradation Ubiquitination & Degradation HIF->Degradation If Hydroxylated

Caption: Competitive binding of Phenoxyacetylglycine vs. 2-OG at the PHD Active Site Fe(II) center.

Structure-Activity Relationship (SAR) Analysis

The SAR of phenoxyacetylglycine is defined by three distinct regions: the Aromatic Tail (Phenoxy) , the Linker , and the Acidic Head (Glycine) .

Region A: The Phenoxy Ring (Hydrophobic Interaction)

This region determines potency and selectivity. The PHD active site contains a hydrophobic pocket (lined by Tyr/Trp residues) that accommodates the ring.

  • Substitution Effects:

    • Para-substitution (4-position) with halogens (Cl, F) or methyl groups typically increases potency by filling the hydrophobic pocket and preventing metabolic oxidation of the ring.

    • Ortho-substitution can induce steric clash or lock the conformation, potentially improving entropy of binding if designed correctly.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring decrease the electron density of the ether oxygen, slightly altering the linker geometry and pKa.

Region B: The Linker (Geometry & Rigidity)

The -O-CH₂-CO- linker is critical for positioning the aromatic ring relative to the iron-chelating head.

  • Ether Oxygen: Essential. Replacing the oxygen with a methylene (-CH₂-) often results in a loss of potency due to the loss of the specific bond angle (110° for ether vs 109.5° for alkane) and the loss of a potential weak H-bond acceptor.

  • Alpha-Substitution: Adding methyl groups to the methylene alpha to the carbonyl (creating a chiral center) usually reduces potency due to steric clash with the enzyme active site wall.

Region C: The Glycine Head (The Warhead)
  • Carboxylic Acid: Essential for salt-bridge formation with Arg383 (in PHD2) and iron coordination. Esterification (prodrugs) abolishes activity in vitro but improves cell permeability.

  • Bioisosteres:

    • Tetrazoles: Replacing the carboxylate with a tetrazole maintains the acidic proton (pKa ~5) and planar geometry but improves metabolic stability against glucuronidation.

    • N-Methylation: Methylating the amide nitrogen destroys the H-bond donor capability and disrupts the planar conformation required for chelation, drastically reducing activity.

SAR Summary Table
Structural ModificationEffect on Potency (IC₅₀)Effect on ADMEMechanistic Rationale
4-Cl / 4-F on Phenyl Increase (2-5x) Increases LogPFills hydrophobic pocket; blocks metabolic oxidation.
Ether Oxygen -> CH₂ Decrease (>10x) Increases LogPLoss of optimal bond angle/geometry for chelation.
Glycine -> Alanine Decrease NeutralSteric clash of methyl group in the active site.
COOH -> Tetrazole Maintain/Slight Loss Increases t½ Bioisostere; resists glucuronidation and renal clearance.
COOH -> Methyl Ester Inactive (In vitro) Increases Permeability Prodrug strategy; requires intracellular hydrolysis.

Synthetic Architecture

The synthesis of phenoxyacetylglycine analogs follows a convergent pathway, utilizing Williamson Ether Synthesis followed by Amide Coupling .

Synthetic Workflow Diagram

Synthesis Phenol Substituted Phenol (Ar-OH) Base NaOH / Reflux Phenol->Base ClAc Chloroacetic Acid (Cl-CH2-COOH) ClAc->Base PA_Acid Phenoxyacetic Acid Intermediate Base->PA_Acid Step 1: Ether Synthesis Coupling EDC / HOBt / DIPEA (Amide Coupling) PA_Acid->Coupling Glycine Glycine Methyl Ester (HCl Salt) Glycine->Coupling Ester PAG Methyl Ester Coupling->Ester Step 2: Amide Bond Hydrolysis LiOH / THF:H2O (Saponification) Ester->Hydrolysis Final Final Analog (Free Acid) Hydrolysis->Final Step 3: Deprotection

Caption: Convergent synthesis of Phenoxyacetylglycine analogs via Williamson Ether synthesis and EDC coupling.

Detailed Protocol: Representative Synthesis of 4-Chlorophenoxyacetylglycine

Step 1: Synthesis of 4-Chlorophenoxyacetic Acid

  • Dissolve 4-chlorophenol (10 mmol) in 33% NaOH solution (20 mL).

  • Add chloroacetic acid (12 mmol) slowly to the stirring solution.

  • Reflux the mixture at 100°C for 4 hours.

  • Cool to room temperature and acidify with concentrated HCl to pH 1.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol/water to yield white crystals.

Step 2: Coupling with Glycine Methyl Ester

  • Dissolve the intermediate (5 mmol) in anhydrous DMF (10 mL).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

  • Add Glycine methyl ester hydrochloride (1.2 eq) and DIPEA (3 eq).

  • Stir at room temperature for 16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Step 3: Hydrolysis

  • Dissolve the ester in THF:H₂O (3:1).

  • Add LiOH (2 eq) and stir at room temperature for 2 hours.

  • Acidify to pH 2 and extract with EtOAc. Evaporate to yield the final free acid.

Experimental Validation: HIF-PH Inhibition Assay

To validate the SAR, a robust biochemical assay is required. The Fluorescence Polarization (FP) assay is the industry standard for high-throughput screening of 2-OG mimetics.

Assay Principle

This assay measures the displacement of a fluorescently labeled HIF-1α peptide probe from the PHD2 enzyme.

  • Tracer: HIF-1α peptide (residues 556-574) labeled with FAM (Fluorescein).

  • Target: Recombinant PHD2 catalytic domain.

  • Mechanism: When the inhibitor binds to PHD2, it displaces the bulky FAM-HIF peptide. The free peptide rotates rapidly, decreasing fluorescence polarization (mP).

Protocol
  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20. Note: Exclude Iron and 2-OG to measure direct binding affinity, or include them to measure competitive inhibition (IC₅₀).

  • Plate Setup: Use black 384-well plates.

  • Incubation:

    • Add 10 µL of PHD2 enzyme (final conc. 100 nM).

    • Add 10 µL of Test Compound (serial dilution).

    • Incubate for 15 mins.

    • Add 10 µL of FAM-HIF peptide (final conc. 10 nM).

  • Read: Incubate for 30 mins at RT and read FP (Ex 485 nm / Em 528 nm).

  • Data Analysis: Plot mP vs. log[Inhibitor]. Calculate IC₅₀ using a 4-parameter logistic fit.

References

  • Chowdhury, R., et al. (2013). Structural and mechanistic insights into the regulation of the hypoxia-inducible factor hydroxylases.[1][2]Annual Review of Biochemistry . Link

  • Ivan, M., et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor.Proceedings of the National Academy of Sciences . Link

  • McDonough, M. A., et al. (2006). Cellular and structural studies on the inhibition of the hypoxia-inducible factor prolyl hydroxylases by 2-oxoglutarate analogues.[2]Journal of Medicinal Chemistry . Link

  • Gupta, N., et al. (2019). Structure-Activity Relationship Studies of Novel HIF Prolyl Hydroxylase Inhibitors.Expert Opinion on Therapeutic Patents . Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Mepiroxol Analogs. (Used for Williamson Ether synthesis protocols).[3] Link

Sources

Methodological & Application

Protocol: Synthesis of N-(4-fluorophenoxyacetyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the synthesis of N-(4-fluorophenoxyacetyl)glycine , a structural analog of phenaceturic acid often utilized in herbicide metabolism studies and peptidomimetic research.[1]

Synthetic Strategy: The chosen route utilizes a modular three-step sequence culminating in a Schotten-Baumann coupling .[1] This approach is selected over direct carbodiimide (DCC/EDC) coupling because it offers superior scalability, lower cost, and simplified purification (precipitation via acidification) without the formation of difficult-to-remove urea byproducts.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the amide bond and the ether linkage, revealing two primary precursors: 4-fluorophenol and glycine .[1]

Retrosynthesis Target N-(4-fluorophenoxyacetyl)glycine (Target) Inter 4-Fluorophenoxyacetyl chloride (Activated Intermediate) Inter->Target Schotten-Baumann (Amide Coupling) Acid 4-Fluorophenoxyacetic acid (Stable Precursor) Acid->Inter Activation (SOCl2) Start1 4-Fluorophenol Start1->Acid Williamson Ether Synthesis Start2 Chloroacetic Acid Start2->Acid Gly Glycine Gly->Target

Caption: Retrosynthetic disconnection showing the linear assembly from 4-fluorophenol to the final glycine conjugate.

Experimental Protocol

Phase 1: Synthesis of 4-Fluorophenoxyacetic Acid

Objective: Construct the ether linkage between the aromatic ring and the acetic acid moiety.[1]

Reagents:

  • 4-Fluorophenol (1.0 eq)[1][2]

  • Chloroacetic acid (1.2 eq)[1]

  • Sodium Hydroxide (NaOH) (2.5 eq, 30% aq.[1] solution)

  • Hydrochloric acid (HCl) (6M, for acidification)[1]

Procedure:

  • Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenol in the NaOH solution. The solution will turn slightly yellow/pink due to phenoxide formation.

  • Addition: Slowly add the chloroacetic acid solution. Note: The reaction is exothermic.[1]

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2–3 hours. This ensures complete displacement of the chloride by the phenoxide.
    
  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with 6M HCl to pH

    
     1-2. The product, 4-fluorophenoxyacetic acid, will precipitate as a white solid.
    
  • Purification: Filter the crude solid. Recrystallize from hot water.[1]

    • Validation: Check Melting Point. Literature value: 104–104.5°C [1].[1]

Phase 2: Activation to Acid Chloride

Objective: Convert the carboxylic acid to the reactive acyl chloride.

Reagents:

  • 4-Fluorophenoxyacetic acid (from Phase 1)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Catalytic DMF (1-2 drops)[1]

Procedure:

  • Setup: Place the dry acid in a flask with a drying tube (CaCl2) to exclude moisture.[1]

  • Reaction: Add thionyl chloride and catalytic DMF. Reflux at

    
     for 1-2 hours until gas evolution (HCl, SO2) ceases.[1]
    
  • Isolation: Remove excess thionyl chloride under reduced pressure (rotary evaporator). The residue is (4-fluorophenoxy)acetyl chloride , a yellow/brown oil or low-melting solid.[1] Use immediately in Phase 3.

Phase 3: Schotten-Baumann Coupling

Objective: Form the amide bond with glycine under aqueous basic conditions.[1]

Reagents:

  • Glycine (1.2 eq)[1]

  • (4-Fluorophenoxy)acetyl chloride (1.0 eq)[1]

  • NaOH (10% solution, maintain pH > 10)[1]

  • HCl (conc.[1] for precipitation)

Procedure:

  • Glycine Solution: Dissolve glycine in 10% NaOH (approx 2.5 eq) in a beaker. Cool to

    
     in an ice bath.
    
    • Mechanism:[1][3][4] High pH ensures glycine exists as

      
      , making the amine nucleophilic.[1]
      
  • Coupling: Add the acid chloride (dissolved in a minimal amount of dry acetone or dioxane if solid, or neat if liquid) dropwise to the stirred glycine solution.

  • pH Maintenance (CRITICAL): Simultaneously add NaOH solution to keep the mixture alkaline (pH > 10).[1] If the pH drops, the amine becomes protonated (

    
    ) and unreactive, and the acid chloride hydrolyzes.
    
  • Precipitation: After addition is complete, stir for 30 minutes at room temperature. Acidify the solution with conc. HCl to pH 1-2. The target compound, N-(4-fluorophenoxyacetyl)glycine , will precipitate.[1]

  • Purification: Filter the solid. Wash with cold water to remove salts (NaCl).[1] Recrystallize from ethanol/water or hot water.[1]

Process Logic & Mechanism

The Schotten-Baumann conditions rely on a delicate competition between amidation and hydrolysis.[1] The diagram below illustrates the critical decision points during the coupling phase.

SchottenBaumann Start Start: Acid Chloride + Glycine CheckPH Check pH Start->CheckPH LowPH pH < 9 (Acidic/Neutral) CheckPH->LowPH Insufficient Base HighPH pH > 10 (Basic) CheckPH->HighPH Correct Base AmineProt Amine Protonated (H3N+ - R) LowPH->AmineProt Nucleophile Amine Free Base (H2N - R) HighPH->Nucleophile Hydrolysis Acid Chloride Hydrolysis (Yield Loss) AmineProt->Hydrolysis No Reaction Attack Nucleophilic Attack on Carbonyl Nucleophile->Attack Product Formation of Amide Bond Attack->Product

Caption: Logic flow of the Schotten-Baumann reaction emphasizing the necessity of pH control to prevent hydrolysis.

QC & Validation Standards

Summarized below are the expected physicochemical properties for validation.

ParameterSpecificationValidation Method
Appearance White crystalline solidVisual Inspection
Precursor MP 104.0 – 104.5 °CMelting Point Apparatus [1]
Target MP > 140 °C (Estimated)*Melting Point Apparatus
IR Spectrum Amide I (1650 cm⁻¹), Amide II (1540 cm⁻¹)FTIR
Solubility Soluble in Ethanol, DMSO; Insoluble in cold waterSolubility Test
Purity > 98%HPLC (C18 column, MeOH/Water)

*Note: While the exact MP of the 4-fluoro derivative is not standard in common databases, unsubstituted phenoxyacetylglycine melts at 142°C. The 4-fluoro substituent typically elevates the melting point.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete alkylation or poly-alkylation.[1]Ensure slow addition of chloroacetic acid.[5] Use slight excess of phenol.
Oil formation (Phase 3) Product is impure or wet.[1]Recrystallize from Ethanol/Water.[1] Dry under vacuum over

.
No Precipitate (Phase 3) pH not acidic enough during workup.Check pH with paper; must be < 2 to protonate the carboxylic acid tail.
Smell of Phenol Unreacted starting material.[1]Wash crude solid with dilute

(removes free acid) or ether (removes phenol).[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2759057, (4-Fluorophenoxy)acetyl chloride. Retrieved February 23, 2026, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann protocols).

  • Organic Chemistry Portal. (n.d.).[1] Schotten-Baumann Reaction: Mechanism and Conditions. Retrieved February 23, 2026, from [Link][1]

Sources

Schotten-Baumann reaction for phenoxyacetyl glycine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Phenoxyacetyl Glycine via Schotten-Baumann Acylation

Introduction & Biological Significance

Phenoxyacetyl glycine (PAG) represents a critical structural motif in medicinal chemistry. It serves as a fundamental model for glycine conjugation—a Phase II metabolic detoxification pathway—and functions as a biosynthetic precursor in the production of Penicillin V.

This application note details the synthesis of PAG using the Schotten-Baumann reaction . Unlike anhydrous acylation methods requiring expensive organic bases (e.g., triethylamine) and dry solvents, the Schotten-Baumann protocol utilizes an aqueous biphasic system. This "green" approach leverages the high nucleophilicity of the glycine amine at controlled pH to selectively form the amide bond while minimizing hydrolysis of the acyl chloride.

Mechanistic Principles

The success of this reaction relies on a kinetic competition between two pathways:

  • Amidation (Desired): Nucleophilic attack of the glycine amine (

    
    ) on phenoxyacetyl chloride.
    
  • Hydrolysis (Side Reaction): Nucleophilic attack of hydroxide (

    
    ) or water on phenoxyacetyl chloride.
    

Critical Control Point: The pH must be maintained above the pKa of the glycine amino group (~9.6) to ensure it exists as the nucleophilic free amine (


) rather than the unreactive ammonium (

). However, excessively high pH (>12) accelerates the hydrolysis of the acyl chloride.
Reaction Pathway Diagram

SchottenBaumann Glycine Glycine (Zwitterion) NH3+ - CH2 - COO- Glycine_Nuc Glycine (Nucleophile) NH2 - CH2 - COO- Glycine->Glycine_Nuc Deprotonation Base Base (NaOH) pH > 10 Base->Glycine_Nuc Tetrahedral Tetrahedral Intermediate Glycine_Nuc->Tetrahedral Nucleophilic Attack PAC Phenoxyacetyl Chloride Ph-O-CH2-COCl PAC->Tetrahedral Product Phenoxyacetyl Glycine (Sodium Salt) Tetrahedral->Product -Cl (Elimination) Final Phenoxyacetyl Glycine (Precipitated Acid) Product->Final Acidification (HCl)

Figure 1: Mechanistic pathway of the Schotten-Baumann acylation of glycine. The base plays a dual role: deprotonating the amine and neutralizing the HCl byproduct.

Experimental Protocol

Safety Warning: Phenoxyacetyl chloride is corrosive and a lachrymator. Work must be performed in a fume hood.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
Glycine Substrate1.0Cheap, use as limiting reagent if purity is key.
Phenoxyacetyl Chloride Electrophile1.1 - 1.2Slight excess compensates for hydrolysis.
10% NaOH (aq) Base / Solvent~2.5 - 3.0Maintains pH and neutralizes HCl.
Conc. HCl WorkupAs neededFor precipitation (pH < 2).
Step-by-Step Procedure
  • Dissolution & pH Adjustment:

    • In a 250 mL Erlenmeyer flask, dissolve 0.1 mol of Glycine in 100 mL of 10% NaOH.

    • Expert Insight: Ensure complete dissolution. The solution should be clear.

  • Temperature Control (Critical):

    • Cool the solution to 0–5°C using an ice-water bath.

    • Why? Low temperature suppresses the hydrolysis rate of the acid chloride, which has a higher activation energy than the amidation reaction.

  • Acylation (Biphasic Addition):

    • Place the flask on a magnetic stirrer with vigorous agitation.

    • Add 0.12 mol of Phenoxyacetyl Chloride dropwise over 20–30 minutes.

    • Monitoring: Simultaneously, monitor the pH.[1] If the pH drops below 10, add small aliquots of 5M NaOH to maintain alkalinity.

    • Visual Cue: The mixture will become cloudy/milky as the reaction proceeds.

  • Completion:

    • After addition is complete, remove the ice bath and stir at room temperature for 30–60 minutes.

    • Validation: The smell of the acid chloride should disappear.

  • Workup & Isolation:

    • If any unreacted oil (acid chloride or hydrolysis byproduct) remains floating, extract once with a small volume of diethyl ether (optional).

    • Acidification: Slowly add concentrated HCl to the aqueous layer with stirring until the pH reaches ~1–2.

    • Precipitation: The product, Phenoxyacetyl Glycine, will precipitate as a white solid.

    • Cool in an ice bath for 15 minutes to maximize yield. Filter via vacuum filtration (Büchner funnel).[2]

  • Purification (Recrystallization):

    • Solvent: Water (or Water/Ethanol mix).[3]

    • Dissolve the crude solid in minimum boiling water. If colored impurities persist, treat with activated charcoal and filter hot.[2]

    • Allow to cool slowly to room temperature, then refrigerate.

    • Collect crystals and dry in a desiccator.[2]

Workflow Visualization

Workflow Start Start: Glycine + 10% NaOH Cool Cool to 0-5°C Start->Cool Add Add Phenoxyacetyl Chloride (Dropwise, Vigorous Stirring) Cool->Add Check Check pH > 10? Add->Check Adjust Add NaOH Check->Adjust No RoomTemp Stir at RT (30-60 min) Check->RoomTemp Yes Adjust->Check Acidify Acidify with HCl to pH 1 RoomTemp->Acidify Filter Filter Precipitate Acidify->Filter Recryst Recrystallize (Hot Water) Filter->Recryst

Figure 2: Operational workflow for the synthesis of Phenoxyacetyl Glycine.

Characterization & Data Analysis

To validate the identity of the synthesized compound, compare experimental data against the following reference values.

Expected 1H NMR Data (DMSO-d6, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
12.60 Broad Singlet1HCarboxylic Acid (COOH )
8.35 Triplet (

Hz)
1HAmide (NH )
7.30 – 6.90 Multiplet5HAromatic Protons (Ph-H )
4.55 Singlet2HPhenoxy Methylene (Ph-O-CH 2-)
3.85 Doublet (

Hz)
2HGlycine Methylene (-NH-CH 2-COOH)
Key IR Absorptions (ATR/KBr)
  • 3300–3400 cm⁻¹: N-H stretch (Amide).

  • 2500–3000 cm⁻¹: O-H stretch (Carboxylic acid, broad).

  • 1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1640–1660 cm⁻¹: C=O stretch (Amide I band).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure temperature is kept < 5°C during addition. Increase acid chloride excess to 1.2 eq.
Oiling Out Impure Product / Low MPRecrystallize slowly. "Seed" the solution with a pure crystal if available. Ensure all solvent is removed.
Product is Sticky Residual Phenoxyacetic AcidPhenoxyacetic acid (hydrolysis byproduct) is less soluble in water than expected. Wash the crude solid thoroughly with cold ether or benzene (if safety permits) before recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12618, Phenoxyacetylglycine. Retrieved from PubChem. [Link]

  • Brand, E., & Harris, M. M. (1936). Organic Syntheses, Coll. Vol. 2, p. 498 (1943); Vol. 16, p. 71 (1936). (Foundational reference for glycine acylation). [Link]

  • Hutt, A. J., & Caldwell, J. (1990). Amino Acid Conjugation. In Conjugation Reactions in Drug Metabolism. Taylor & Francis. (Context for metabolic significance).

Sources

Synthesis of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid, a compound of interest for researchers in drug development and medicinal chemistry. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices.

Introduction

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid, also known as N-(2-(4-fluorophenoxy)acetyl)glycine, is a derivative of glycine, the simplest proteinogenic amino acid. The incorporation of the 4-fluorophenoxyacetyl moiety can introduce unique physicochemical properties to the parent amino acid, potentially influencing its biological activity and metabolic stability. This guide will detail a robust two-step synthetic pathway, beginning with the preparation of the key intermediate, 2-(4-fluorophenoxy)acetic acid, followed by its coupling with glycine to yield the final product.

Physicochemical Properties of Key Compounds

A clear understanding of the properties of the reactants and the final product is crucial for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-FluorophenolC₆H₅FO112.10Colorless to pink crystalline solid371-41-5
Ethyl chloroacetateC₄H₇ClO₂122.55Colorless liquid105-39-5
2-(4-Fluorophenoxy)acetic acidC₈H₇FO₃170.14White to light yellow powder405-79-8[1]
GlycineC₂H₅NO₂75.07White crystalline powder56-40-6
2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid C₁₀H₁₀FNO₄ 227.19 --

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step process. The first step involves the synthesis of the carboxylic acid intermediate, 2-(4-fluorophenoxy)acetic acid, via a Williamson ether synthesis. The second, and key, step is the formation of an amide bond between this intermediate and glycine.

Synthesis_Pathway A 4-Fluorophenol C 2-(4-Fluorophenoxy)acetic acid (Intermediate) A->C 1. Williamson Ether Synthesis 2. Hydrolysis B Ethyl chloroacetate B->C E 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid (Final Product) C->E Amide Coupling (e.g., DCC/EDC) D Glycine D->E

Caption: Overall synthetic scheme for 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid.

Part 1: Synthesis of 2-(4-Fluorophenoxy)acetic Acid

This initial step prepares the acyl donor required for the subsequent amidation reaction. The synthesis proceeds via a Williamson ether synthesis, a well-established method for forming ethers.

Protocol 1: Synthesis of 2-(4-Fluorophenoxy)acetic Acid

Materials:

  • 4-Fluorophenol

  • Ethyl chloroacetate

  • Acetone (anhydrous)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorophenol (1 equivalent) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

  • Alkylation: To the stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Ester isolation): After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-fluorophenoxy)acetate.

  • Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide (2 equivalents) and stir at room temperature for 2-4 hours to hydrolyze the ester to the corresponding carboxylate salt.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with 2M hydrochloric acid until the pH is approximately 2. A white precipitate of 2-(4-fluorophenoxy)acetic acid should form.

  • Purification: Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold distilled water, and dry under vacuum. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.[2]

Expected Yield: 80-90% Characterization: The identity and purity of the synthesized 2-(4-fluorophenoxy)acetic acid should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Part 2: Amide Bond Formation

The crucial step in this synthesis is the coupling of the carboxylic acid (2-(4-fluorophenoxy)acetic acid) with the amino group of glycine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose.[3]

Amide_Coupling cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack CarboxylicAcid 2-(4-Fluorophenoxy)acetic acid ActiveEster O-acylisourea intermediate CarboxylicAcid->ActiveEster + CouplingAgent DCC or EDC CouplingAgent->ActiveEster Glycine Glycine ActiveEster->Glycine Reaction with amine AmideProduct 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid Glycine->AmideProduct Nucleophilic attack

Caption: Mechanism of amide bond formation using a carbodiimide coupling agent.

Protocol 2: Synthesis of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid

Materials:

  • 2-(4-Fluorophenoxy)acetic acid (from Part 1)

  • Glycine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions and racemization)

  • Dimethylformamide (DMF) or a mixture of Dichloromethane (DCM) and DMF

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl, 1M)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-fluorophenoxy)acetic acid (1 equivalent) in DMF. If using, add NHS or HOBt (1.1 equivalents) to this solution.

  • Activation: Cool the solution in an ice bath and add DCC or EDC (1.1 equivalents) portion-wise while stirring. Allow the mixture to stir in the ice bath for 30 minutes to form the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve glycine (1.2 equivalents) in a minimal amount of water or DMF (with gentle heating if necessary, then cooled). Add this glycine solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up (if using DCC): A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DMF or DCM.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes help to remove unreacted starting materials and the coupling agent byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) or by column chromatography on silica gel.

Expected Yield: 60-80% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DCC is a potent sensitizer and should be handled with extreme care.

  • Ethyl chloroacetate is a lachrymator.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this guide provide a reliable and well-documented method for the synthesis of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid. By understanding the principles behind each step, from the Williamson ether synthesis of the key intermediate to the critical amide bond formation, researchers can confidently prepare this compound for further investigation in their drug discovery and development programs.

References

  • European Journal of Chemistry. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid.[Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.[Link]

  • Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING.[Link]

Sources

Application Note: High-Efficiency Coupling of 4-Fluorophenoxyacetic Acid with Glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of ethyl (4-fluorophenoxyacetyl)glycinate via the amide coupling of 4-fluorophenoxyacetic acid and glycine ethyl ester hydrochloride . Two distinct protocols are provided: a Carbodiimide-Mediated Method (EDC/HOBt) ideal for research-scale purity and mild conditions, and an Acid Chloride Method suitable for scale-up. The guide addresses the specific electronic influence of the para-fluorine substituent, solubility challenges of the glycine salt, and rigorous purification strategies.

Introduction & Strategic Analysis

Scientific Context

Phenoxyacetic acid derivatives are privileged scaffolds in medicinal chemistry and agrochemistry, often serving as PPAR agonists, auxins, or enzyme inhibitors. The introduction of a fluorine atom at the para-position of the phenoxy ring modulates metabolic stability (blocking P450 oxidation at the C4 position) and lipophilicity without significantly altering steric bulk.

Coupling this acid with glycine ethyl ester serves two purposes:

  • Prodrug Formation: The ester enhances membrane permeability, while the glycine linker mimics endogenous peptides.

  • Peptidomimetic Synthesis: It acts as a model reaction for capping N-termini of peptides with fluorinated aromatics.

Reaction Strategy

The coupling involves forming an amide bond between a carboxylic acid and a primary amine.[1][2]

  • Challenge 1: Activation. The carboxylic acid OH is a poor leaving group. It must be activated into an ester or anhydride.

  • Challenge 2: The Fluorine Effect. The 4-fluoro substituent exerts an inductive electron-withdrawing effect (-I). This increases the acidity of the carboxylic acid compared to non-fluorinated analogs, potentially making the carboxylate more stable and slightly harder to activate, but making the activated intermediate (e.g., acid chloride) more electrophilic.

  • Challenge 3: Amine Salt. Glycine ethyl ester is supplied as a hydrochloride salt to prevent self-polymerization (diketopiperazine formation). A base (DIPEA or TEA) is strictly required to liberate the nucleophilic free amine in situ.

Materials & Equipment

Reagents
ReagentCAS No.RoleEquiv.
4-Fluorophenoxyacetic acid 405-79-8Substrate (Acid)1.0
Glycine ethyl ester HCl 623-33-6Substrate (Amine)1.1
EDC·HCl 25952-53-8Coupling Agent1.2
HOBt (anhydrous) 2592-95-2Racemization Suppressor*1.2
DIPEA (Hünig's Base) 7087-68-5Base2.5 - 3.0
Dichloromethane (DCM) 75-09-2Solvent0.1 M conc.

*Note: While Glycine is achiral and cannot racemize, HOBt is still recommended to prevent N-acylurea side-product formation and accelerate the reaction.

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[3]

  • Inert gas line (Nitrogen or Argon).[3]

  • Rotary Evaporator.[4]

  • Separatory funnel.

  • TLC plates (Silica gel 60 F254).

Protocol A: Carbodiimide Coupling (EDC/HOBt)

Recommended for research scale (100 mg – 5 g) due to mild conditions and ease of purification.

Mechanistic Pathway

The reaction proceeds via the formation of an O-acylisourea intermediate, which is then transesterified by HOBt to form an active ester. This active ester undergoes nucleophilic attack by the glycine amine.

Mechanism Acid 4-F-Phenoxyacetic Acid Inter1 O-Acylisourea (Unstable) Acid->Inter1 Activation EDC EDC·HCl EDC->Inter1 ActiveEster OBt-Active Ester (Stable Intermediate) Inter1->ActiveEster HOBt Attack Urea Urea Byproduct (Water Soluble) Inter1->Urea Side Reaction HOBt HOBt HOBt->ActiveEster Product Ethyl (4-fluorophenoxyacetyl)glycinate ActiveEster->Product Amine Attack Glycine Gly-OEt (Free Base) Glycine->Product

Caption: Activation of 4-fluorophenoxyacetic acid via EDC/HOBt followed by aminolysis.

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a clean RBF, suspend Glycine ethyl ester HCl (1.1 equiv) in anhydrous DCM (5 mL/mmol).

    • Add DIPEA (1.5 equiv) dropwise. The suspension should clear as the free amine is liberated. Stir for 10 minutes.

  • Activation of Acid:

    • In a separate vessel, dissolve 4-Fluorophenoxyacetic acid (1.0 equiv) in anhydrous DCM (5 mL/mmol).

    • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

    • Add DIPEA (1.0 equiv) to ensure the carboxylic acid is deprotonated for reaction with EDC.

    • Stir at 0°C (ice bath) for 15 minutes to allow active ester formation.

  • Coupling:

    • Transfer the Amine Solution (from Step 1) into the Activated Acid solution dropwise.

    • Allow the mixture to warm to room temperature (20-25°C) naturally.

    • Stir for 4–12 hours.

  • Monitoring (PAT):

    • Check TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes).

    • Stain: UV (254 nm) or KMnO4.

    • Target: Disappearance of the acid spot (low Rf) and appearance of the amide product (medium Rf).

  • Workup (Purification by Extraction):

    • Dilute reaction mixture with excess DCM.

    • Wash 1 (Acidic): Wash with 1M HCl (2x) to remove unreacted amine, DIPEA, and EDC-urea byproduct.

    • Wash 2 (Basic): Wash with Saturated NaHCO3 (2x) to remove unreacted 4-fluorophenoxyacetic acid and HOBt.

    • Wash 3 (Neutral): Wash with Brine (1x).

    • Dry organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate in vacuo.[5]

  • Final Polish:

    • The crude product is often a white/off-white solid.

    • If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Acid Chloride Method (Scale-Up Focus)

Recommended for larger batches (>10 g) where reagent cost is a factor and chromatographic purification is to be avoided.

Workflow Diagram

Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Schotten-Baumann Coupling cluster_2 Step 3: Isolation Acid 4-F-Phenoxyacetic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl Reflux (2h) SOCl2 Thionyl Chloride (Excess) SOCl2->AcidCl Product Crude Amide AcidCl->Product 0°C Addition Glycine Gly-OEt HCl Glycine->Product Base Aq. NaOH / DCM (Biphasic) Base->Product Final Crystalline Product Product->Final Phase Sep & Recrystallization

Caption: Two-step synthesis via acid chloride generation and biphasic coupling.

Step-by-Step Procedure
  • Acid Chloride Generation:

    • In a dry RBF equipped with a reflux condenser, place 4-fluorophenoxyacetic acid (1.0 equiv).

    • Add Thionyl Chloride (SOCl2) (2.0 - 3.0 equiv). Optional: Add 1 drop of DMF as catalyst.

    • Reflux at 75°C for 2 hours. Evolution of HCl and SO2 gas indicates reaction progress.

    • Cool and concentrate on a rotary evaporator to remove excess SOCl2. Caution: Use a base trap.

    • Redissolve the resulting oil (Acid Chloride) in dry DCM.

  • Coupling (Biphasic Schotten-Baumann):

    • Dissolve Glycine ethyl ester HCl (1.1 equiv) in a mixture of DCM and water (1:1 ratio).

    • Add Sodium Carbonate (Na2CO3) or NaOH (2.5 equiv) to the aqueous phase.

    • Cool the biphasic mixture to 0°C with vigorous stirring.

    • Slowly add the DCM solution of the Acid Chloride (from Step 1) to the mixture.

    • Stir vigorously for 1 hour at 0°C, then 1 hour at room temperature.

  • Workup:

    • Separate the layers.[6][7]

    • Extract the aqueous layer with DCM (2x).

    • Combine organic layers and wash with 1M HCl (to remove any remaining amine) and Brine.

    • Dry (MgSO4) and concentrate.[3]

Characterization & Expected Data

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueParameterExpected Signal / Value
1H NMR (CDCl3)Amide NHBroad singlet, δ 7.0 - 7.5 ppm
Aromatic (4-F)Multiplets, δ 6.9 - 7.1 ppm (splitting due to F-H coupling)
O-CH2-COSinglet, δ ~4.5 ppm
N-CH2-CODoublet (becomes singlet on D2O shake), δ ~4.0 ppm
Ethyl EsterQuartet (δ 4.2) and Triplet (δ 1.3)
13C NMR CarbonylsTwo signals: Amide (~168 ppm) and Ester (~170 ppm)
C-F CouplingAromatic carbons will show doublet splitting (J_C-F)
IR Spectroscopy Amide IStrong band at ~1650 cm⁻¹
Ester C=OStrong band at ~1730-1750 cm⁻¹
Mass Spec (ESI) [M+H]+Calc: 255.24. Found: 256.2

Troubleshooting (FAQ)

Q: The yield is low (<50%).

  • Cause: Hydrolysis of the ester group on glycine or the active ester intermediate.

  • Fix: Ensure all solvents are anhydrous (Protocol A). In Protocol B, ensure the temperature is kept at 0°C during addition to minimize hydrolysis of the acid chloride.

Q: The product is an oil, not a solid.

  • Cause: Residual solvent or impurities (often tetramethylurea from EDC or unreacted reagents).

  • Fix: Triturate the oil with cold hexanes or diethyl ether. Scratch the flask to induce crystallization. If persistent, run a silica column.

Q: Why use HOBt if Glycine is achiral?

  • Reason: While racemization is not a risk, HOBt prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct, which is a common side reaction with EDC.

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9][10][11] Tetrahedron. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[11][12] Tetrahedron. Link

  • BenchChem. (2025).[1][3] Application Notes: Synthesis of Ethyl 4-(4-fluorophenyl)benzoate (Analogous coupling conditions). Link

Sources

Introduction: The Significance of Fluorine in Phenoxy Herbicide Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed framework for conducting in vitro metabolism studies of fluorinated phenoxy herbicides. The narrative emphasizes the rationale behind experimental choices, ensuring that the protocols are not merely a series of steps but a self-validating system for generating robust and reproducible data.

Fluorinated phenoxy herbicides are a critical class of agrochemicals, with the inclusion of fluorine atoms often enhancing their biological activity, metabolic stability, and overall efficacy.[1] The strong carbon-fluorine bond can block sites susceptible to metabolic attack, potentially prolonging the herbicide's action but also raising questions about its environmental persistence and metabolic fate in non-target organisms.[1] Understanding how these compounds are metabolized is paramount for predicting their efficacy, assessing potential toxicological risks, and ensuring environmental safety.

In vitro metabolism studies serve as a fundamental tool in the development and safety assessment pipeline.[2][3] They provide critical early insights into a compound's metabolic fate, helping to:

  • Determine Metabolic Stability: Quantify how quickly a compound is broken down by metabolic enzymes. Key parameters include the metabolic half-life (t½) and intrinsic clearance (CLint).[3][4]

  • Identify Metabolic Pathways: Elucidate the chemical transformations the herbicide undergoes, such as hydroxylation, O-dealkylation, or conjugation. This is crucial for identifying major metabolites.[5][6]

  • Predict In Vivo Behavior: Use the generated data for in vitro-in vivo extrapolation (IVIVE) to forecast the herbicide's pharmacokinetic profile in whole organisms.[7][8]

The primary enzymatic machinery responsible for the initial breakdown (Phase I metabolism) of these xenobiotics in mammals and other organisms are the Cytochrome P450 (CYP) monooxygenases, which are highly concentrated in liver microsomes.[4][9][10][11] Therefore, liver-based in vitro systems are the cornerstone of these investigations.

Experimental Design: Selecting the Right In Vitro System

The choice of the in vitro model is a critical first step that dictates the scope and applicability of the study. The two most common systems are liver microsomes and hepatocytes.

  • Liver Microsomes: These are subcellular fractions isolated from liver tissue and represent the vesicles of the endoplasmic reticulum.[9]

    • Expertise & Experience: Microsomes are an excellent first-tier assay because they contain a high concentration of Phase I enzymes, particularly CYPs.[4][10][12] Their relative simplicity, cost-effectiveness, and suitability for high-throughput screening make them ideal for initial lead optimization and ranking of compounds based on metabolic stability.[4]

    • Trustworthiness: The primary limitation is the absence of Phase II conjugating enzymes (like UGTs and SULTs) and cytosolic enzymes. This means microsomes can only provide a partial picture of the overall metabolic clearance.

  • Hepatocytes: These are whole liver cells, used either in suspension or as plated cultures.[13][14]

    • Expertise & Experience: Hepatocytes provide a more complete and physiologically relevant model because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter proteins.[2][14][15] They are preferred for predicting the clearance of more stable compounds that may require longer incubation times or for studying the interplay between metabolism and transport.[14]

    • Trustworthiness: A key challenge with hepatocytes is the finite viability of suspension cultures and the gradual loss of metabolic enzyme activity in plated cultures over time, which must be carefully managed.[14][16]

For an initial assessment of fluorinated phenoxy herbicide metabolism, a microsomal stability assay is the logical and industry-standard starting point.

Experimental Workflow & Metabolic Pathways

The overall process follows a logical sequence from incubation to analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis & Interpretation A Select In Vitro System (e.g., Liver Microsomes) B Prepare Reagents: - Microsomes - NADPH Cofactor - Buffer A->B C Prepare Test Herbicide & Control Compounds B->C D Incubate at 37°C C->D E Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Terminate Reaction (e.g., Cold Acetonitrile) E->F G Process Samples (Centrifuge, Collect Supernatant) F->G H LC-MS/MS Analysis (Quantify Parent Compound) G->H I Data Analysis: - Calculate t½ & CLint H->I J Metabolite Identification (Full Scan MS/MS) H->J

Caption: General workflow for an in vitro metabolism study.

Fluorinated phenoxy herbicides can undergo several metabolic transformations, primarily catalyzed by CYP enzymes.

G cluster_phase1 Phase I Metabolism (CYP450s) parent Fluorinated Phenoxy Herbicide (Parent) M1 Aromatic Hydroxylation (+16 Da) parent->M1 M2 Aliphatic Hydroxylation (+16 Da) parent->M2 M3 O-Dealkylation (Ether Cleavage) parent->M3 M4 Conjugated Metabolite (Excretable) M1->M4 + Phase II (e.g., Glucuronidation) M2->M4 M3->M4

Sources

Application Note: Peptidomimetic Design Using Fluorophenoxyacetyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorophenoxyacetyl moieties into peptidomimetics represents a high-impact strategy for overcoming two critical bottlenecks in drug discovery: metabolic instability and the lack of sensitive biophysical probes . Unlike standard alkyl or PEG linkers, the fluorophenoxyacetyl group functions as a dual-purpose tool. It serves as a metabolic shield —blocking oxidative degradation via the strength of the C-F bond—and as a spy reporter for


F-NMR screening, offering a distinct chemical shift free from biological background interference.

This guide details the rational design, solid-phase synthesis, and analytical validation of peptidomimetics utilizing 4-fluorophenoxyacetyl linkers.

Module 1: Rational Design Principles

The Fluorine Effect in Linker Design

The 4-fluorophenoxyacetyl group is not merely a passive connector; it actively modulates the physicochemical properties of the peptidomimetic.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the para-position of the phenoxy ring blocks cytochrome P450-mediated hydroxylation, a common clearance pathway for aromatic peptides.

  • Lipophilicity Modulation: Fluorine substitution increases lipophilicity (

    
     for H 
    
    
    
    F), enhancing membrane permeability without the solubility penalties associated with larger hydrophobic groups.
  • Conformational Restriction: The phenoxyacetyl scaffold introduces a semi-rigid turn mimic, often favoring

    
    -turn conformations when coupled to N-terminal amino acids, which can improve receptor binding affinity.
    
F-NMR "Spy" Capability

The


F nucleus is 100% naturally abundant and has zero background in biological systems (unlike 

or

).[1] A fluorophenoxyacetyl linker acts as a sensitive environmental probe. Upon binding to a target protein, the change in the local electronic environment and rotational correlation time (

) results in measurable Chemical Shift Perturbation (CSP) and line broadening, enabling precise

determination.

Module 2: Synthetic Protocols

Materials and Reagents[2]
  • Linker Precursor: 4-Fluorophenoxyacetic acid (CAS: 405-79-8).

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (peptide grade), DCM, TFA.

Protocol: Solid-Phase Integration of Fluorophenoxyacetyl Linkers

This protocol assumes a standard Fmoc-SPPS workflow. The fluorophenoxyacetyl group is typically introduced as an N-terminal cap or attached to the


-amino group of a Lysine residue to serve as a side-chain linker.

Step-by-Step Procedure:

  • Peptide Assembly: Synthesize the core peptide sequence using standard Fmoc/tBu protocols on an automated synthesizer or manually.

  • Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% Piperidine in DMF (

    
     min). Wash resin 
    
    
    
    with DMF.[2]
  • Linker Activation (Pre-activation is critical):

    • Dissolve 4-Fluorophenoxyacetic acid (4.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (3.9 eq).

    • Add DIPEA (8.0 eq).

    • Note: Allow the mixture to activate for 2–3 minutes. The solution should turn slightly yellow.

  • Coupling:

    • Add the activated linker solution to the resin-bound peptide.

    • Agitate (shake, do not stir) for 90 minutes at room temperature.

    • QC Check: Perform a Kaiser test (ninhydrin). If blue (positive), repeat coupling. If colorless (negative), proceed.

  • Washing: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ). Dry under vacuum.
  • Cleavage & Deprotection:

    • Treat resin with Cleavage Cocktail: TFA/TIS/H

      
      O (95:2.5:2.5) for 2 hours.
      
    • Precipitate crude peptide in cold diethyl ether.

    • Centrifuge and lyophilize.

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix for incorporating the linker.

SynthesisWorkflow Start Peptide Sequence Assembly (Fmoc-SPPS) Decision Linker Position? Start->Decision N_Term N-Terminal Capping Decision->N_Term Linear Side_Chain Lysine Side-Chain (Ortho-gonal Protection) Decision->Side_Chain Branched Deprotect Remove Fmoc/Alloc N_Term->Deprotect Side_Chain->Deprotect Pd(PPh3)4 if Alloc Coupling Coupling: 4-F-Phenoxyacetic Acid + HATU Deprotect->Coupling Cleavage TFA Cleavage & Ether Precipitation Coupling->Cleavage QC QC: LC-MS & 19F-NMR Cleavage->QC

Figure 1: Workflow for the site-specific incorporation of fluorophenoxyacetyl linkers via SPPS.

Module 3: Analytical Validation ( F-NMR Screening)

Principle

The fluorophenoxyacetyl moiety serves as a reporter. When the peptidomimetic binds to its target protein, the


F signal undergoes relaxation enhancement (broadening) and chemical shift perturbation. This method, often called FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) , is robust for 

values in the

M to mM range.
Protocol: F-NMR Binding Assay

Preparation:

  • Buffer: 50 mM Phosphate buffer (pH 7.4), 100 mM NaCl, 10% D

    
    O (for lock). Avoid fluorinated surfactants.
    
  • Ligand Concentration: Prepare the fluorinated peptidomimetic at 50

    
    M.
    
  • Protein Titration: Prepare protein stock at high concentration (e.g., 500

    
    M).
    

Data Acquisition:

  • Instrument: 500 MHz or 600 MHz NMR equipped with a fluorine-sensitive probe (e.g., QCI-F or Prodigy).

  • Pulse Sequence: Standard 1D

    
    F with proton decoupling (zgf1g or equivalent).
    
    • Relaxation Delay (D1): 2.0 s (ensure full relaxation,

      
       for Ar-F is typically 1–2 s).
      
    • Scans: 128–256 (depending on sensitivity).

  • Titration Steps:

    • Spectrum A: Ligand only (Reference).

    • Spectrum B: Ligand + Protein (1:0.1 ratio).

    • Spectrum C: Ligand + Protein (1:0.5 ratio).

    • Spectrum D: Ligand + Protein (1:1 ratio).

Data Analysis:

  • Chemical Shift (

    
    ):  The 4-fluorophenoxy signal typically appears around -118 to -122 ppm  (referenced to TFA at -76.55 ppm or CFCl
    
    
    
    at 0 ppm).
  • Line Width (

    
    ):  Calculate the increase in line width at half-height.
    
    • 
       indicates binding.
      
  • Transverse Relaxation (

    
    ):  Use a CPMG (Carr-Purcell-Meiboom-Gill) filter. If the signal disappears or attenuates significantly in the presence of protein compared to the free state, it confirms binding (large molecule tumbling).
    

Module 4: Data Presentation & Case Study

Comparative Stability Data

The table below illustrates the stability enhancement provided by the fluorophenoxyacetyl linker compared to a standard acetyl cap in a hypothetical serum stability assay.

Peptidomimetic IDN-Terminal CapHalf-life (

) in Human Plasma
LogP (Calc)

F Signal (ppm)
PM-001 (Control) Acetyl45 min1.2N/A
PM-002 (Target) Phenoxyacetyl110 min2.1N/A
PM-003 (Design) 4-Fluorophenoxyacetyl > 240 min 2.4 -120.5

Table 1: Impact of linker fluorination on metabolic stability and physicochemical properties.

Mechanism of Action Diagram

The following diagram details the dual mechanism of the linker in a drug discovery context.

MOA Linker 4-Fluorophenoxyacetyl Linker Metabolism Metabolic Enzymes (CYP450) Linker->Metabolism Blocks Oxidation (C-F Bond Strength) Target Target Protein Linker->Target Hydrophobic Interaction NMR 19F-NMR Detector Linker->NMR Distinct Signal (-120 ppm) Target->NMR Binding induces Line Broadening

Figure 2: Mechanistic action of the fluorophenoxyacetyl linker in blocking metabolism and reporting binding.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Dalvit, C., Flocco, M., Knapp, S., Mostardini, M., Perego, R., Stockman, B. J., ... & Varasi, M. (2002). High-throughput NMR-based screening with competition binding experiments. Journal of the American Chemical Society, 124(26), 7702-7709. [Link]

  • Campos-Olivas, R. (2011). NMR screening and hit validation in fragment-based drug discovery.[1][3][4] Current Topics in Medicinal Chemistry, 11(1), 34-51. [Link]

  • Wade, J. D. (1991). Solid phase peptide synthesis: A practical approach. Peptide Research, 4(3), 194. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

Sources

Application Notes and Protocols for the Crystallization of N-Acyl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallization in the Application of N-Acyl Glycine Derivatives

N-acyl glycine derivatives are a versatile class of molecules with significant applications in pharmaceuticals, cosmetics, and as surfactants. Their amphiphilic nature, stemming from a polar glycine headgroup and a nonpolar acyl chain, dictates their self-assembly properties and, consequently, their function. The isolation and purification of these compounds in a crystalline form are paramount for ensuring high purity, stability, and the desired polymorphic form, which can significantly impact bioavailability and performance.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical methods for the crystallization of N-acyl glycine derivatives. We will delve into the underlying science of their crystallization, offer step-by-step protocols for various techniques, and provide troubleshooting guidance to overcome common challenges.

I. Fundamental Principles of N-Acyl Glycine Crystallization

The crystallization of N-acyl glycine derivatives is governed by a delicate interplay of molecular interactions, solubility, and supersaturation. The length and nature of the acyl chain, in conjunction with the polar headgroup, create a molecular architecture that influences how these molecules pack into a crystal lattice.

The Amphiphilic Nature and its Impact on Self-Assembly

N-acyl glycine derivatives are characterized by a hydrophilic glycine headgroup capable of forming hydrogen bonds and a hydrophobic acyl tail. In solution, these molecules can form various aggregates, such as micelles or bilayers, depending on their concentration and the solvent environment. Understanding this behavior is crucial for selecting appropriate crystallization conditions. The self-assembly of these molecules into ordered structures is a precursor to nucleation and crystal growth.[1]

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical factor in the crystallization of N-acyl glycine derivatives. An ideal solvent should exhibit moderate solubility for the compound, with a significant positive temperature coefficient of solubility for cooling crystallization. The solvent's polarity plays a pivotal role; it must effectively solvate the molecule at higher temperatures but allow for desolvation and self-assembly upon cooling or concentration.[2]

Key Considerations for Solvent Selection:

  • Polarity Matching: The polarity of the solvent should be compatible with the amphiphilic nature of the N-acyl glycine. Mixtures of polar and non-polar solvents are often employed to fine-tune solubility.

  • Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can compete with the intermolecular hydrogen bonds of the N-acyl glycine molecules, influencing crystal packing.

  • Boiling Point: For slow evaporation methods, a solvent with a moderate boiling point is desirable to allow for controlled crystal growth.

Polymorphism: A Critical Challenge

N-acyl glycine derivatives, much like the parent amino acid glycine, can exhibit polymorphism, where they crystallize in different crystal structures with distinct physical properties.[3] Controlling polymorphism is crucial in pharmaceutical applications, as different polymorphs can have varying solubility, dissolution rates, and bioavailability. The choice of solvent, cooling rate, and the presence of additives can all influence which polymorphic form is obtained.[4]

II. Crystallization Methodologies and Protocols

The following section details common crystallization techniques applicable to N-acyl glycine derivatives, complete with step-by-step protocols and explanations of the underlying principles.

Cooling Crystallization

This is the most widely used method for compounds with a significant increase in solubility with temperature.

Principle: A saturated solution of the N-acyl glycine derivative is prepared at an elevated temperature and then slowly cooled, leading to supersaturation and subsequent crystallization.

Protocol: Recrystallization of N-Lauroyl Glycine from an Aqueous Solution

  • Dissolution: In a flask equipped with a magnetic stirrer and a condenser, dissolve N-lauroyl glycine in deionized water at 60-75 °C to form a clear, saturated solution.[5] The amount of water should be just enough to completely dissolve the solid.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow down the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.

Diagram: Cooling Crystallization Workflow

Cooling_Crystallization A Dissolve N-Acyl Glycine in Hot Solvent B Hot Filtration (Optional) A->B Remove Impurities C Slow Cooling to Room Temperature A->C No Impurities B->C D Further Cooling (Ice Bath) C->D Induce Further Crystallization E Vacuum Filtration D->E Isolate Crystals F Wash with Cold Solvent E->F Remove Mother Liquor G Drying F->G Obtain Pure Crystals

Caption: Workflow for cooling crystallization.

Slow Evaporation

This method is suitable for compounds that are soluble at room temperature and do not have a steep solubility-temperature curve.

Principle: The solvent is slowly evaporated from a solution of the N-acyl glycine derivative, leading to a gradual increase in concentration, supersaturation, and crystal formation.

Protocol: Single Crystal Growth of N-Octanoyl Glycine

  • Solution Preparation: Prepare a solution of N-octanoyl glycine in a suitable solvent or solvent mixture (e.g., ethanol/water) in a beaker or crystallizing dish. The solution should be subsaturated.

  • Covering: Cover the container with a perforated lid (e.g., parafilm with small holes) to control the rate of evaporation. A slower evaporation rate generally leads to larger and higher-quality crystals.

  • Incubation: Place the container in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the container periodically for crystal growth. The process can take several days to weeks.

  • Harvesting: Once crystals of the desired size have formed, carefully remove them from the solution using tweezers or by decanting the mother liquor.

  • Drying: Gently dry the crystals on a filter paper.

Antisolvent Crystallization

This technique is useful when a good solvent for the N-acyl glycine derivative is miscible with a poor solvent (antisolvent).

Principle: The addition of an antisolvent to a solution of the compound reduces its solubility, thereby inducing supersaturation and crystallization.

Protocol: Crystallization of a Short-Chain N-Acyl Glycine

  • Dissolution: Dissolve the N-acyl glycine derivative in a minimum amount of a good solvent (e.g., ethanol, acetone).

  • Antisolvent Addition: Slowly add the antisolvent (e.g., water, hexane) to the solution while stirring. The addition should be dropwise to avoid rapid precipitation, which can lead to the formation of small or amorphous particles.

  • Induction: Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Crystal Growth: Stop the addition of the antisolvent and allow the solution to stand undisturbed for the crystals to grow.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol, using the antisolvent or a mixture of the solvent and antisolvent for washing.

Diagram: Principle of Antisolvent Crystallization

Antisolvent_Crystallization cluster_0 Initial State cluster_1 Process cluster_2 Final State A N-Acyl Glycine in Good Solvent B Add Antisolvent A->B C Reduced Solubility B->C D Supersaturation & Crystallization C->D

Caption: Mechanism of antisolvent crystallization.

III. Influence of Acyl Chain Length on Crystallization

The length of the acyl chain significantly influences the physicochemical properties of N-acyl glycine derivatives, including their solubility and crystallization behavior.[6]

Acyl Chain LengthPredominant Intermolecular ForcesTypical SolubilityCommon Crystallization Solvents
Short (C2-C6) Hydrogen bonding, Dipole-dipoleHigher in polar solventsWater, Ethanol, Acetone, Water/Alcohol mixtures
Medium (C8-C12) van der Waals forces become significantModerate in polar solvents, increasing in non-polarEthanol, Methanol, Ethyl Acetate, Water/Ethanol mixtures
Long (C14 and above) Strong van der Waals forcesLow in polar solvents, higher in non-polarChloroform, Dichloromethane, Hexane, Toluene

This table provides general guidelines; optimal conditions should be determined experimentally.

IV. Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated.Evaporate some of the solvent. Cool the solution to a lower temperature. Add an antisolvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Oiling Out Compound's melting point is below the crystallization temperature. Impurities are present.Add more solvent to dissolve the oil and try cooling more slowly. Use a lower boiling point solvent. Purify the compound by another method (e.g., chromatography) before crystallization.
Rapid Precipitation Solution is too supersaturated. Cooling is too fast.Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly.
Poor Crystal Quality Rapid crystal growth. Presence of impurities.Use a slower crystallization method (e.g., slow evaporation). Purify the starting material.

V. Conclusion

The crystallization of N-acyl glycine derivatives is a critical step in their purification and formulation. A systematic approach to method development, based on a sound understanding of the principles of solubility, supersaturation, and polymorphism, is essential for success. This guide provides a foundation for researchers to develop robust and reproducible crystallization protocols for this important class of molecules. By carefully selecting solvents, controlling the rate of supersaturation, and being mindful of the potential for polymorphism, high-purity crystalline N-acyl glycine derivatives can be reliably obtained.

VI. References

  • U.S. Patent No. US20190091124A1. (2019). Aqueous n-acyl amino acid solutions. Google Patents.

  • U.S. Patent No. WO2015026538A1. (2015). Process for preparing n-acyl amino acid salts. Google Patents.

  • ResearchGate. (n.d.). Nonlinear optical and antimicrobial activity of N-acyl glycine derivatives. Retrieved February 23, 2026, from [Link]

  • European Patent Office. (n.d.). EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts. Google Patents.

  • U.S. Patent No. US20200197278A1. (2020). Free-flowing n-acyl glycinate compositions at sub-zero temperatures. Google Patents.

  • Kang, J. F., Zaccaro, J., Ulman, A., & Myerson, A. (2002). Crystallization of amino acids on self-assembled monolayers of rigid thiols on gold. Langmuir, 16(9), 3791–3799. [Link]

  • Google Patents. (n.d.). METHOD TO PRODUCE N-ACYL AMINO ACID SURFACTANTS USING N-ACYL AMINO ACID SURFACTANTS OR THE CORRESPONDING ANHYDRIDES AS CATALYSTS.

  • Kim, J., et al. (2015). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Journal of the American Chemical Society, 137(4), 1436-1444. [Link]

  • Zhang, Y., et al. (2023). The Effect of Chain Length and Conformation on the Nucleation of Glycine Homopeptides during the Crystallization Process. Crystal Growth & Design, 23(3), 1668–1675. [Link]

  • ChemRxiv. (2025). Self-assembly versatility of fatty acid-amino acid conjugates. [Link]

  • AIChE. (n.d.). Polymorphism in the Crystallization of Glycine. [Link]

  • PubChem. (n.d.). Capryloyl Glycine. Retrieved February 23, 2026, from [Link]

  • AIChE. (n.d.). Polymorphism in the Crystallization of Glycine. [Link]

  • ResearchGate. (2023). (PDF) The Effect of Chain Length and Conformation on the Nucleation of Glycine Homopeptides during the Crystallization Process. [Link]

  • McIlhinney, R. A., McGlone, K., & Willis, A. C. (1992). Purification and partial sequencing of myristoyl-CoA:protein N-myristoyltransferase from bovine brain. Biochemical Journal, 288(3), 977–981. [Link]

  • How It Comes Together. (2025, November 14). How Do Solvents Impact Crystal Morphology In Crystallization? [Video]. YouTube. [Link]

  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

  • American Chemical Society. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. [Link]

  • ResearchGate. (2025). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]

  • Avanti Polar Lipids. (n.d.). N-Acylglycine (NAGly). Retrieved February 23, 2026, from [Link]

  • Journal of Lipid Research. (2018). Glycine N-acyltransferase-like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. [Link]

  • American Chemical Society. (2024). Abiotic Acyl Transfer Cascades Driven by Aminoacyl Phosphate Esters and Self-Assembly. [Link]

  • Proceedings of the National Academy of Sciences. (1989). Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. [Link]

  • ResearchGate. (2014). (PDF) Glycine homopeptides: The effect of the chain length on the crystal structure and solid state reactivity. [Link]

  • Google Patents. (n.d.). CN1022320C - Purification method of glycine.

  • Google Patents. (n.d.). CN113200882A - Glycine crystallization method without alcohol precipitation.

  • Google Patents. (n.d.). CN105111099A - Solid and liquid synthesis method of N-lauroyl glycine triethanolamine salt solution.

  • Asian Journal of Chemistry. (2011). Growth and Characterization of L-Glycine Formate Single Crystal. [Link]

  • PubChem. (n.d.). Propionylglycine. Retrieved February 23, 2026, from [Link]

  • eScholarship. (2021). Orientation-Controlled Crystallization of γ-Glycine Films with Enhanced Piezoelectricity. [Link]

  • ScienceDirect. (2013). Growth of N-Glycyl-l-Valine (GV) single crystal and its spectral, thermal and optical characterization. [Link]

  • RESOLV. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. [Link]

  • Proceedings of the National Academy of Sciences. (2025). Enhanced polymorph metastability drives glycine nucleation in aqueous salt solutions. [Link]

  • Scholars Research Library. (2011). Growth, structural, optical, mechanical and electrical properties of amino acid single crystal of γ- glycine. [Link]

  • University of Geneva. (2025). The effect of salt additives on the glycine crystallization pathway revealed by studying one crystal nucleation at a time. [Link]

  • NP-MRD. (2005). Showing NP-Card for N-Butyrylglycine (NP0000502). [Link]

  • International Journal of ChemTech Research. (2017). Growth and Characterization of Gamma Glycine Single Crystals Grown from Alpha Glycine in the Presence of Sodium Acetate. [Link]

  • ResearchGate. (2012). (PDF) Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume. [Link]

  • PubChem. (n.d.). Butyrylglycine. Retrieved February 23, 2026, from [Link]

  • Nano Biomedicine and Engineering. (2012). Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume. [Link]

  • National Institutes of Health. (2023). Grinding Method for Phase Transformation of Glycine. [Link]

  • ResearchGate. (2012). Solubility of Glycine Polymorphs and Recrystallization of β-Glycine. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Solubility & Handling of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers and formulation scientists working with 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid (also referred to as N-(4-fluorophenoxyacetyl)glycine).

This guide addresses the physicochemical behavior of the compound, specifically its pH-dependent solubility, and provides validated protocols for troubleshooting dissolution issues.

Executive Technical Summary

2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid is an N-acyl glycine derivative characterized by a lipophilic fluorophenoxy "tail" and a hydrophilic glycine "head."

  • Solubility Classification: The compound behaves as a weak acid (estimated pKa ≈ 3.6–3.8). In its protonated (free acid) form, it exhibits low aqueous solubility (estimated < 5 mg/mL).

  • Critical Factor: Dissolution is strictly pH-dependent. The compound requires a pH > 5.0 (ideally pH 7.4–8.0) to deprotonate the carboxylic acid, forming the highly soluble carboxylate anion.

  • Common Failure Mode: Attempting to dissolve the free acid in unbuffered distilled water (pH ~5.5–6.0) often leads to incomplete dissolution or metastable supersaturation followed by precipitation.

Troubleshooting & FAQs (Researcher Focused)

Q1: I am trying to prepare a 10 mM stock solution in water, but the solid remains in suspension. Why?

Root Cause: The compound is likely in its free acid form. At 10 mM, the concentration exceeds the intrinsic solubility (


) of the protonated species.
Resolution: 
  • Do not heat excessively, as this may degrade the amide bond.

  • Adjust pH: Add 1.0 equivalent of NaOH or use a buffered solvent (e.g., PBS pH 7.4). The target pH must be at least 2 units above the pKa (i.e., pH > 5.8) to ensure >99% ionization.

  • Alternative: Dissolve in 100% DMSO first to make a high-concentration stock (e.g., 100 mM), then dilute into your assay buffer.

Q2: My solution was clear, but it precipitated after being stored at 4°C.

Root Cause:

  • Temperature Effect: Solubility generally decreases with temperature.

  • pH Drift: If unbuffered, the dissolution of atmospheric CO₂ can lower the pH of the solution, shifting the equilibrium back toward the insoluble free acid. Corrective Action:

  • Verify the pH of the cold solution. If pH < 5.0, add minimal dilute NaOH to re-dissolve.

  • Store aliquots in DMSO at -20°C rather than aqueous solutions at 4°C to prevent hydrolysis and precipitation.

Q3: Can I use this compound in cell culture media?

Answer: Yes, but with precautions.

  • Protocol: Prepare a 1000x stock in DMSO.

  • Dilution: Spike the DMSO stock into the media while vortexing.

  • Risk: If the media is acidic (e.g., conditioned media with high lactate), precipitation may occur. Inspect under a microscope for micro-crystals before adding to cells.

Physicochemical Data Profile

The following values are derived from structural analogs (N-phenoxyacetylglycine and Hippuric acid) and standard structure-property relationship (SPR) models, as specific experimental monographs for the 4-fluoro derivative are limited in public databases.

PropertyEstimated ValueTechnical Note
Intrinsic Solubility (

)
1.0 – 5.0 mg/mLIn pure water (pH < pKa). Based on N-phenoxyacetylglycine behavior [1].
Salt Solubility (

)
> 50 mg/mLAt pH > 7.0 (as Sodium salt).
pKa (Carboxyl) 3.6 – 3.8Acidic group on glycine moiety.
LogP (Octanol/Water) 0.8 – 1.2Moderate lipophilicity due to 4-fluorophenoxy group.
Molecular Weight ~227.19 g/mol C₁₀H₁₀FNO₄

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch/polymorph.

Materials:

  • Compound (Solid)[1][2][3]

  • Phosphate Buffer (pH 2.0, 7.4) and 0.1 M NaOH

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Excess Addition: Add excess solid (~10 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • pH Check: Measure the pH of the supernatant. Crucial: The dissolving acid may lower the buffer pH.

  • Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

  • Quantification: Dilute filtrate and analyze via HPLC (UV detection @ 254 nm).

Protocol B: Rapid Dissolution for Bioassays (Standard Operating Procedure)

For preparing a working solution for immediate use.

  • Weigh 2.27 mg of compound (approx. 10 µmol).

  • Add 100 µL of DMSO. Vortex until fully dissolved (Result: 100 mM Stock).

  • Slowly add 900 µL of PBS (pH 7.4) while vortexing.

    • Result: 10 mM clear solution.

    • Check: If cloudy, add 1-2 µL of 1M NaOH.

Decision Logic & Mechanism

The following diagram illustrates the solubility decision tree and the chemical species transformation involved.

SolubilityLogic Start Solid Compound (Free Acid) Water Add Neutral Water Start->Water Check Check Appearance Water->Check Cloudy Cloudy/Precipitate (pH < pKa) Check->Cloudy High Conc. Clear Clear Solution (Dissolved) Check->Clear Low Conc. Action Add Base (NaOH) or Buffer pH > 7.4 Cloudy->Action Troubleshoot Mechanism Deprotonation: R-COOH → R-COO⁻ + H⁺ Action->Mechanism Mechanism->Clear Ionization

Caption: Solubility workflow demonstrating the critical role of pH adjustment in converting the insoluble free acid to the soluble anion.

References

  • Sigma-Aldrich. Product Specification: N-(Phenoxyacetyl)glycine (CAS 14231-45-9).Link (Accessed 2023). Used as a structural analog for baseline solubility estimation.

  • Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010. (General reference for N-acyl glycine solubility trends).
  • Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616, 2007. Link (Mechanistic basis for pH-dependent solubility).

Sources

Technical Support Center: HPLC Separation of Phenoxy Acid Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Phenoxy Acid Herbicides & Metabolites (2,4-D, MCPA, 2,4-DP, etc.)

Introduction

Welcome to the advanced troubleshooting hub for phenoxy acid analysis. As a class, phenoxy acids (e.g., 2,4-D, MCPA) and their metabolites present a specific set of chromatographic challenges: they are polar, weak acids (


) that are prone to severe peak tailing and isomer co-elution.

This guide moves beyond basic "textbook" advice. We focus on the causality of separation failures—specifically the interplay between mobile phase pH, silanol activity, and stationary phase selection.[1]

Module 1: The Physics of Retention (pH & )

The Core Problem: Most separation failures with phenoxy acids stem from a misunderstanding of the acid dissociation constant (


). Phenoxy acids exist in equilibrium between a neutral (hydrophobic) state and an ionized (hydrophilic) state.
  • At pH >

    
    :  The acid deprotonates (
    
    
    
    ). Retention drops drastically because the molecule becomes polar. Worse, the negatively charged analyte is repelled by residual silanols on the silica surface, or interacts via ion-exchange mechanisms, causing peak tailing.
  • At pH <

    
    :  The acid is protonated (
    
    
    
    ). It behaves like a neutral organic molecule, interacting strongly with the C18 chain. Peak shape improves significantly.

The Rule of "2 Units": To ensure robust retention and symmetry, the mobile phase pH must be 2 units below the


  of the analyte. For 2,4-D (

), your target pH is roughly 1.0–2.5.
Visualization: The pH Decision Matrix

pH_Logic Start Start: Define Mobile Phase pH CheckPka Identify Analyte pKa (e.g., 2,4-D = 2.8) Start->CheckPka Decision Is pH < (pKa - 1.5)? CheckPka->Decision Result_Good State: Fully Protonated (HA) Result: High Retention, Sharp Peaks Decision->Result_Good Yes (pH ~2.5) Result_Bad State: Ionized (A-) Result: Low Retention, Tailing Decision->Result_Bad No (pH > 3.5) Action_Fix Action: Acidify Mobile Phase (Use H3PO4 or Formic Acid) Result_Bad->Action_Fix Action_Fix->Decision Re-evaluate

Figure 1: Logic flow for determining optimal mobile phase pH based on analyte


.

Module 2: Troubleshooting Peak Tailing

Symptom: Asymmetric peaks (Tailing Factor


).[2]
Root Cause:  Secondary interactions between the analyte and ionized silanols (

) on the column surface.[1][2]
The Solution Matrix
FactorWhy it causes tailingThe Fix
pH too high At pH > 3.5, silica silanols ionize (

). They attract/repel ionized analytes.
Suppress Ionization: Lower pH to < 3.0. This protonates both the analyte AND the silanols (

).
Low Buffer Strength Localized pH changes occur inside the column pore, causing micro-environments of ionization.Increase Ionic Strength: Use 20–25 mM Phosphate (UV) or Ammonium Formate (MS).
Wrong Column Type "Type A" silica has high metal content and acidic silanols.[1]Use "Type B" Silica: High purity, fully end-capped columns (e.g., Zorbax Eclipse Plus, Luna Omega).

Module 3: Selectivity & Isomer Separation

Symptom: Co-elution of metabolites or structural isomers (e.g., separating 2,4-D from 2,4-DP or MCPA). Root Cause: C18 columns rely on hydrophobicity.[3][4] Isomers often have identical hydrophobicity (


), making C18 blind to their differences.

The Fix:


-

Interactions
Switch from C18 to a Phenyl-Hexyl stationary phase.[4] Phenoxy acids contain aromatic rings. Phenyl-Hexyl columns engage in

-

stacking with the analyte's ring system.[4] This adds a second mechanism of separation (Electronic Interaction) on top of Hydrophobicity.[4]
Visualization: Column Selection Strategy

Column_Select Problem Separation Challenge Isomers Are there Positional Isomers? (e.g. 2,4-D vs 2,6-D) Problem->Isomers C18 Standard C18 Column (Hydrophobicity only) Isomers->C18 No (General Screening) Phenyl Phenyl-Hexyl Column (Hydrophobicity + Pi-Pi) Isomers->Phenyl Yes (Aromatic Isomers) PFP PFP (Pentafluorophenyl) (Shape Selectivity) Isomers->PFP Yes (Halogenated Isomers)

Figure 2: Decision tree for stationary phase selection based on analyte structure.

Module 4: Validated Standard Operating Procedure (SOP)

This protocol is designed to be a "Self-Validating System." If the system suitability check (Step 1) fails, do not proceed to sample analysis.

System Suitability (The "Go/No-Go" Check)
  • Standard: Inject a 10 µg/mL standard of 2,4-D.

  • Acceptance Criteria:

    • Retention Factor (

      
      ): > 2.0 (Ensures no elution in void volume).
      
    • Tailing Factor (

      
      ): < 1.3 (Confirms silanol suppression).
      
    • Pressure Stability:

      
       bar during run.
      
Mobile Phase Preparation
  • Choice A: UV Detection (Max Robustness)

    • Solvent A: 25 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Phosphoric Acid.

    • Solvent B: Acetonitrile (100%).

    • Why: Phosphate provides the best peak shape but is non-volatile (incompatible with MS).

  • Choice B: LC-MS/MS (Mass Spec Compatible)

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Why: Formic acid provides necessary protons for suppression but is volatile.

Gradient Profile (Generic Starting Point)
  • Column: Phenyl-Hexyl or High-Purity C18 (

    
     mm, 3.5 µm).
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Reduces viscosity, improves mass transfer).

Time (min)% Solvent B (Organic)Event
0.020%Initial Hold (Focusing)
2.020%End Isocratic Hold
12.070%Linear Gradient Elution
13.095%Wash Step
15.095%Hold Wash
15.120%Return to Initial
20.020%Re-equilibration (Critical)

References

  • Dolan, J. W. (2020). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Link

  • Ghanem, A., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PubMed Central. Link

  • McCalley, D. V. (2025). Peak Tailing in HPLC - Causes and Solutions. Element Lab Solutions. Link

  • Shimadzu Corporation. (2024). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Link

Sources

Technical Support Center: Resolving LC-MS Matrix Effects for Fluorinated Glycines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: FL-GLY-MS-001

Introduction: The "Polar + Fluorinated" Paradox

Welcome to the technical support hub. You are likely here because your fluorinated glycine analogs (e.g., trifluoroglycine, difluoroglycine) are exhibiting erratic quantitation, poor sensitivity, or retention time shifts in biological matrices (plasma, serum, urine).

The Core Problem: Fluorinated glycines present a dual challenge.

  • High Polarity: Like native glycine, they are highly polar and zwitterionic. In standard Reverse Phase (RP) chromatography, they elute in the void volume (

    
    ), exactly where salts and unretained matrix components cause massive ion suppression.
    
  • Fluorine Chemistry: While fluorine adds lipophilicity, the strong electron-withdrawing effect shifts the pKa of the amino and carboxyl groups, altering ionization efficiency compared to non-fluorinated counterparts.

This guide provides a modular troubleshooting system to isolate and eliminate these matrix effects.

Module 1: Chromatographic Strategy ("Retain to Separate")

Q: My analyte elutes immediately (0.5 - 1.0 min) and the signal disappears in plasma samples. Why?

A: You are experiencing Void Volume Suppression . In Reverse Phase (C18) chromatography, polar glycines do not partition into the hydrophobic stationary phase. They travel with the solvent front. Unfortunately, this is also where high concentrations of salts and unretained proteins elute. These contaminants compete for charge in the electrospray ionization (ESI) source, effectively "stealing" signal from your analyte.

The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). Do not try to force retention on C18 with 100% aqueous mobile phases (which causes "phase collapse"). HILIC uses a polar stationary phase and a high-organic mobile phase to retain polar compounds.[1]

Mechanism of Action

In HILIC, water from the mobile phase forms a semi-stagnant water-enriched layer on the surface of the stationary phase.[1] Your polar fluorinated glycine partitions into this water layer.

  • Result: The analyte is retained away from the void volume.

  • Benefit: Matrix suppressors (lipids) often elute later or are washed off, separating the "suppression zone" from your analyte peak.

Workflow: Selecting the Right HILIC Conditions

HILIC_Workflow start START: Analyte Not Retained on C18 step1 Select Column: Zwitterionic or Amide Phase (e.g., ZIC-HILIC, BEH Amide) start->step1 step2 Mobile Phase A: 10-20mM Ammonium Formate/Acetate (Buffer pH is Critical) step1->step2 step3 Mobile Phase B: 100% Acetonitrile step2->step3 decision Check pKa of Fluorinated Glycine step3->decision path_acid Acidic Shift (Low pKa) decision->path_acid Fluorine lowers pKa path_base Standard Zwitterion decision->path_base Neutral action_acid Adjust Buffer pH to 3.0-3.5 (Ensure Protonation of Amine) path_acid->action_acid action_base Buffer pH 5.0-6.0 (Balance Ionization) path_base->action_base final Result: Retention k' > 2.0 Separation from Void Salts action_acid->final action_base->final

Figure 1: Decision matrix for establishing HILIC retention for fluorinated amino acids. Note the critical step of pKa assessment due to fluorine's electron-withdrawing nature.

Module 2: Sample Preparation ("The Invisible Shield")

Q: I switched to HILIC, but I still see signal drift over 50 injections. What is happening?

A: You are likely suffering from Phospholipid Build-up . Even if you separate the analyte from salts, phospholipids (glycerophosphocholines) from plasma are notorious for sticking to columns and eluting unpredictably in subsequent runs. They cause "ghost peaks" and general ionization suppression.

The Fix: Stop using Protein Precipitation (PPT) alone. PPT (adding Acetonitrile/Methanol and spinning down) removes proteins but leaves ~80% of phospholipids in the sample.

Recommended Protocol: Phospholipid Removal SPE

Use a specialized "Pass-Through" SPE plate (e.g., HybridSPE or Ostro). These contain zirconia-coated silica that selectively acts as a Lewis Acid, binding the phosphate group of the phospholipids (Lewis Base) while letting your fluorinated glycine pass through.

Step-by-Step Protocol:

  • Load: Mix 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile.

  • Precipitate: Vortex for 1 min to precipitate proteins.

  • Filter/Extract: Load the slurry onto the Phospholipid Removal Plate. Apply vacuum.

  • Collect: The filtrate contains your analyte but is depleted of >99% of phospholipids.

  • Inject: Inject directly (if sensitivity allows) or evaporate and reconstitute in HILIC loading buffer (90% ACN).

Module 3: Quantification & Validation ("The Math of Trust")

Q: How do I prove to a regulator (or my boss) that I have solved the matrix effect?

A: You must calculate the IS-Normalized Matrix Factor using the Matuszewski Method. You cannot rely on simple recovery. You must distinguish between Extraction Recovery (how much you lose during prep) and Matrix Effect (how much the MS signal is dampened by the background).

The Matuszewski Protocol

Prepare three sets of samples at Low, Medium, and High QC concentrations.

SetDescriptionCompositionRepresents
A Neat Standards Analyte spiked into pure mobile phase.Ideal Physics (No Matrix)
B Post-Extraction Spike Extract blank matrix, then spike analyte into the extract.Matrix Presence (No Extraction Loss)
C Pre-Extraction Spike Spike analyte into matrix, then extract.Real Workflow (Matrix + Loss)
Calculation Logic
  • Matrix Effect (ME):

    
    [2]
    
    • Interpretation: < 100% = Suppression; > 100% = Enhancement.[2][3]

    • Target: 85% - 115%.

  • Recovery (RE):

    
    
    
    • Interpretation: True efficiency of your extraction step.

  • Process Efficiency (PE):

    
    
    
    • Interpretation: The overall signal yield.

Critical Requirement: The Internal Standard (IS)

For fluorinated glycines, you must use a Stable Isotope Labeled (SIL) IS (e.g.,


-Glycine or a deuterated fluorinated analog).
  • Why? An SIL-IS co-elutes exactly with the analyte. It experiences the exact same suppression at the exact same time.

  • The Metric: Calculate the IS-Normalized Matrix Factor .

    
    
    
    • Goal: This value should be close to 1.0 . If the IS is suppressed 50% and the Analyte is suppressed 50%, the ratio is 1.0, and quantification remains accurate.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic issue ISSUE: Low/Variable Signal check1 Check Retention Time (RT) issue->check1 rt_early RT < 1.5 min (Void) check1->rt_early rt_good RT > 2.0 min check1->rt_good sol_hilic SOLUTION: Switch to HILIC (Move out of suppression zone) rt_early->sol_hilic check2 Perform Post-Column Infusion rt_good->check2 inf_dip Signal Dips at RT check2->inf_dip inf_stable Signal Stable check2->inf_stable sol_clean SOLUTION: Phospholipid Removal (SPE or HybridSPE) inf_dip->sol_clean sol_is SOLUTION: Check IS Purity or Change Ionization Mode inf_stable->sol_is

Figure 2: Logical fault tree for diagnosing matrix effects in LC-MS bioanalysis.

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[1][6] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

Sources

Technical Support Center: N-Acyl Glycine (NAG) Stability & Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of N-Acyl Glycines During Extraction

Audience: Researchers, Lipidomics Scientists, and Drug Discovery Teams.

Welcome to the Lipidomics Application Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your recovery rates for N-acyl glycines (NAGs) like N-arachidonyl glycine (NAGly) are inconsistent, or you are detecting suspiciously high levels of free glycine and fatty acids in your controls.

NAGs are deceptively fragile. They face a "pincer attack" during extraction:

  • Enzymatic Hydrolysis: The moment you homogenize tissue, FAAH (Fatty Acid Amide Hydrolase) and PM20D1 enzymes degrade NAGs within seconds.

  • Chemical Hydrolysis: The amide bond connecting the fatty acid tail to the glycine headgroup is susceptible to cleavage under the acidic conditions often required to protonate these lipids for organic phase extraction.

This guide replaces "standard protocols" with a stabilized workflow designed to neutralize both threats.

Module 1: The Pre-Extraction Defense (Enzymatic Control)

The Core Problem: Standard lipid extraction protocols (Folch/Bligh-Dyer) are often insufficient because they do not instantly denature enzymes. In the time it takes for your solvent to penetrate the tissue, FAAH can hydrolyze up to 80% of your endogenous NAGs.

The Solution: "Inhibit First, Homogenize Second"

You must introduce a specific inhibitor before the cell membrane is ruptured.

Recommended Inhibitors:

  • URB597 (K_i = 4.6 nM): The gold standard for FAAH inhibition. Highly selective.

  • PF-3845: An alternative irreversible FAAH inhibitor; useful if URB597 is unavailable.

Visualizing the Threat Pathway

The following diagram illustrates the enzymatic degradation pathway you are trying to block.

enzymatic_hydrolysis NAG N-Acyl Glycine (Substrate) Complex Enzyme-Substrate Complex NAG->Complex Binding FAAH FAAH / PM20D1 (Enzymes) FAAH->Complex Products Free Fatty Acid + Glycine Complex->Products Hydrolysis Inhibitor URB597 / PF-3845 (Inhibitor) Inhibitor->FAAH Irreversible Binding

Caption: Figure 1. The enzymatic hydrolysis pathway of N-acyl glycines.[1][2] Inhibitors (Green) must bind to FAAH (Red) before the substrate complex forms.

Module 2: The Extraction Phase (Chemical Stability)

The Core Problem: NAGs are carboxylic acids.[3] To extract them into an organic solvent (like chloroform or MTBE), you must lower the pH below their pKa (~3.5–4.0) to protonate the carboxyl group. However, Acid + Heat = Amide Hydrolysis .

The Solution: Cold Gradient Acidification

Do not use strong mineral acids (HCl). Use weak organic acids (Formic or Acetic acid) and maintain temperatures below 4°C.

Solvent System Compatibility Table
Extraction MethodSolvent SystemSuitability for NAGsRisk Factor
Modified Folch Chloroform/MeOH (2:1)High Excellent recovery, but chloroform requires careful handling (carcinogenic).
Matyash (MTBE) MTBE/MeOHHigh Superior phase separation; lipid floats (easier to collect). Safer than chloroform.
Acidified Bligh-Dyer CHCl3/MeOH/H2O + HClLow AVOID. Strong mineral acids (HCl) accelerate amide bond cleavage.
Ethyl Acetate EtOAc/WaterMedium Good for neutral lipids, but NAGs may partition poorly without strict pH control.

Module 3: The "Golden Standard" Protocol

This protocol integrates enzymatic inhibition with chemical stability.

Reagents Needed:

  • Inhibitor Stock: 10 mM URB597 in DMSO.

  • Extraction Solvent: Ice-cold Methanol (MeOH) containing 0.1% Formic Acid + 1 µM URB597.

  • Internal Standard: N-arachidonyl glycine-d8 (or AEA-d8 if unavailable).

Step-by-Step Methodology
  • Tissue Harvesting:

    • Harvest tissue and flash-freeze in liquid nitrogen immediately.

    • Why? Stops metabolic activity instantly.

  • Inhibitor-Spiked Homogenization:

    • Add frozen tissue to Ice-Cold Methanol (spiked with 1 µM URB597) .

    • Crucial: Do not use aqueous buffer (PBS) for the initial step. Methanol denatures proteins (enzymes) while URB597 inhibits any residual activity.

    • Homogenize (Bead beater or probe) at 4°C.

  • Internal Standard Addition:

    • Add deuterated internal standard (NAGly-d8) now.

    • Why? Any loss from this point forward will be accounted for by the ratio of Analyte/Standard.

  • Phase Separation (MTBE Method):

    • Add MTBE (Methyl tert-butyl ether) to the methanol homogenate (Ratio: 3:1 MTBE:MeOH). Vortex for 1 hour at 4°C.

    • Add Water (acidified with 0.1% formic acid) to induce phase separation.

    • Centrifuge at 1,000 x g for 10 min at 4°C.

  • Collection & Drying:

    • Collect the top organic layer (MTBE phase).[4]

    • Evaporate to dryness under a stream of Nitrogen gas at room temperature.

    • Warning:DO NOT HEAT above 30°C during drying. This is a common point of failure where chemical hydrolysis occurs.

  • Reconstitution:

    • Reconstitute in Acetonitrile/Water (50:50) for LC-MS/MS analysis. Use immediately or store at -80°C in amber glass vials.

Module 4: Troubleshooting & FAQs

Q1: I see high levels of Glycine and Arachidonic Acid in my samples, but low NAGly. Is this hydrolysis? A: Yes. If you see high precursor/product levels, it is likely enzymatic hydrolysis during the first 60 seconds of sample prep.

  • Check: Did you add URB597 to the homogenization buffer?

  • Check: Did you thaw the tissue before adding the solvent? (Never thaw tissue; drop frozen tissue directly into solvent).

Q2: Can I use plastic tubes for extraction? A: Avoid if possible. NAGs are lipophilic (LogP > 5). They stick to polypropylene.

  • Fix: Use silanized glass vials or low-binding polypropylene. If using standard plastic, ensure your Internal Standard is added before the sample touches the plastic to normalize for adsorption losses.

Q3: My recovery is low, even with inhibitors. A: Check your pH.

  • NAGs are acidic.[5] If your aqueous phase is neutral or basic (pH > 7), the NAGs will deprotonate (become charged) and stay in the water layer, not the organic layer.

  • Fix: Ensure your water component contains 0.1% Formic Acid to drive the NAGs into the organic phase.

Q4: Why do you recommend Nitrogen drying instead of a vacuum concentrator (SpeedVac)? A: SpeedVacs often apply heat to counteract evaporative cooling. Even 40°C can degrade labile lipids over a 2-hour run. Nitrogen blow-down is faster and keeps the sample cool and oxygen-free (preventing oxidation of the arachidonyl tail).

References
  • Bradshaw, H. B., et al. (2006). N-Arachidonyl Glycine, a Novel Endogenous Lipid that Inhibits the Glycine Transporter GLYT2a.[6] Journal of Biological Chemistry. Link

  • Long, J. Z., et al. (2011). Characterization of Tunable Pharmacological Tools for the Fatty Acid Amide Hydrolase. Chemistry & Biology.[7] Link

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[8] Journal of Lipid Research.[8] Link

  • Tan, B., et al. (2010). Targeted Lipidomics of N-Acyl Amides in Biological Samples. Methods in Molecular Biology. Link

  • Cayman Chemical. (2023). N-Arachidonyl Glycine Product Information & Stability Data.[9]Link

Sources

Technical Support Center: Amide Bond Formation in Sterically Hindered Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Current Status: Online Operator: Senior Application Scientist (Ph.D.) Topic: Overcoming Steric Hindrance in Amide Coupling

Introduction: The "Steric Wall"

You are likely here because a standard EDC/NHS or HBTU coupling failed. When bulky substituents (e.g., tert-butyl, quaternary carbons like Aib, or ortho-substituted aromatics) shield the carboxylic acid, the nucleophilic attack by the amine is kinetically retarded.

This delay creates a window for two critical failures:

  • Racemization (Epimerization): The activated intermediate waits too long for the amine, allowing base-catalyzed proton abstraction or oxazolone formation.

  • Side Reactions: The active ester rearranges (e.g., Curtius-like) or hydrolyzes before the amide bond forms.

This guide moves beyond "standard" peptide chemistry into high-force coupling strategies.

Module 1: Reagent Selection Strategy (The Hardware)

Do not guess. Use this decision matrix to select the correct coupling engine based on your substrate's steric profile.

Diagnostic Decision Tree

ReagentSelection Start START: Assess Steric Bulk Moderate Moderate Hindrance (e.g., Valine, Ile, beta-branched) Start->Moderate Beta-branching High High Hindrance (e.g., Aib, N-Methyl, Ortho-subst.) Start->High Alpha,alpha-disubst Extreme Extreme Hindrance (e.g., Tert-alpha-carbon + Bulky Amine) Start->Extreme 'Impossible' substrates COMU Reagent: COMU or HATU Base: DIPEA/Collidine Moderate->COMU High Yield T3P Reagent: T3P (50% soln) (Propylphosphonic Anhydride) High->T3P Low Epimerization Ghosez Reagent: Ghosez's Reagent (Acid Chloride via Enamine) Extreme->Ghosez Max Activation

Figure 1: Strategic selection of coupling reagents based on steric demand.

FAQ: Reagent Selection

Q: Why did my EDC/HOBt reaction fail? A: Carbodiimides (EDC/DCC) generate an O-acylisourea intermediate that is moderately reactive but unstable. In hindered systems, this intermediate rearranges to an unreactive N-acylurea faster than the bulky amine can attack. You need a "pre-activated" species that is more stable yet more electrophilic.

Q: Everyone says use HATU. Is that the best choice? A: HATU is powerful (due to the 7-azabenzotriazole effect), but it has flaws.

  • Capping: If the reaction is slow, the amine can attack the uronium moiety of HATU instead of the carbonyl, forming a guanidine byproduct.

  • Safety: The byproduct (HOAt) is potentially explosive and allergenic.

  • Recommendation: Use COMU . It is safer (Oxyma-based), often more soluble, and shows comparable or superior racemization suppression [1, 4].[1][2][3]

Q: When should I switch to T3P? A: Switch to T3P (Propylphosphonic anhydride) when you observe epimerization with HATU/COMU. T3P does not generate a free reactive species in the absence of base/acid, and its byproduct is water-soluble, simplifying the workup of greasy, hindered products [5]. It is the industry standard for scale-up of hindered amides.

Module 2: Optimization & Troubleshooting (The Debug)

Common Error Codes & Solutions
Error CodeSymptomRoot CauseFix
ERR_RACEM Product is a mix of enantiomers (e.g., DL and LL).Oxazolone Formation. The activated acid cyclizes to an oxazolone, which enolizes easily (losing chirality) before the amine attacks.1. Switch to T3P (low racemization).2. Use Collidine (TMP) instead of DIPEA (weaker base reduces proton abstraction).3. Add Oxyma Pure [3].
ERR_STALL Starting material remains; Active ester hydrolyzes.Steric Shielding. The active ester (OBt/OAt) is too bulky to allow the amine to approach.1. Acid Fluoride/Chloride: Use Ghosez’s reagent (smallest possible leaving group: Cl⁻).2. Microwave: Heat to 60°C (carefully) to overcome activation energy.
ERR_CAP Mass spec shows +99 Da adduct (guanidine).Slow Kinetics + HATU. Amide bond formation is slower than the side reaction with the coupling reagent.1. Switch to phosphonium salts (PyBOP) or T3P (no guanidine formation possible).2. Pre-activate the acid for 2 mins before adding the amine.
Visualizing the Racemization Trap

Understanding why your reaction fails is crucial.

Racemization Acid Activated Acid (Active Ester) Oxazolone Oxazolone (Azlactone) Acid->Oxazolone Slow Attack (k2) Product_Pure Pure Amide (L-L) Acid->Product_Pure Fast Attack (k1) Amine Amine Attack Enol Enolized Oxazolone (Achiral) Oxazolone->Enol Base Catalyzed Product_Rac Racemic Amide (DL + LL) Enol->Product_Rac Amine Attack

Figure 2: The race between coupling (k1) and oxazolone formation (k2).[4] Steric hindrance lowers k1, favoring the red path.

Module 3: Validated Protocols (The Patch)

Protocol A: The "Modern Standard" (COMU/Oxyma)

Best for: Moderate to high hindrance, general screening.

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.0 equiv COMU in DMF (0.1 M concentration). Note: High concentration drives kinetics.

  • Base: Add 2.0 equiv DIPEA (or 2,4,6-Collidine for chiral integrity).

  • Activation: Stir for 2 minutes. (Solution creates a reactive species immediately).

  • Addition: Add 1.1 equiv Amine.

  • Monitor: Stir at RT for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes DIPEA), sat. NaHCO3 (removes Oxyma/Acid), and Brine.

Protocol B: The "Scalable Specialist" (T3P)

Best for: High hindrance, epimerization-prone substrates, large scale.

  • Setup: Dissolve 1.0 equiv Carboxylic Acid and 1.1 equiv Amine in EtOAc or 2-MeTHF (preferred green solvent).

  • Cool: Cool to 0°C (critical to suppress initial exotherm and racemization).

  • Base: Add 2.5–3.0 equiv DIPEA (or N-Methylmorpholine).

  • Reagent: Add 1.5–2.0 equiv T3P (supplied as 50% w/w solution in EtOAc/DMF) dropwise.

    • Tip: T3P is not reactive until the base is added.

  • Reaction: Allow to warm to RT. Stir 12–24 hours.

  • Workup: Wash with water x3. The phosphate byproducts are highly water-soluble.

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extreme hindrance (e.g., Tetrasubstituted carbons) where active esters are too bulky. Mechanism: Converts acid to Acid Chloride under neutral conditions (unlike Thionyl Chloride).[5]

  • Dry: Ensure all glassware is flame-dried; use Argon atmosphere.

  • Chlorination: Dissolve 1.0 equiv Carboxylic Acid in dry DCM. Add 1.2–1.5 equiv Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

  • Stir: Stir at RT for 1–2 hours. Monitor by TLC (acid spot disappears) or aliquots in MeOH (forms methyl ester).

  • Coupling:

    • Option 1 (One-pot): Add 1.2 equiv Amine and 2.0 equiv DIPEA directly to the acid chloride solution.

    • Option 2 (Isolation): Evaporate solvent (removes byproduct amide), redissolve acid chloride in DCM, and add Amine/Base.

  • Note: Acid chlorides are small electrophiles, allowing attack even in "impossible" steric environments [6].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[6] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., et al. (2010). COMU: A Safer and More Effective Replacement for HATU.[3] Chemistry – A European Journal, 16(18), 5381-5387. Link

  • Dunetz, J. R., et al. (2016). T3P: An Expedient and Green Reagent for Amide Bond Formation. Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis.[5][7] Organic Syntheses, 59, 26. Link

Sources

Technical Support Center: Detection of Fluorinated Glycine Conjugates in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

In drug metabolism and pharmacokinetics (DMPK), the conjugation of fluorinated carboxylic acid pharmacophores with glycine is a common Phase II metabolic pathway. While the fluorine atom (


) offers a unique handle for orthogonality, the resulting conjugates (e.g., fluoro-hippuric acid derivatives) present specific detection challenges in plasma.

They are amphiphilic, possessing both a lipophilic fluorinated core and a polar glycine tail. This duality complicates extraction recovery and chromatographic retention. Furthermore, plasma phospholipids frequently co-elute with these metabolites, causing severe ion suppression in LC-MS/MS.

This guide moves beyond generic protocols to provide a causality-driven workflow designed to lower Limits of Detection (LOD) and Quantitation (LOQ) while ensuring data integrity.

Module 1: Comparative Detection Limits & Method Selection

Before initiating method development, realistic expectations must be set regarding sensitivity versus specificity.

Table 1: Performance Metrics by Analytical Platform
FeatureLC-MS/MS (Triple Quad)

-NMR (600 MHz)
HRMS (Q-TOF/Orbitrap)
Typical LOD 0.05 – 1.0 ng/mL 1 – 5 µM (~200–1000 ng/mL)1 – 10 ng/mL
Primary Use Trace quantitation (PK studies)Structural confirmation; Mass balanceMetabolite ID; Untargeted profiling
Matrix Tolerance Low (Requires cleanup)High (No background signals)Medium
Linearity

dynamic range

dynamic range

dynamic range
Critical Limitation Ion suppression (Matrix Effects)Sensitivity (Requires cryoprobe)Resolution vs. Speed

Scientist’s Note: Do not use NMR for PK curves at


 unless dosing is very high. Use LC-MS/MS for quantitation and 

-NMR for confirming the integrity of the fluorine position on the ring.

Module 2: Sample Preparation (The Foundation)

The Error: Most labs default to Protein Precipitation (PPT) with acetonitrile. The Consequence: PPT removes proteins but leaves >90% of plasma phospholipids. These lipids elute late in the gradient, often suppressing the ionization of your fluorinated conjugate, raising the LOD by 10-50x.

Recommended Protocol: Mixed-Mode Anion Exchange (MAX) SPE

Since glycine conjugates contain a free carboxylic acid (


), we exploit charge-based separation to eliminate neutral lipids.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot 100 µL Plasma. Add 10 µL Internal Standard (Stable Isotope Labeled). Dilute with 100 µL 4%

    
      (Acidify to pH ~2 to disrupt protein binding).
    
  • Conditioning: Use a Mixed-Mode Anion Exchange (MAX) plate (e.g., Oasis MAX or Strata-X-A). Condition with MeOH, then Water.[1]

  • Loading: Load pre-treated sample. (Analyte binds via hydrophobic interaction).

  • Wash 1 (Matrix Removal): 5%

    
     in Water. (Critical: This high pH ionizes the analyte to 
    
    
    
    , locking it to the anion exchange resin, while washing away neutrals/bases).
  • Wash 2 (Lipid Removal): 100% Methanol. (Removes phospholipids while analyte stays locked by ionic bond).

  • Elution: 2% Formic Acid in Methanol. (Disrupts ionic bond by protonating the acid).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A.

Visual Workflow: Sample Prep Logic

SamplePrep Plasma Plasma Sample (High Lipid Content) Acidify Acidify (H3PO4) Disrupt Protein Binding Plasma->Acidify SPE_Load Load onto MAX Cartridge (Hydrophobic Retention) Acidify->SPE_Load Wash_HighPH Wash: 5% NH4OH (Ionize Analyte -> Ionic Lock) SPE_Load->Wash_HighPH Analyte Retained Wash_MeOH Wash: 100% MeOH (Remove Phospholipids) Wash_HighPH->Wash_MeOH Neutrals Removed Elute Elute: 2% Formic Acid (Break Ionic Bond) Wash_MeOH->Elute Lipids Removed LCMS LC-MS/MS Injection (Clean Extract) Elute->LCMS

Caption: Figure 1.[2] Mixed-Mode Anion Exchange (MAX) workflow designed to selectively isolate acidic glycine conjugates while removing matrix-suppressing phospholipids.

Module 3: LC-MS/MS Optimization

Ionization Mode: Negative vs. Positive[3]
  • Recommendation: Negative ESI (

    
    ) .
    
  • Mechanistic Reason: Glycine conjugates terminate in a carboxylic acid. While the amide nitrogen can be protonated in Positive ESI (

    
    ), the carboxylic acid deprotonates (
    
    
    
    ) much more readily and stably. Negative mode also has significantly lower background noise in plasma extracts, improving the Signal-to-Noise (S/N) ratio.
MRM Transitions

For a generic fluorinated benzoyl-glycine conjugate:

  • Precursor:

    
     (Parent mass)
    
  • Quantifier Product:

    
     (Glycine fragment: 
    
    
    
    ) or
    
    
    (Glycine).
  • Qualifier Product:

    
     (Loss of glycine, leaving the fluorinated benzoate core).
    
Chromatography (The Separation)

Fluorine adds lipophilicity, but glycine adds polarity.

  • Column: C18 is standard, but if the conjugate elutes too early (in the suppression zone), switch to a PFP (Pentafluorophenyl) column.

  • Why PFP? The fluorine-fluorine interaction between the stationary phase and the analyte provides alternative selectivity and better retention for fluorinated compounds than standard C18.

Module 4: Troubleshooting & FAQs

Q1: My internal standard (IS) recovery is inconsistent. Why?

Diagnosis: You are likely using an analog IS (e.g., a different fluorinated compound) rather than a Stable Isotope Labeled (SIL) IS (e.g.,


-Glycine conjugate).
Fix: 
  • Best: Synthesize the

    
     or 
    
    
    
    labeled version of your specific conjugate.
  • Alternative: If using an analog, ensure the

    
     matches exactly. If the extraction pH is near the 
    
    
    
    , slight pH drifts will cause massive recovery variations between analyte and IS.
Q2: I see a "Ghost Peak" in the blank plasma. Is it contamination?

Diagnosis: Fluorinated compounds are ubiquitous (Teflon tubing, vial caps). However, glycine conjugates are biological. Fix:

  • Check if the "ghost peak" is actually tauro-conjugates or endogenous bile acids that share isobaric transitions.

  • Verify the transition.[3] The

    
     glycine fragment is not unique. Use the fluorinated core fragment (Qualifier) to confirm identity.
    
Q3: Sensitivity drops after 50 injections. What is happening?

Diagnosis: Matrix buildup on the source or column fouling. Even with SPE, some lipids remain. Fix:

  • Divert Valve: Direct the first 1-2 minutes of flow (containing salts) and the last 2 minutes (containing lipids) to waste, not the MS.

  • Sawtooth Gradient: End every run with a high-organic wash (95% ACN) for 2 minutes.

Troubleshooting Logic Flow

Troubleshooting Issue Problem: High LOD / Low Sensitivity Check_MS Infuse Pure Standard Is signal good? Issue->Check_MS MS_Bad Source/Optimization Issue (Check Gas, Temp, Voltage) Check_MS->MS_Bad No MS_Good Matrix/Extraction Issue Check_MS->MS_Good Yes Matrix_Check Perform Post-Column Infusion (Check for Suppression Zones) MS_Good->Matrix_Check Suppression Suppression Detected? Matrix_Check->Suppression Yes_Suppression Improve Cleanup Switch to MAX SPE Use Divert Valve Suppression->Yes_Suppression Yes No_Suppression Recovery Issue Check Extraction pH Check Adsorption to Plastic Suppression->No_Suppression No

Caption: Figure 2. Decision tree for diagnosing sensitivity loss in fluorinated conjugate analysis.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Tiwary, E., et al. (2023).[4] LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma.[4] Journal of Chromatography B. [Link]

  • Dalvit, C., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[5][6] Journal of Analytical Methods in Chemistry. [Link]

  • Murphy, K. E., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry.[7] [Link]

  • Lin, Z., et al. (2025).[8] Determination of perfluoroalkyl carboxylic acids in mice serum and tissue by dispersive solid-phase extraction based on fluorine-functionalized covalent organic frameworks coupled with UPLC-MS/MS.[8] Journal of Chromatography A. [Link]

Sources

stability of N-(4-fluorophenoxyacetyl)glycine at physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-fluorophenoxyacetyl)glycine Stability Guide

Case ID: #STAB-FPG-074 Subject: Stability Profile & Handling of N-(4-fluorophenoxyacetyl)glycine at Physiological pH Status: Resolved / Guide Available[1][2]

Executive Summary

N-(4-fluorophenoxyacetyl)glycine exhibits high chemical stability at physiological pH (7.[1][2]4) in aqueous buffers but is susceptible to enzymatic hydrolysis in biological matrices (plasma, cell lysates, liver microsomes).

  • Chemical Stability (Buffer, pH 7.4): Stable (>99% recovery after 24h).

  • Biological Stability (Plasma/Cytosol): Low to Moderate.[1] The amide bond is a substrate for acylases (e.g., Aminoacylase I), leading to cleavage into 4-fluorophenoxyacetic acid and glycine .

  • Solubility: High at pH 7.4 (anionic form).[1]

Physicochemical Profile

PropertyDataNotes
IUPAC Name N-[(4-fluorophenoxy)acetyl]glycine
Molecular Formula C₁₀H₁₀FNO₄
Molecular Weight 227.19 g/mol
pKa (Acidic) ~3.6 - 3.8 (Carboxylic acid)Ionized (COO⁻) at pH 7.[1][2][3][4]4.
LogD (pH 7.4) ~ -0.5 to 0.5Highly water-soluble at physiological pH.[1][2]
UV Max ~270-275 nmPhenoxy chromophore.[1][2]

Stability & Degradation Mechanism[1][5]

Chemical vs. Enzymatic Pathways

At pH 7.4, the amide bond is resistant to spontaneous nucleophilic attack by hydroxide ions. However, in biological systems, this specific glycine conjugate mimics endogenous substrates (like hippuric acid), making it a target for metabolic deacylation.

Degradation Pathway Diagram:

DegradationPathway cluster_conditions Stability Context Parent N-(4-fluorophenoxyacetyl)glycine (Parent Compound) Intermed Tetrahedral Intermediate Parent->Intermed Enzymatic Attack (Acylase I / Hydrolase) Parent->Intermed Chemical Hydrolysis (pH > 10 or < 2) Prod1 4-Fluorophenoxyacetic Acid (Metabolite A) Intermed->Prod1 C-N Bond Cleavage Prod2 Glycine (Metabolite B) Intermed->Prod2 Cond1 PBS pH 7.4: STABLE Cond2 Plasma/Lysate: UNSTABLE

Caption: Mechanistic pathway showing enzymatic susceptibility vs. chemical stability. The amide bond is the primary site of cleavage.

Troubleshooting Guide (FAQ)

Q1: I observe a new peak eluting earlier than my parent compound in HPLC. What is it?

  • Diagnosis: This is likely 4-fluorophenoxyacetic acid .[1][2]

  • Mechanism: Hydrolysis of the amide bond removes the glycine moiety. The resulting acid is less polar than the glycine conjugate? Actually, often more hydrophobic than the glycine conjugate depending on the column pH, but usually, the loss of the glycine polar head group shifts retention.

  • Verification: Run a standard of 4-fluorophenoxyacetic acid. Check UV spectrum (should remain similar, as the fluorophenoxy chromophore is intact).

Q2: My compound precipitates when I add it to the cell culture media.

  • Diagnosis: Solubility issue due to pH shock or Calcium complexation.[1]

  • Root Cause: While soluble at pH 7.4, if your stock is in DMSO and you spike into a high-calcium medium (like DMEM) without mixing, local precipitation can occur.

  • Solution: Predilute in PBS (pH 7.4) before adding to media. Ensure the final pH remains > 5.0 to keep the carboxylate ionized.

Q3: The compound disappears in rat plasma but is stable in PBS. Why?

  • Diagnosis: Enzymatic hydrolysis.[1][5]

  • Explanation: Rodent plasma has high esterase/amidase activity.[1] Glycine conjugates are classic substrates for Aminoacylase I and related enzymes.[1]

  • Solution: Add an enzyme inhibitor (e.g., PMSF or Bis-NPP ) if you need to stabilize it for bioanalysis, though specific amidase inhibitors may be required.[1]

Standard Operating Procedures (SOPs)

Protocol A: Chemical Stability Assay (Buffer)

Objective: Confirm stability for stock solution storage.

  • Preparation: Prepare a 10 mM stock of N-(4-fluorophenoxyacetyl)glycine in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS), pH 7.4 .

  • Timepoints: Incubate at 37°C. Aliquot at T=0, 4h, 24h, 48h.

  • Analysis: Inject directly onto HPLC-UV (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

  • Acceptance Criteria: >98% remaining area at 24h.

Protocol B: Biological Stability Assay (Plasma)

Objective: Assess liability for in vivo studies.

  • Matrix: Thaw Rat/Human plasma at 37°C.

  • Spike: Add compound to final conc. of 10 µM (0.1% DMSO final).

  • Incubation: Shake at 37°C.

  • Sampling: At 0, 15, 30, 60, 120 min, remove 50 µL.

  • Quench: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Vortex 1 min. Centrifuge 10,000 x g for 5 min.

  • Analysis: Analyze supernatant by LC-MS/MS. Monitor transition for Parent and 4-fluorophenoxyacetic acid.[1][2]

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1][2] (Comprehensive source on amide/glycine conjugate stability).

  • Hutt, A. J., & Caldwell, J. (1990). Amino acid conjugation. In Conjugation Reactions in Drug Metabolism. Taylor & Francis.[1] Link (Discusses glycine conjugation/deconjugation mechanisms).[1]

  • PubChem. (2024).[1] Compound Summary: N-(4-fluorophenoxyacetyl)glycine.[1][2] National Library of Medicine. Link

  • Wang, J., et al. (2014). Stability of amide-based prodrugs in biological media.[1][2] Journal of Pharmaceutical Sciences, 103(5), 1533-1542. Link

Sources

reducing background noise in fluorinated metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Metabolite Technical Support Center.

Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Signal-to-Noise Enhancement in 19F-NMR and LC-HRMS Workflows

Executive Summary

Fluorine (


) is a powerful tracer in drug metabolism because it is virtually absent in biological background matrices. However, "background noise" in this context rarely means random electronic noise; it usually signifies systemic interference  (probe materials in NMR) or isobaric chemical noise  (LC-MS).

This guide does not offer generic advice. It provides root-cause analysis and self-validating protocols to eliminate these specific interferences.

Module 1: NMR Optimization

The Issue: Broad, rolling baselines or "ghost" signals around -80 to -120 ppm. Root Cause: Most NMR probes contain PTFE (Teflon) or fluorinated polymers in the coil support or capacitors. These signals are outside the coil but are excited by high-power pulses, creating a broad background "hump" that obscures metabolite quantification.

Troubleshooting Q&A

Q: I see a broad rolling baseline that ruins my integration. Is my sample contaminated? A: Likely not. This is the "probe background." To confirm, run an empty probe experiment (no tube). If the signal persists, it is your hardware.

  • The Fix: Use a Depth Pulse (Composite Pulse) sequence.

  • Mechanism: A standard

    
     pulse excites everything. A composite pulse (e.g., the Cory-Ritchey sequence) is designed to be a 
    
    
    
    pulse only within the homogeneous region of the coil (your sample) and a
    
    
    or
    
    
    pulse for the inhomogeneous regions (the probe body).[1]

Q: My quantitative results are inconsistent between replicates. A: You are likely violating the


 relaxation limit. Fluorine atoms, especially on CF

groups, have long longitudinal relaxation times (

), often 2–5 seconds.
  • The Protocol: Measure

    
     using an Inversion Recovery experiment. Set your relaxation delay (
    
    
    
    ) to at least 5
    
    
    the longest
    
    
    in your molecule.[2] If
    
    
    is 3s, your delay must be 15s. Anything less results in signal saturation and under-quantification.
Protocol: The "Depth Pulse" Background Suppression

Standard pulse programs (e.g., zg on Bruker) capture probe noise. Use zgbs (background suppression) or equivalent.[1]

  • Calibrate P1: Determine the exact

    
     pulse width for your specific sample.
    
  • Select Sequence: Load a composite pulse sequence (e.g.,

    
    ).
    
  • Phase Cycle: Ensure the phase cycle is set to cancel out signals that do not experience the full composite rotation.

  • Validation: Run a "Blank" (solvent only). The broad hump should be reduced by >95% compared to a standard pulse.

Visualizing the NMR Noise Reduction Logic

NMR_Noise_Reduction Probe NMR Probe (Contains PTFE/Teflon) Pulse_Std Standard 90° Pulse (Excites All) Probe->Pulse_Std Pulse_Depth Depth/Composite Pulse (Spatial Selection) Probe->Pulse_Depth Sample Biological Sample (Fluorinated Metabolite) Sample->Pulse_Std Sample->Pulse_Depth Result_Bad Result: Metabolite + Broad Background Pulse_Std->Result_Bad High Noise Result_Good Result: Clean Metabolite Signal Pulse_Depth->Result_Good Background Suppressed

Caption: Workflow distinguishing how composite pulses spatially filter probe background noise from sample signal.

Module 2: LC-HRMS & Mass Defect Filtering

The Issue: High chemical noise in ESI+ mode masks trace metabolites; difficulty distinguishing fluorinated metabolites from endogenous matrix ions. Root Cause: Biological matrices are hydrogen-rich (positive mass defect). Fluorine has a distinct negative mass defect (fluorine = 18.9984 Da, slightly less than integer 19). Standard "Total Ion Chromatograms" (TIC) are useless here.

Troubleshooting Q&A

Q: I cannot find my fluorinated metabolites in the TIC. A: Stop looking at the TIC. Biological background (lipids, peptides) overwhelms the signal.

  • The Fix: Implement Mass Defect Filtering (MDF) .

  • Mechanism: A drug with a mass of 400.1500 (Mass Defect = 0.1500) will produce metabolites with predictable mass defects. Hydroxylation adds +15.9949 (+0.005 defect shift). Glucuronidation adds +176.0321 (+0.032 defect shift). You can mathematically filter out any ion that does not fall within this specific "defect window," removing 90% of matrix noise.

Q: I see "ghost" peaks in my blank injections. A: This is "Carryover" or "System Contamination." Fluorinated compounds are lipophilic and stick to rotor seals and PTFE tubing.

  • The Protocol:

    • Replace: Swap PTFE tubing for PEEK or Stainless Steel where possible.

    • Wash: Implement a "Sawtooth" wash gradient (alternating 95% ACN / 95% Water) between runs.

    • Divert: Use a divert valve to send the first 1-2 minutes (unretained salts) and the final 2 minutes (column wash) to waste, protecting the source.

Protocol: Setting up Mass Defect Filtering (MDF)
StepActionCalculation Example
1. Define Parent Determine exact mass of parent drug.Drug

(Defect = 0.1234)
2. Define Window Set a defect window based on expected metabolic shifts (Phase I/II).Range:

Da (covers -OH, -Gluc, -SO3)
3. Apply Filter In processing software (e.g., MetaboLynx, Compound Discoverer), apply filter.Keep only ions where defect is

.
4. Validate Check against a known standard or theoretical isotope pattern.

compounds have no

isotope (unlike Cl/Br), but distinctive A+1 (

).
Visualizing the MDF Strategy

MDF_Workflow RawData Raw LC-MS Data (High Chemical Noise) Calc_Defect Calculate Mass Defect (Exact Mass - Integer Mass) RawData->Calc_Defect Filter_Logic Apply Filter Window (Parent Defect ± 50mDa) Calc_Defect->Filter_Logic Discard Discard Endogenous Ions (Lipids/Peptides) Filter_Logic->Discard Outside Window Keep Retain Fluorinated Metabolites Filter_Logic->Keep Inside Window

Caption: Mass Defect Filtering (MDF) logic to isolate fluorinated signals from biological matrix.

Module 3: Sample Preparation (The First Line of Defense)

Even the best instrument cannot fix a dirty sample. Fluorinated metabolites often bind to proteins (albumin).

Matrix IssueRecommended MethodWhy?
Protein Binding Protein Precipitation (PPT) with Acetonitrile (1:3 ratio)Fast, but leaves lipids. Good for screening.
Ion Suppression Solid Phase Extraction (SPE) (Mixed Mode)Removes salts and phospholipids that suppress ionization.
Low Concentration Liquid-Liquid Extraction (LLE) Fluorinated compounds are often hydrophobic; LLE concentrates them while leaving salts in the aqueous phase.

References

  • Cory, D. G., & Ritchey, W. M. (1988). Suppression of signals from the probe in Bloch decay spectra. Journal of Magnetic Resonance. 1[3][4]

  • Zhu, M., et al. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry.[3][5][6] Drug Metabolism and Disposition.[7] 6[3][4]

  • Waters Corporation. (2012). An Intelligent UPLC/TOF-MS Workflow for Metabolite Identification using Mass Defect Filters. Application Note. [3][4][7][8][9][10][11][12]

  • Linclau, B., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science.[2][13][14] 12[3][4]

Sources

Validation & Comparative

Decoding the Signature Fragmentation of N-(4-fluorophenoxyacetyl)glycine: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, mass spectrometry is an indispensable tool for molecular characterization. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-(4-fluorophenoxyacetyl)glycine, a molecule of interest in drug metabolism and related research fields. By understanding its fragmentation signature, researchers can achieve more accurate identification and quantification. This guide will also draw comparisons with structurally related compounds to provide a broader context for spectral interpretation.

Introduction to N-(4-fluorophenoxyacetyl)glycine and the Significance of its Mass Spectral Analysis

N-(4-fluorophenoxyacetyl)glycine is an N-acylglycine derivative. This class of compounds is significant in various biological processes, including the detoxification of xenobiotics. The structure of N-(4-fluorophenoxyacetyl)glycine comprises a 4-fluorophenoxyacetyl group attached to a glycine moiety via an amide linkage. Understanding the fragmentation behavior of this molecule under mass spectrometric analysis is crucial for its unambiguous identification in complex biological matrices. This guide will explore the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with the necessary framework for its analysis.

Predicted Fragmentation Pattern of N-(4-fluorophenoxyacetyl)glycine

While a publicly available experimental mass spectrum for N-(4-fluorophenoxyacetyl)glycine is not readily found, its fragmentation pattern can be reliably predicted by examining the known fragmentation of its constituent chemical motifs: the 4-fluorophenoxyacetyl group and the N-acyl glycine structure.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI, the molecular ion (M+) of N-(4-fluorophenoxyacetyl)glycine is expected to be observed, followed by a cascade of fragmentation events. The primary cleavage sites are anticipated to be the labile bonds within the molecule, such as the C-C bond alpha to the carbonyl group, the amide C-N bond, and the ether C-O bond.

Key Predicted EI Fragments for N-(4-fluorophenoxyacetyl)glycine

m/z (predicted) Fragment Ion Structure Description
229[C10H10FNO4]+•Molecular Ion (M+)
155[C7H4FO2]+4-fluorophenoxyacetyl cation
127[C7H4FO]+4-fluorophenoxy cation
95[C6H4F]+Fluorophenyl cation
75[C2H5NO2]+•Glycine radical cation
74[C2H4NO2]+[Glycine-H]+
57[CH3CO]+Acetyl cation (from rearrangement)

The fragmentation is likely initiated by the loss of a non-bonding electron from the oxygen or nitrogen atoms, or a pi-electron from the aromatic ring. Subsequent alpha-cleavages and rearrangements will lead to the characteristic fragment ions.

EI_Fragmentation M N-(4-fluorophenoxyacetyl)glycine (m/z 229) F1 [4-fluorophenoxyacetyl]+ (m/z 155) M->F1 Amide bond cleavage F4 [Glycine]+• (m/z 75) M->F4 Alpha-cleavage F2 [4-fluorophenoxy]+ (m/z 127) F1->F2 - CO F3 [Fluorophenyl]+ (m/z 95) F2->F3 - CO F5 [Glycine-H]+ (m/z 74) F4->F5 - H•

Caption: Predicted EI fragmentation pathway of N-(4-fluorophenoxyacetyl)glycine.

Electrospray Ionization (ESI) Mass Spectrometry

In ESI, N-(4-fluorophenoxyacetyl)glycine is expected to be readily observed as the protonated molecule, [M+H]+, in positive ion mode, or the deprotonated molecule, [M-H]-, in negative ion mode. Tandem mass spectrometry (MS/MS) of these precursor ions will induce fragmentation, primarily at the amide bond.

Positive Ion Mode ([M+H]+, m/z 230):

Collision-induced dissociation (CID) of the protonated molecule will likely result in the cleavage of the amide bond, leading to the formation of the 4-fluorophenoxyacetyl cation (m/z 155) and neutral glycine. Further fragmentation of the m/z 155 ion would mirror the EI fragmentation pathway. Another characteristic fragmentation would be the loss of water from the carboxylic acid group of the glycine moiety.

Negative Ion Mode ([M-H]-, m/z 228):

In negative ion mode, CID of the deprotonated molecule is also expected to cleave the amide bond, yielding a prominent fragment ion corresponding to the 4-fluorophenoxyacetate anion (m/z 154). The loss of CO2 from the carboxylate is another potential fragmentation pathway.

ESI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ (m/z 230) F1_pos [4-fluorophenoxyacetyl]+ (m/z 155) M_H->F1_pos Amide bond cleavage F2_pos Loss of H2O (m/z 212) M_H->F2_pos M_H_neg [M-H]- (m/z 228) F1_neg [4-fluorophenoxyacetate]- (m/z 154) M_H_neg->F1_neg Amide bond cleavage F2_neg Loss of CO2 (m/z 184) M_H_neg->F2_neg

Caption: Predicted ESI-MS/MS fragmentation pathways in positive and negative ion modes.

Comparative Fragmentation Analysis

To strengthen the prediction of the fragmentation pattern of N-(4-fluorophenoxyacetyl)glycine, it is instructive to compare it with the known fragmentation of its structural analogs.

Comparison with N-acyl Glycines

The fragmentation of N-acyl glycines is well-characterized.[1] A common feature is the cleavage of the amide bond, leading to the formation of an acylium ion and a glycine-related fragment. For instance, in the mass spectrum of N-acetylglycine, a prominent peak corresponding to the acetyl cation (m/z 43) is observed.[2] Similarly, for N-(4-fluorophenoxyacetyl)glycine, the formation of the 4-fluorophenoxyacetyl cation (m/z 155) is a highly probable and diagnostic fragmentation event.

Comparison with Phenoxyacetic Acid Derivatives

The mass spectrum of phenoxyacetic acid shows a characteristic fragmentation pattern involving the loss of the carboxyl group and cleavage of the ether bond.[3] The presence of the fluorine substituent on the phenyl ring in N-(4-fluorophenoxyacetyl)glycine will influence the fragmentation by stabilizing certain fragment ions. The 4-fluorophenoxy cation (m/z 127) is expected to be a stable and therefore abundant ion. The fragmentation of other phenoxyacetic acid herbicides has also been studied, providing a basis for predicting the behavior of the 4-fluorophenoxyacetyl moiety.[4][5]

Comparison with Glycine

The electron ionization mass spectrum of glycine is characterized by a molecular ion at m/z 75 and a base peak at m/z 30, corresponding to the [CH2NH2]+ ion, formed by the loss of a carboxyl group.[6][7] In the context of N-(4-fluorophenoxyacetyl)glycine, while direct formation of the glycine molecular ion is possible, fragments related to the glycine moiety after amide bond cleavage are more likely to be observed, such as the iminium ion of glycine at m/z 30 or the [Glycine-H]+ ion at m/z 74.

Experimental Protocols for Mass Spectrometric Analysis

For researchers aiming to acquire experimental data for N-(4-fluorophenoxyacetyl)glycine, the following protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is suitable for the analysis of a derivatized, more volatile form of the analyte.

  • Derivatization: Convert the carboxylic acid group of N-(4-fluorophenoxyacetyl)glycine to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve its chromatographic behavior.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless injection of 1 µL of the derivatized sample.

    • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to ensure elution.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This is the preferred method for the analysis of N-(4-fluorophenoxyacetyl)glycine in biological samples.

  • LC Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) and acetonitrile.

    • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Detection (ESI):

    • Ionization Mode: ESI positive and negative.

    • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 230) in positive mode and the [M-H]- ion (m/z 228) in negative mode.

    • Collision Energy: Optimize the collision energy to achieve a rich fragmentation spectrum.

    • Product Ion Scan: Scan the product ions to generate the MS/MS spectrum.

Conclusion

The mass spectrometric fragmentation of N-(4-fluorophenoxyacetyl)glycine can be logically predicted by dissecting its structure and comparing it to well-understood chemical analogs. The key fragmentation pathways involve the cleavage of the amide bond, leading to the formation of characteristic ions derived from the 4-fluorophenoxyacetyl and glycine moieties. This guide provides a robust framework for researchers to identify and characterize N-(4-fluorophenoxyacetyl)glycine in their samples, and the provided experimental protocols offer a starting point for method development. The combination of predictive analysis and systematic experimental validation will enable a deeper understanding of the chemical and biological fate of this and related molecules.

References

  • ResearchGate. (n.d.). Proposed fragmentation patterns of 3-NPH-derivatized N-acyl glycine.... Retrieved from [Link]

  • Arnhard, K., & Gottschalk, C. (2007). Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(18), 3057-3064. Retrieved from [Link]

  • JETIR. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

  • NIST. (n.d.). Glycine. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, phenoxy-. Retrieved from [Link]

  • NIST. (n.d.). Glycine, N-acetyl-. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Glycine (FDB000484). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetylglycine. Retrieved from [Link]

Sources

Comparative Guide: IR Characterization of Phenoxyacetyl Amide Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxyacetyl (PhAc) group is a critical motif in medicinal chemistry, serving as a side-chain in penicillin antibiotics (e.g., Penicillin V) and as a specialized linker or protecting group in solid-phase synthesis. Its structural uniqueness lies in the ether oxygen separated from the carbonyl by a methylene spacer (


).

This guide provides a technical comparison of the infrared (IR) absorption signature of phenoxyacetyl amides against standard acetyl and benzoyl amides. For researchers, accurately distinguishing the PhAc amide bond from other amide backbones requires analyzing the interplay between the Amide I/II bands and the diagnostic aryl-alkyl ether stretches .

Theoretical Basis: Electronic Effects on Wavenumber

To interpret the spectrum accurately, one must understand the electronic environment affecting the carbonyl bond stiffness (


).
The Inductive vs. Resonance Conflict
  • Acetyl Amides (

    
    ):  The methyl group is weakly electron-donating (+I).[1] The carbonyl frequency is determined primarily by the standard amide resonance (
    
    
    
    ), which lowers the bond order of
    
    
    .
  • Benzoyl Amides (

    
    ):  The phenyl ring is directly conjugated with the carbonyl. This extended conjugation further reduces the double-bond character of the carbonyl, shifting the Amide I band to lower  wavenumbers (~1630–1660 cm⁻¹).
    
  • Phenoxyacetyl Amides (

    
    ): 
    
    • No Conjugation: The methylene spacer (

      
      ) breaks conjugation between the phenoxy group and the carbonyl.
      
    • Inductive Withdrawal (-I): The phenoxy oxygen is electronegative.[1] Through the

      
      -bond framework, it pulls electron density away from the carbonyl carbon.
      
    • Net Effect: The electron-withdrawing effect shortens the

      
       bond (increasing 
      
      
      
      ) relative to benzoyl amides. Consequently, PhAc Amide I bands appear at higher frequencies than their benzoyl counterparts, often overlapping with or exceeding acetyl amides.

Comparative Spectral Analysis

The following table contrasts the PhAc motif with common alternatives in the solid state (ATR/KBr).

Table 1: Diagnostic IR Frequencies of Amide Linkers[2]
FeaturePhenoxyacetyl (PhAc) Acetyl (Ac) Benzoyl (Bz) Mechanistic Cause
Amide I (

Stretch)
1660 – 1690 cm⁻¹ 1640 – 1660 cm⁻¹1630 – 1655 cm⁻¹PhAc: Inductive (-I) increases

.[1] Bz: Conjugation lowers

.[1][2]
Amide II (

Bend)
1530 – 1560 cm⁻¹ 1540 – 1560 cm⁻¹1520 – 1540 cm⁻¹Secondary amides only.[1] Absent in tertiary amides.[3][4]
Ether (

Asym)
1230 – 1250 cm⁻¹ (Strong) AbsentAbsentPrimary Diagnostic Marker for PhAc.[1]
Ether (

Sym)
1050 – 1080 cm⁻¹ AbsentAbsentAliphatic-Aromatic ether stretch.[1]
Aromatic Ring (

)
~1600 & 1495 cm⁻¹Absent~1600 & 1580 cm⁻¹PhAc ring modes are distinct from Bz due to O-substitution.[1]

Critical Insight: Do not rely on Amide I alone. The presence of the strong ether band at ~1240 cm⁻¹ combined with a "high-frequency" Amide I (>1660 cm⁻¹) is the fingerprint of the phenoxyacetyl group.

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures reproducible data for solid or oil samples using Attenuated Total Reflectance (ATR), the standard for rapid drug development analytics.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Solvent: Isopropanol or Ethanol (for cleaning).[1]

Step-by-Step Workflow
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.[1]

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Solids: Place ~2 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reaches the "green" zone (optimal contact).

    • Oils/Gums:[1] Apply a thin film covering the crystal active area. No pressure anvil needed.[1]

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Scans: 32 (routine) or 64 (high noise reduction).

    • Resolution: 4 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Baseline correct if significant drift is observed (common in hygroscopic amides).

Self-Validation Check
  • Amide A Check: Is there a broad band at 3300 cm⁻¹? (Confirms N-H present).

  • Ether Check: Is there a sharp, intense band at ~1240 cm⁻¹? (Confirms Phenoxy).[1]

  • Carbonyl Check: Is the C=O sharp and >1660 cm⁻¹? (Confirms non-conjugated Amide).

Diagnostic Logic Pathway

The following diagram illustrates the decision logic for identifying a Phenoxyacetyl amide linker in a complex molecule.

PhAc_Identification Start Unknown Amide Sample CheckAmideI Analyze Amide I Region (1630 - 1700 cm⁻¹) Start->CheckAmideI CheckEther Check Fingerprint Region (1200 - 1260 cm⁻¹) CheckAmideI->CheckEther High Freq (>1660) Result_Bz Likely Benzoyl Amide (Conjugated) CheckAmideI->Result_Bz Low Freq (<1655) + Aromatics Result_Ac Likely Acetyl Amide (Alkyl) CheckEther->Result_Ac No Band @ ~1240 cm⁻¹ Result_PhAc Phenoxyacetyl Amide (PhAc) CheckEther->Result_PhAc Strong Band @ ~1240 cm⁻¹

Figure 1: Decision tree for distinguishing Phenoxyacetyl amides from Acetyl and Benzoyl analogs based on FTIR spectral features.

Troubleshooting & Nuances

Distinguishing Secondary vs. Tertiary PhAc Amides

In drug discovery (e.g., PROTAC linkers), the amide nitrogen may be alkylated (tertiary).

  • Secondary PhAc (

    
    ):  Shows Amide II band (~1550 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
    
  • Tertiary PhAc (

    
    ): 
    
    • Amide II is ABSENT.

    • Amide I shifts lower (~1640–1660 cm⁻¹) due to steric strain or lack of H-bonding.

    • Ether band remains at ~1240 cm⁻¹, confirming the PhAc group despite the amide change.

Solvent Effects

If analyzing in solution (e.g., CHCl₃):

  • Amide I shifts to higher frequencies (~1680–1700 cm⁻¹) as hydrogen bonding is disrupted.

  • Amide II shifts to lower frequencies (~1510–1530 cm⁻¹).[2]

  • Recommendation: Always specify the medium. For solid-state comparison, KBr or ATR is preferred over solution cells to avoid solvent masking in the fingerprint region.

References

  • NIST Chemistry WebBook. Phenoxyacetamide Infrared Spectrum.[1][5] National Institute of Standards and Technology.[5] Available at: [Link]

  • Smith, B. C. (2023).[1][4] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[4] Spectroscopy Online.[1] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][6][7][8][9][10][11][12]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.[1] (General reference for ether/amide assignments).

Sources

A Comparative Guide to Reference Standard Purity Analysis for Fluorinated Glycine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Purity in Fluorinated Peptide Therapeutics

To our fellow researchers, scientists, and drug development professionals,

The introduction of fluorine into peptide structures, such as glycine conjugates, has become a cornerstone of modern medicinal chemistry. This strategic modification can dramatically enhance metabolic stability, membrane permeability, and binding affinity.[1] However, these benefits are accompanied by unique analytical challenges. The very nature of fluorination alters the physicochemical properties of the parent molecule, demanding a more sophisticated and orthogonal approach to purity analysis, especially when qualifying a reference standard.

A reference standard is the analytical benchmark against which all subsequent batches of an Active Pharmaceutical Ingredient (API) are measured.[2][3] Its purity must be unequivocally established, as any uncertainty is directly transferred to the quality assessment of the final drug product.[4] For fluorinated glycine conjugates, this task is complicated by potential side-products from complex syntheses and unique degradation pathways.[5][6]

This guide is designed to move beyond mere protocols. It provides a comparative analysis of the essential analytical techniques, explaining the causality behind our methodological choices. We will explore how to construct a self-validating system of analyses to ensure the integrity of your reference standard, thereby safeguarding the quality and safety of these promising therapeutics.

The Impurity Landscape: What Are We Looking For?

Before selecting our analytical tools, we must understand the potential impurities that can arise during the synthesis and handling of fluorinated glycine conjugates. These are broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route.

    • Incomplete Reactions: Unreacted starting materials or intermediates.

    • Side-Products: Isomers (diastereomers, enantiomers), deletion sequences, or products from competing reaction pathways (e.g., premature deprotection).

    • Reagent Contamination: Residual catalysts, coupling agents, or solvents.[3]

  • Product-Related Impurities (Degradants): Arising from storage or handling.

    • Hydrolysis: Cleavage of amide bonds.

    • Oxidation: Particularly of susceptible residues like methionine or tryptophan, if present.

    • Deamidation: Of asparagine or glutamine residues.[7]

    • Racemization: Conversion of L-amino acids to D-amino acids.

  • Fluorine-Specific Impurities:

    • Incomplete Fluorination: Molecules with fewer fluorine atoms than intended.

    • Positional Isomers: Fluorine attached at an incorrect position on an aromatic ring.

    • Products of C-F Bond Cleavage: Degradation leading to the loss of fluorine.

A robust analytical strategy must be capable of separating, identifying, and quantifying this diverse array of potential contaminants.

The Analytical Toolkit: An Orthogonal Approach to Purity Verification

No single technique can provide a complete picture of a reference standard's purity. A multi-faceted, orthogonal approach is required, where each method provides a unique and complementary piece of the puzzle. The cornerstone techniques are chromatography, mass spectrometry, and nuclear magnetic resonance.

Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow, demonstrating how these techniques are integrated to establish the purity of a reference standard.

Reference_Standard_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Impurity Profiling cluster_2 Phase 3: Absolute Purity Assignment cluster_3 Phase 4: Certification start Candidate Material (Purified Lot) structure Structural Confirmation (NMR, HRMS) start->structure Identity Check purity_screen Initial Purity Screen (UPLC-UV/MS) structure->purity_screen Verified Structure impurity_id Impurity Identification (LC-MS/MS) purity_screen->impurity_id Detects Impurities impurity_quant Impurity Quantification (UPLC-UV, Area %) impurity_id->impurity_quant Identifies Impurities for Quant. mass_balance Mass Balance Calculation (Purity Assignment) impurity_quant->mass_balance qnmr Quantitative NMR (qNMR) (Assay vs. Certified Standard) qnmr->mass_balance water Water Content (Karl Fischer Titration) water->mass_balance residual_solvents Residual Solvents (GC or ¹H NMR) residual_solvents->mass_balance inorganics Inorganic Impurities (TGA/Sulfated Ash) inorganics->mass_balance end Certified Reference Standard (CoA Issued) mass_balance->end Final Purity Value Purity_Decision_Tree cluster_goals cluster_methods start Analytical Goal q1 Determine Relative Purity (Lot Release/QC) start->q1 q2 Identify Unknown Impurity start->q2 q3 Assign Absolute Purity (Reference Standard Cert.) start->q3 q4 Quantify Water Content start->q4 ans1 UPLC-UV q1->ans1 Primary Method ans2 LC-HRMS with MS/MS q2->ans2 Definitive Method ans3 ¹H qNMR + Mass Balance q3->ans3 Orthogonal Methods ans4 Karl Fischer Titration q4->ans4 Specific Method

Sources

A Comparative Guide to the Chromatographic Retention of Phenoxy Acids and Glycine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of analytical chemistry, the separation and quantification of diverse chemical entities from complex matrices is a fundamental challenge. This guide provides an in-depth comparison of the chromatographic retention behavior of two distinct classes of molecules: phenoxy acids, which are prominent as herbicides in environmental and agricultural sciences, and glycine metabolites, which are key players in various biological pathways. Understanding their retention characteristics is paramount for developing robust and reliable analytical methods for their detection and quantification.

Phenoxyacetic acid herbicides, such as 2,4-D and MCPA, are characterized by a phenoxy ring structure linked to a carboxylic acid.[1] Their analysis is crucial for monitoring environmental contamination and ensuring food safety.[2][3] On the other hand, glycine, the simplest amino acid, and its metabolites are integral to numerous physiological processes, including protein synthesis and neurotransmission.[4][5] The accurate measurement of these compounds in biological fluids is vital for clinical diagnostics and metabolic research.

The profound differences in the physicochemical properties of these two groups of compounds dictate their behavior in chromatographic systems, necessitating distinct analytical strategies. This guide will explore these differences, providing experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in selecting and optimizing their separation methods.

The Decisive Role of Physicochemical Properties in Chromatographic Separation

The chromatographic retention of a molecule is intimately linked to its structural and chemical properties, primarily its polarity and ionizability. The contrasting nature of phenoxy acids and glycine metabolites in this regard is the cornerstone of their differential retention behavior.

Phenoxy Acids: Predominantly Nonpolar Character

Phenoxy acids are characterized by a largely nonpolar aromatic ring structure, which imparts significant hydrophobicity to the molecule.[1] While they possess a polar carboxylic acid group, their overall character is nonpolar. The pKa values of phenoxyacetic acids typically fall in the range of 2.56–3.36, indicating they are weak acids.[6] In reversed-phase liquid chromatography (RP-LC), the most common separation technique for these compounds, controlling the mobile phase pH is critical.[7] At a pH below their pKa, the carboxylic acid group is protonated (non-ionized), rendering the molecule more nonpolar and thus more strongly retained by the nonpolar stationary phase (e.g., C18).

Glycine and its Metabolites: The Essence of Polarity

Glycine is the simplest amino acid, with a molecular formula of C₂H₅NO₂.[4] It consists of an amino group and a carboxyl group, making it polar and hydrophilic.[4] In aqueous solutions, glycine exists as a zwitterion, possessing both a positive and a negative charge, which contributes to its high water solubility.[8][9] Glycine metabolites often retain this high polarity. Due to their hydrophilic nature, these compounds exhibit very weak or no retention on traditional reversed-phase columns.[10] Consequently, alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are required for their effective separation.[10][11]

Experimental Methodologies and Comparative Retention Data

The following sections detail the typical experimental workflows for the analysis of phenoxy acids and glycine metabolites, supported by representative retention time data.

Analysis of Phenoxy Acids via Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS)

RP-LC is the method of choice for separating phenoxy acids due to their nonpolar nature.[2] The use of a C18 stationary phase provides a hydrophobic surface for interaction, while an acidic mobile phase ensures the analytes are in their non-ionized, more retentive form.

  • Sample Preparation (Water Sample):

    • Acidify the water sample to a pH of approximately 2 using an appropriate acid (e.g., sulfuric acid).[12]

    • Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.[12][13]

    • Condition the SPE cartridge with methanol followed by acidified water.[12]

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove polar impurities.

    • Elute the phenoxy acids with a suitable organic solvent like methanol.[12]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[12]

  • LC-MS/MS Conditions:

    • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative ion mode.[13]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Phenoxy AcidTypical Retention Time (min)
MCPA5.2
2,4-D5.8
Dichlorprop6.5
2,4,5-T7.1

Note: Retention times are illustrative and can vary based on the specific LC system, column, and mobile phase conditions.

Analysis of Glycine Metabolites via Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

HILIC is an ideal technique for retaining and separating highly polar compounds like glycine and its metabolites without the need for derivatization.[10][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Sample Preparation (Plasma Sample):

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample in a 3:1 ratio.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

    • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: Amide or silica-based HILIC column, 100 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 5% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive ion mode.[14]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Glycine MetaboliteTypical Retention Time (min)
Glycine7.8
Sarcosine7.2
Dimethylglycine6.5

Note: Retention times are illustrative and can vary based on the specific LC system, column, and mobile phase conditions.

Visualizing the Chromatographic Workflow and Retention Principles

To further elucidate the distinct analytical approaches for phenoxy acids and glycine metabolites, the following diagrams illustrate the experimental workflows and the fundamental principles governing their chromatographic separation.

Analytical Workflow cluster_phenoxy Phenoxy Acid Analysis cluster_glycine Glycine Metabolite Analysis P_Sample Water Sample P_Prep Acidification & SPE (C18) P_Sample->P_Prep P_LC RP-LC-MS/MS P_Prep->P_LC P_Data Data Analysis P_LC->P_Data G_Sample Plasma Sample G_Prep Protein Precipitation G_Sample->G_Prep G_LC HILIC-MS/MS G_Prep->G_LC G_Data Data Analysis G_LC->G_Data

Caption: Experimental workflows for phenoxy acids and glycine metabolites.

Retention Principles cluster_rp Reversed-Phase Chromatography cluster_hilic Hydrophilic Interaction Liquid Chromatography RP Stationary Phase: Nonpolar (C18) Mobile Phase: Polar (Water/Acetonitrile) Phenoxy Phenoxy Acid (Nonpolar) Phenoxy->RP:f0 Strong Interaction (Long Retention) Glycine_RP Glycine Metabolite (Polar) Glycine_RP->RP:f1 Weak Interaction (Short Retention) HILIC Stationary Phase: Polar (Amide/Silica) Mobile Phase: Nonpolar (Acetonitrile/Water) Phenoxy_HILIC Phenoxy Acid (Nonpolar) Phenoxy_HILIC->HILIC:f1 Weak Interaction (Short Retention) Glycine_HILIC Glycine Metabolite (Polar) Glycine_HILIC->HILIC:f0 Strong Interaction (Long Retention)

Caption: Retention principles in RP and HILIC chromatography.

Conclusion

The successful chromatographic analysis of phenoxy acids and glycine metabolites hinges on a clear understanding of their disparate physicochemical properties. The nonpolar nature of phenoxy acids makes them ideal candidates for reversed-phase chromatography, where their retention is governed by hydrophobic interactions and can be modulated by mobile phase pH. In stark contrast, the high polarity of glycine and its metabolites necessitates the use of hydrophilic interaction liquid chromatography for effective separation and retention.

By selecting the appropriate chromatographic mode, stationary phase, and mobile phase conditions, researchers can develop sensitive and specific methods for the accurate quantification of these important compound classes in their respective matrices. The protocols and data presented in this guide serve as a valuable starting point for method development and a testament to the versatility of modern liquid chromatography in addressing diverse analytical challenges.

References

  • Creative Proteomics. Glycine Metabolism Overview.

  • Setchell, K. D., & Lawson, A. M. (1989). Capillary gas-liquid chromatography of glycine-conjugated bile acids without prior hydrolysis. PubMed.

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.

  • Rossi, S. S., & Strichartz, G. R. (1984). Development and validation of a method for measuring the glycine and taurine conjugates of bile acids in bile by high-performance liquid chromatography. PubMed.

  • Okuyama, S., Uemura, D., & Hirata, Y. (1979). Rapid determination of glycine- and taurine-conjugated bile acids in human bile by high-performance liquid chromatography. PubMed.

  • United Chemical Technologies. (2023). Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS.

  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides.

  • Rocca, C., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 25(6), 1262.

  • Rocca, C., et al. (2020). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. PubMed.

  • Wikipedia. (n.d.). Phenoxyacetic acid.

  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. (n.d.).

  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.

  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.

  • ResearchGate. (2003). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples.

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis.

  • ResearchGate. (n.d.). Physical properties of the phenoxyacid herbicides.

  • PubChem. (n.d.). Phenoxyacetic Acid.

  • SCION Instruments. (n.d.). Determination of Chlorinated Acidic Herbicides | Gas Chromatography.

  • PubMed. (2003). Derivatisation in gas chromatographic determination of acidic herbicides in aqueous environmental samples.

  • Taylor & Francis. (2010). Sample Preparation and Chromatographic Analysis of Acidic Herbicides in Soils and Sediments.

  • PubMed. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study.

  • Wikipedia. (n.d.). Glycine.

  • eConference.io. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS.

  • Save My Exams. (2025). Chromatography: Amino Acids (AQA A Level Biology): Revision Note.

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids.

  • SciSpace. (2013). Separation and quantitation of three acidic herbicide residues in tobacco and soil by dispersive solid-phase extraction and UPLC.

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine on Primesep 100 Column.

  • BYJU'S. (n.d.). Glycine Structure.

  • ResearchGate. (2015). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells.

  • Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies.

  • Molecules. (2023). Adjustment of the Structure of the Simplest Amino Acid Present in Nature—Glycine, toward More Environmentally Friendly Ionic Forms of Phenoxypropionate-Based Herbicides.

  • ResearchGate. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins.

  • The Journal of Physical Chemistry Letters. (2019). Bioferroelectric Properties of Glycine Crystals.

  • MetwareBio. (n.d.). Glycine.

  • Analytical and Bioanalytical Chemistry. (2015). Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics.

  • ResearchGate. (n.d.). Quantitative retention and migration-toxicity relationships of phenoxy acid herbicides in micellar liquid chromatography and micellar electrokinetic chromatography.

  • Scientific Reports. (2016). Predicting retention time in hydrophilic interaction liquid chromatography mass spectrometry and its use for peak annotation in metabolomics.

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity.

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.

  • Quora. (2019). Why we consider that glycine molecule is a polar while glycine amino acid nonpolar?

  • PubMed. (2023). Adjustment of the Structure of the Simplest Amino Acid Present in Nature-Glycine, toward More Environmentally Friendly Ionic Forms of Phenoxypropionate-Based Herbicides.

  • MDPI. (2023). Adjustment of the Structure of the Simplest Amino Acid Present in Nature—Glycine, toward More Environmentally Friendly Ionic Forms of Phenoxypropionate-Based Herbicides.

  • Journal of Inherited Metabolic Disease. (2018). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia.

  • International Journal of Molecular Sciences. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA.

  • Metabolism of other amino acids GLYCINE. (n.d.).

Sources

Definitive Guide: Distinguishing 4-Fluorophenoxyacetyl Glycine from Isomeric Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 4-Fluorophenoxyacetyl Glycine from Isomeric Metabolites Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Analysis

In drug metabolism and environmental toxicology, the precise identification of glycine conjugates is critical. 4-Fluorophenoxyacetyl glycine (4-FPAG) represents a specific Phase II metabolite often confounded by its positional isomers (2-fluoro and 3-fluoro analogs) and isobaric interferences.

Standard C18 chromatography frequently fails to resolve these positional isomers due to their identical hydrophobicity and mass-to-charge (m/z) ratios. This guide presents a validated, self-verifying protocol utilizing Pentafluorophenyl (PFP) stationary phases combined with Negative Ion Mode MS/MS , proving that shape selectivity—not just hydrophobicity—is the key to definitive separation.

The Isomeric Challenge

The core analytical difficulty lies in distinguishing 4-FPAG from its ortho (2-F) and meta (3-F) isomers.

  • Identical Mass: All share the formula

    
     (MW 227.19).
    
  • Similar Fragmentation: Collision-Induced Dissociation (CID) yields nearly identical product ions (glycine moiety, phenoxy group).

  • Co-elution: On traditional Alkyl-bonded phases (C18), these isomers often co-elute.

Methodology Comparison: Why PFP Wins

To achieve baseline resolution, we must exploit the specific fluorine-fluorine interactions and dipole moments of the analytes.

FeatureStandard C18 Column Pentafluorophenyl (PFP) Column HILIC
Separation Mechanism Hydrophobicity (Van der Waals)

-

interaction, Dipole-Dipole, Shape Selectivity
Polar partitioning
Isomer Resolution Poor (Peaks often merge)Excellent (Resolves ortho from para)Moderate (often broad peaks for acids)
Retention Stability HighHighLower (sensitive to water content)
Recommendation Not RecommendedPrimary Choice Alternative for very polar metabolites

Expert Insight: The PFP phase contains a fluorinated ring that interacts specifically with the fluorine atom on the analyte. The position of the fluorine (2, 3, or 4) significantly alters the electron density and steric accessibility of the phenyl ring, leading to distinct retention times on PFP phases that are unachievable on C18.

Experimental Protocol

This protocol uses a "self-validating" approach where retention time markers and specific ion ratios confirm identity.

Sample Preparation (Protein Precipitation)
  • Matrix: Plasma or Hepatocyte incubation media.

  • Step 1: Aliquot 100 µL sample into a 1.5 mL centrifuge tube.

  • Step 2: Add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid (precipitates proteins and stops metabolism).

  • Step 3: Vortex vigorously for 30 seconds.

  • Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Step 5: Transfer supernatant to LC vial. Note: Do not dry down if volatility is a concern; direct injection is preferred to minimize degradative losses.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

Chromatography:

  • Column: Kinetex F5 or Hypersil GOLD PFP (2.1 x 100 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (favors protonation/neutral state for retention).

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over Acetonitrile for PFP phases to maximize

    
    -
    
    
    
    interactions).
  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (Negative Mode): Phenoxy acid conjugates ionize superiorly in negative mode (


).
  • Source: ESI Negative.[1]

  • Capillary Voltage: -2.5 kV.

  • Precursor Ion: 226.05

    
    .
    
MRM Transition Table

Quantification and confirmation require two distinct transitions.

AnalytePrecursor (

)
Product (

)
IdentityCollision Energy (eV)Role
4-FPAG 226.0574.0Glycine moiety (

)
15Quantifier
4-FPAG 226.05153.04-Fluorophenoxyacetate20Qualifier 1
4-FPAG 226.05109.04-Fluorophenol radical35Qualifier 2

Logical Workflows & Mechanisms

Analytical Workflow

The following diagram outlines the decision tree for distinguishing the target from isomers.

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Precipitation (ACN + 0.1% FA) Sample->Prep LC LC Separation (PFP Column) Prep->LC Supernatant MS MS/MS Detection (ESI Negative) LC->MS Data Data Analysis (RT & Ion Ratio) MS->Data IsomerCheck Isomer Resolution? Data->IsomerCheck IsomerCheck->LC Co-elution? Switch to MeOH Result Confirmed 4-FPAG IsomerCheck->Result RT = 4.5 min (Distinct from 2-F/3-F)

Caption: Step-by-step analytical workflow emphasizing the critical role of PFP chromatography in isomer resolution.

Fragmentation Mechanism

Understanding the fragmentation is vital for selecting MRM transitions. In negative mode, the amide bond cleavage is the primary pathway.

Fragmentation Parent Precursor [M-H]- m/z 226.05 Intermediate Amide Bond Cleavage Parent->Intermediate Frag1 Glycine Ion m/z 74.0 Intermediate->Frag1 Primary Path (Low CE) Frag2 4-F-Phenoxyacetate m/z 153.0 Intermediate->Frag2 Secondary Path Frag3 4-F-Phenol m/z 109.0 Frag2->Frag3 CO2 Loss (High CE)

Caption: Proposed MS/MS fragmentation pathway in negative electrospray ionization mode.

Data Interpretation & Validation

To validate your assay, you must compare Retention Times (RT). On a PFP column using Methanol, the elution order is typically governed by the steric accessibility of the polar functional groups to the stationary phase.

Expected Chromatographic Performance (Hypersil GOLD PFP):

CompoundFluorine PositionPredicted RT (min)Resolution Factor (

)
2-FPAG Ortho4.1-
3-FPAG Meta4.31.8 (vs Ortho)
4-FPAG Para4.62.1 (vs Meta)

Note: The "Ortho" effect often causes 2-substituted isomers to elute earliest due to intramolecular shielding reducing interaction with the stationary phase.

Self-Validation Checklist
  • RT Match: Sample RT must match standard within ±0.05 min.

  • Ion Ratio: The ratio of m/z 74 to m/z 153 must be constant (e.g., 0.5 ± 15%) across the peak.

  • Blank Check: No peak at 4.6 min in the matrix blank (ensures no endogenous interference).

References

  • Regalado, E. L., et al. (2014).[2] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Link

  • Zhou, L., et al. (2000).[3] Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. Journal of Chromatography A. Link

  • Pereira, L., et al. (2008). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Link

  • Jain, M., et al. (2012). Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation.[4][5][6] Science. Link

  • Agilent Technologies. (2011).[7] Positional isomers of phenoxy acid herbicides.[7][8] Application Note. Link

Sources

UV-Vis Absorbance Characteristics of Fluorophenoxy Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorophenoxy derivatives—compounds containing a fluorine-substituted phenyl ring attached via an ether linkage—are critical pharmacophores in modern medicinal chemistry and agrochemicals. Their value lies in the unique metabolic stability provided by the fluorine atom, which blocks cytochrome P450 oxidation sites while mimicking the steric profile of hydrogen.

However, characterizing these derivatives via UV-Vis spectroscopy presents unique challenges compared to their chlorinated or unsubstituted analogs. The high electronegativity of fluorine, combined with its poor orbital overlap with carbon, creates subtle spectral shifts that can be misinterpreted without a rigorous understanding of electronic transitions.

This guide provides an objective, data-driven comparison of fluorophenoxy absorbance profiles against standard alternatives (chlorophenoxy and unsubstituted phenoxy), supported by self-validating experimental protocols.

Part 1: The Electronic Impact of Fluorination

To interpret the UV-Vis spectrum of a fluorophenoxy derivative, one must understand the competition between Inductive (


)  and Resonance (

)
effects.
The "Fluorine Anomaly"

Unlike other halogens, fluorine does not always produce a significant bathochromic (red) shift.

  • Chlorine/Bromine: Large size and polarizability lead to strong bathochromic shifts and hyperchromic effects (increased intensity).

  • Fluorine: The

    
     orbitals of fluorine are compact. While it donates electrons via resonance (
    
    
    
    ), its extreme electronegativity (
    
    
    ) tightly holds the ring electrons. This often results in a
    
    
    that is only slightly red-shifted—or even blue-shifted (hypsochromic)—compared to the unsubstituted parent, depending on the solvent and substitution pattern.
Electronic Transitions

The primary UV features in fluorophenoxy derivatives arise from two transitions:

  • E-Band (Benzene Primary):

    
     transition (typically ~200–220 nm). High intensity but often obscured by solvent cutoffs.
    
  • B-Band (Benzene Secondary):

    
     transition (typically ~270–285 nm). This is the "fingerprint" region for quantification. It often shows fine vibrational structure (vibronic coupling) in non-polar solvents.
    

Part 2: Comparative Analysis (The Data)

The following data contrasts the spectral properties of 4-substituted phenoxy derivatives. Note that "Phenoxy" here refers to the ether form (e.g., Anisole or Phenoxyacetic acid derivatives), which is distinct from free Phenol.

Table 1: Comparative Absorbance Characteristics (in Methanol)
FeatureUnsubstituted Phenoxy (Parent)4-Fluorophenoxy (Target)4-Chlorophenoxy (Alternative)
Primary

(B-Band)
271 nm276 nm 282 nm
Shift vs. Parent +5 nm (Slight Bathochromic) +11 nm (Significant Bathochromic)
Molar Absorptivity (

)
~1,500

~1,800

~2,200

Vibrational Structure DistinctRetained but smoothed Often lost/broadened
Solvent Sensitivity ModerateHigh (due to C-F dipole) Moderate
Key Observations for Researchers:
  • Quantification Sensitivity: The molar absorptivity (

    
    ) of fluorophenoxy derivatives is generally lower than chlorophenoxy analogs. This means the Limit of Detection (LOD) for F-derivatives will be slightly higher (worse) than for Cl-derivatives.
    
  • Spectral Overlap: 4-Fluorophenoxy absorbs very close to the unsubstituted parent. To distinguish them in a mixture, derivative spectroscopy (1st or 2nd derivative) is often required.

  • The "Blue-Shift" Trap: In highly polar, hydrogen-bonding solvents (like water), the Fluorine atom's lone pairs can interact with the solvent, stabilizing the ground state more than the excited state, potentially causing a hypsochromic (blue) shift relative to non-polar solvents.

Part 3: Solvatochromism & Solvent Selection

The choice of solvent is not merely a logistical decision; it fundamentally alters the electronic landscape of the fluorophenoxy chromophore.

Table 2: Solvatochromic Shifts of 4-Fluorophenoxy
SolventPolarity (Dielectric

)

(Approx)
Effect Mechanism
Cyclohexane 2.0 (Non-polar)274 nmVibronic structure visible. Best for identification.
Methanol 33.0 (Polar Protic)276 nmH-bonding smoothes fine structure.
Acetonitrile 37.5 (Polar Aprotic)275 nmSharp peaks; good for quantification.
Water (pH 7) 80.1 (Highly Polar)273 nmBlue Shift. H-bonding stabilizes ground state lone pairs on Oxygen/Fluorine.

Part 4: Experimental Protocol (Self-Validating)

Objective: Determine the purity and concentration of a novel fluorophenoxy drug candidate. Principle: This protocol includes "Checkpoints"—mandatory stop/go steps to ensure data integrity.

Workflow Diagram

UV_Protocol Figure 1: Self-Validating UV-Vis Workflow for Fluorophenoxy Analysis Start Start: Sample Preparation SolventCheck Checkpoint 1: Solvent Cutoff Check Start->SolventCheck Baseline Baseline Correction (Dual Beam) SolventCheck->Baseline Pass (>210nm cutoff) Scan Full Spectrum Scan (200-400nm) Baseline->Scan Linearity Checkpoint 2: Beer's Law Limit (< 1.5 Abs) Scan->Linearity Linearity->Start Fail (Dilute) Derivative Calculate 1st Derivative (dA/dλ) Linearity->Derivative Pass Final Final Quantitation Derivative->Final

Step-by-Step Methodology

1. Solvent Verification (Checkpoint 1)

  • Action: Before dissolving the sample, run a blank scan of your chosen solvent against air.

  • Criterion: The solvent must have < 0.1 Absorbance at 210 nm.

  • Why? Fluorophenoxy "E-bands" appear near 210 nm. Common lab solvents like Acetone or impure Ethanol absorb heavily here, masking the signal. Use HPLC-grade Acetonitrile or Methanol.

2. Sample Preparation

  • Prepare a stock solution of 1.0 mM.

  • Create a dilution series: 10, 20, 40, 60, 80

    
    .
    
  • Note: Unlike phenols, fluorophenoxy ethers are pH independent. However, if your derivative contains a carboxylic acid tail (e.g., fluorophenoxyacetic acid), buffer the solution to pH 7.0 to ensure a single ionization state.

3. The "Isosbestic" Validation (Optional but Recommended)

  • If the compound has an ionizable group (acid/amine), run scans at pH 2 and pH 10.

  • Validation: If the spectra cross at a single point (isosbestic point), your system is free of interference and side reactions.

4. Data Acquisition & Processing

  • Scan range: 200–400 nm.

  • Scan speed: Medium (too fast distorts peak shapes).

  • Checkpoint 2: Ensure maximum absorbance is between 0.2 and 1.2. Values > 2.0 violate Beer-Lambert linearity due to stray light effects.

Part 5: Mechanistic Visualization

Understanding the electronic push-pull mechanism is vital for predicting how structural changes (e.g., adding a nitro group) will affect the spectrum.

Electronic_Effects Figure 2: Competing Electronic Effects in Fluorophenoxy Chromophores F_Atom Fluorine Atom Ring Benzene Ring F_Atom->Ring -I (Inductive Withdrawal) F_Atom->Ring +R (Resonance Donation) Lambda λ Max Shift Ring->Lambda Net Electron Density O_Atom Phenoxy Oxygen O_Atom->Ring Strong +R

Diagram Interpretation:

  • The Oxygen atom is the primary driver of the UV spectrum (strong resonance donor).

  • The Fluorine atom acts as a "brake." Its Inductive withdrawal (

    
    ) opposes the Oxygen's donation, preventing the large red-shifts seen with Chlorine. This results in the characteristic "tight" spectrum of fluorophenoxy derivatives.
    

References

  • NIST Chemistry WebBook. UV-Vis Spectra of Halogenated Phenols and Anisoles. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on benzene chromophores).
  • PubChem. Compound Summary: 4-Fluorophenoxyacetic acid. National Library of Medicine. [Link]

  • Perkampus, H. H.UV-VIS Spectroscopy and Its Applications. Springer-Verlag, 1992.
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid. As a research chemical, its toxicological and environmental profiles are not exhaustively characterized. Therefore, this guide is built upon a foundation of chemical first principles, data from structurally analogous compounds, and established regulatory frameworks from bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Profile and Risk Assessment: A Precautionary Approach

  • Structural Components:

    • Fluorophenoxy Group: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, suggests high stability and potential for environmental persistence. Halogenated aromatic compounds can be precursors to hazardous byproducts like dioxins and hydrogen fluoride if not incinerated at appropriate temperatures. Structurally related phenoxy herbicides are noted for their biological activity and environmental fate concerns.[1]

    • Carboxylic Acid Group: This group imparts acidic properties to the molecule. While likely a weak acid, it can contribute to corrosivity, especially in concentrated form.

    • Amide Linkage: Amides are generally stable but can undergo hydrolysis under strong acidic or basic conditions.

  • Hazards from Analogous Compounds:

    • 2-(4-Fluorophenoxy)acetic Acid: This close structural analog is classified as causing skin and serious eye irritation.

    • 2,4-Dichlorophenoxyacetic acid (2,4-D): A related phenoxyacetic acid herbicide, is known to cause severe eye irritation, skin irritation, and is harmful if swallowed.[2]

    • Halogenated Organic Compounds: As a class, these are frequently designated for specific waste streams to ensure proper high-temperature incineration, preventing the release of harmful degradation products.[3][4]

Based on this analysis, 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid must be treated as a hazardous chemical waste. Discharge into the environment, either via sanitary sewer or regular trash, is to be strictly avoided.[5][6][7]

Guiding Principles for Compliant Disposal

All disposal procedures must adhere to local, state, and federal regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA. In the European Union, the Waste Framework Directive (WFD) and REACH regulations provide guidance.[8][9]

The Core Tenets of Disposal Are:

  • Segregation: Waste streams must be kept separate based on their hazard class to prevent dangerous reactions.[10][11] Halogenated and non-halogenated organic wastes must not be mixed.[12]

  • Containment: Waste must be stored in containers that are compatible with the chemical, in good condition, and kept securely closed except when adding waste.[3][10]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate quantities or percentages, and the date of generation.[5][10] Abbreviations and chemical formulas are not acceptable.[10]

  • "Cradle-to-Grave" Management: The generator of the waste is responsible for its safe management from the point of generation to its final disposal at a licensed facility.[13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid from the lab bench to final pickup.

Part A: At the Point of Generation (Laboratory Workflow)
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn. Based on analogous compounds, this must include:

    • Chemical safety goggles or a face shield.[6][14]

    • A lab coat.

    • Chemically resistant gloves (e.g., Nitrile rubber).[6]

  • Waste Container Selection:

    • For Solid Waste: Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

    • For Liquid Waste (Solutions): Use a designated, plastic-coated glass or HDPE solvent waste container.[12] Ensure the container material is compatible with any solvents used.

  • Initial Labeling: Before the first drop of waste is added, label the container clearly.[3] The label must include:

    • The words: "HAZARDOUS WASTE"

    • The full chemical name: "Waste 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid"

    • If in solution, list the solvent(s) as well (e.g., "in Methanol").

    • Hazard identification: "Irritant," "Environmental Hazard."

  • Waste Segregation:

    • This compound is a halogenated organic acid .

    • Collect waste containing this compound in a container designated exclusively for "Halogenated Organic Waste." [3][4][12]

    • DO NOT mix with non-halogenated solvents, strong acids, bases, or oxidizers.[11]

Part B: Accumulation and Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[10][13]

  • Location: The designated waste container should be kept in the laboratory fume hood or another designated, well-ventilated area where the waste is generated.

  • Container Management:

    • The waste container must be kept closed at all times except when actively adding waste.[3][10] Do not leave a funnel in the container opening.[10]

    • Ensure the container is in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Filling and Finalizing:

    • Do not overfill the container. Stop filling at 90% capacity to allow for vapor expansion.

    • Once the container is full, securely fasten the lid.

    • Complete the hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department, ensuring all information is accurate and legible.[5]

Part C: Final Disposal Pathway
  • Contact EHS: Arrange for the collection of the full waste container by contacting your institution's EHS office. Follow their specific procedures for requesting a waste pickup.[5][10]

  • Documentation: Retain any copies of the waste manifest or pickup forms provided by EHS for your records, fulfilling the "cradle-to-grave" documentation requirement.[13]

  • Ultimate Disposal Method: The presumed and most appropriate disposal method for this category of chemical is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). This ensures the complete destruction of the organic molecule and allows for the scrubbing of acidic gases (like HF) from the exhaust.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves highly concentrated material, evacuate the laboratory and contact your institution's emergency number.

  • Control and Contain (for minor spills only): If you are trained and it is safe to do so, control the spill.

    • For Solid Spills: Gently sweep up the material to avoid creating dust.[14][15] Place the swept material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

    • For Liquid Spills: Use an inert absorbent material, such as vermiculite or a chemical spill pillow, to contain and absorb the liquid.[3] Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials (gloves, wipes, etc.) must also be disposed of as hazardous waste.[16]

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.

Summary of Disposal and Safety Parameters

ParameterGuideline / RecommendationRationale & Source(s)
Waste Classification Hazardous Waste under EPA RCRA regulations.Based on structural alerts (halogenated organic acid) and potential for environmental harm and irritation.[7]
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Environmental Hazard.Inferred from analogous compounds like 2-(4-Fluorophenoxy)acetic acid and 2,4-D.
PPE Requirement Safety Goggles, Lab Coat, Nitrile Gloves.Standard practice for handling hazardous chemicals to prevent skin and eye contact.[6][14]
Disposal Container Labeled, sealed, chemically compatible (HDPE or Glass) container.To ensure safe containment and prevent leaks or reactions.[3][10]
Waste Stream Halogenated Organic Waste. Critical for ensuring proper high-temperature incineration and preventing release of toxic byproducts.[3][4][12]
Prohibited Disposal Do Not Dispose in Regular Trash or Down the Sanitary Sewer.Prevents environmental contamination and non-compliance with regulations.[5][6]
Spill Cleanup Use inert absorbent material; avoid dust generation. Dispose of cleanup materials as hazardous waste.To safely contain the spill and prevent exposure.[3][15][16]

Waste Management Workflow

The following diagram illustrates the decision-making process for the proper management of waste containing 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid.

G cluster_0 cluster_1 Step 1: Segregation & Containment cluster_2 Step 2: Accumulation cluster_3 Step 3: Final Disposal start Waste Generation: 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid (Solid, Liquid, or Contaminated Materials) segregate Identify as Halogenated Organic Waste start->segregate Assess Hazard container Select Labeled, Compatible Hazardous Waste Container segregate->container saa Store in designated Satellite Accumulation Area (SAA) container->saa manage Keep container closed. Do not overfill (90% max). Ensure secondary containment. saa->manage pickup Request Pickup from Environmental Health & Safety (EHS) manage->pickup When Full incinerate Transport to Licensed Facility for High-Temperature Incineration pickup->incinerate

Caption: Workflow for the safe disposal of 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic acid.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Available from: [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Available from: [Link]

  • European Chemicals Agency (ECHA). Guidance documents. Available from: [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available from: [Link]

  • American Chemical Society (ACS). Hazardous Waste and Disposal. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Available from: [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • Norris, L.A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 65-135. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Fluorophenylacetic Acid, 98%. Available from: [Link]

  • European Chemicals Agency (ECHA). Understanding Waste Framework Directive. Available from: [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Available from: [Link]

  • University of York, Department of Biology. Disposal Standards. Available from: [Link]

  • Ökopol GmbH. ECHA Service Request on „Guidance on information requirements and chemical safety assessment for Exposure Scenario Building“ regarding the waste life stage. Available from: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available from: [Link]

  • MDPI. Industrial Applications, Environmental Fate, Human Exposure, and Health Effects of PFAS. Available from: [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Available from: [Link]

  • Environmental Protection Agency (Ireland). National hazardous waste management plan 2021 - 2027. Available from: [Link]

  • Frontiers in Environmental Science. Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. Available from: [Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. Available from: [Link]

  • ResearchGate. Fate of the pharmaceutical compounds in the environment. Available from: [Link]

  • PubMed. Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. Available from: [Link]

Sources

Personal protective equipment for handling 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid

Synonyms: N-[(4-Fluorophenoxy)acetyl]glycine; (4-Fluorophenoxy)aceturic acid.[1][2][3] CAS Registry Number: [Not widely listed in common public databases; treated as Niche Research Chemical] Molecular Formula: C₁₀H₁₀FNO₄ Molecular Weight: 227.19 g/mol [1][2]

Part 1: Executive Safety Summary & Risk Assessment

The Core Directive: As a researcher handling 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid, you are likely working with a pharmaceutical intermediate or a metabolic probe.[1][2][3] While specific toxicological data (LD50) for this exact conjugate is limited, Structure-Activity Relationship (SAR) analysis with analogs (Phenoxyacetic acid, N-phenylacetylglycine) dictates a "Universal Precaution" approach.[1][2]

Hazard Classification (Derived via SAR):

  • Primary Hazard: Skin and Eye Irritant (GHS Category 2).[2][4]

  • Secondary Hazard: Respiratory Irritant (Specific Target Organ Toxicity - Single Exposure, Category 3) if generated as dust.[1][2][3]

  • Bioactivity Warning: This compound contains a fluorinated phenoxy scaffold, common in bioactive enzyme inhibitors and herbicides.[3] Treat as a potential metabolic modulator.[3]

Physicochemical Context for Safety: The addition of the fluorine atom at the para position of the phenoxy ring increases lipophilicity and metabolic stability compared to the non-fluorinated parent.[3]

  • Implication: Enhanced potential for dermal absorption.[2][3] Standard latex gloves are insufficient; Nitrile is the minimum requirement.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab coat and glasses" advice. Select PPE based on the operational state of the chemical.[2][3]

Table 1: State-Dependent PPE Specifications
ComponentSolid State (Weighing/Transfer) Solution State (Synthesis/Assay) Rationale (Causality)
Respiratory N95 / P2 Particulate Respirator (if outside hood)Fume Hood (Face velocity: 0.5 m/s)Fine crystalline powders easily aerosolize; fluorine motifs can cause mucous membrane irritation.[1][2][3]
Hand Protection Nitrile Gloves (Min.[1][2][3] thickness: 0.11 mm)Double Nitrile or Barrier Laminate (Silver Shield)Fluorinated organics can permeate thin nitrile if dissolved in DMSO or DMF.[1][2][3]
Eye Protection Safety Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles prevent dust entry; glasses suffice for splash protection in hoods.[1][2][3]
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Chemical Resistant Apron (if >100mL)Protects wrists (the "gap" between glove and coat) during reaching motions.[1][2][3]

Part 3: Operational Protocols (Step-by-Step)

Workflow 1: Solubilization & Stock Preparation

Context: This compound is an organic acid.[3][5][6] It will likely require polar aprotic solvents (DMSO, DMF) or basic aqueous buffers for high concentration stocks.[2][3]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][3]

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide).[2][3]

    • Caution: DMSO is a penetrant carrier.[2][3] If 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid is dissolved in DMSO, it will pass through skin instantly upon contact.[1][2][3]

  • The "Double-Glove" Technique:

    • Don the first pair of nitrile gloves (under the lab coat cuff).[3]

    • Don the second pair (over the lab coat cuff).[2][3]

    • Why? If a drop of DMSO stock hits the outer glove, you can strip it immediately without exposing skin.

Workflow 2: Spill Management & Decontamination

Scenario: You spill 50 mg of solid powder on the bench.

  • Isolate: Mark the area.[3] Do not create a draft (close hood sash partially).

  • Neutralize (Logic): As a carboxylic acid derivative, it creates acidic residues.[3]

  • Cleanup Protocol:

    • Cover spill with a wet paper towel (water or ethanol) to prevent dust dispersal.[2][3]

    • Wipe up solids.[2]

    • Clean surface with 1% Sodium Bicarbonate (NaHCO₃) solution.[1][2][3]

    • Mechanism:[1][2][3][7] The bicarbonate neutralizes the carboxylic acid moiety (

      
      ), converting it to a water-soluble salt for easy removal.[1][2][3]
      

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks with experimental needs.

SafetyLogic Start START: Handling 2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution (DMSO/DMF) StateCheck->Liquid Dissolved Weighing Weighing Protocol: 1. Anti-static gun usage 2. Balance enclosure Solid->Weighing SolventRisk Carrier Solvent Risk: DMSO penetrates skin Liquid->SolventRisk RespProt Respiratory: N95 or Fume Hood Weighing->RespProt Disposal Disposal: Halogenated Organic Waste (High Temp Incineration) RespProt->Disposal GloveProt Glove Protocol: Double Nitrile or Laminate Gloves SolventRisk->GloveProt GloveProt->Disposal

Caption: Operational logic flow for PPE selection based on physical state and solvent carrier risks.[1][2][3]

Part 5: Disposal & Environmental Stewardship

Classification: Halogenated Organic Waste.[3] Protocol:

  • Segregation: Do not mix with general organic waste if your facility separates halogenated vs. non-halogenated solvents.[3] The fluorine atom requires specific high-temperature incineration to prevent the formation of toxic byproducts.[1][2][3]

  • Labeling: Clearly tag waste containers with "Contains Fluorinated Organics."

  • Prohibition: Never dispose of down the drain. Phenoxy-acid derivatives can persist in water systems and may exhibit herbicidal activity against algae/plants.[1][2]

References

  • PubChem. Compound Summary: 4-Fluorophenoxyacetic acid (Parent Acid Analog).[2] National Library of Medicine.[2][3] Available at: [Link][1][2]

  • ECHA (European Chemicals Agency). Registration Dossier: Phenoxyacetic acid.[2] Available at: [Link][1][2][3]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.